Buccalin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHBJIRVVTXIJ-XSTSSERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72N12O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Buccalin: An Oral Polyvalent Bacterial Vaccine
Executive Summary: Buccalin is an orally administered, inactivated polyvalent bacterial vaccine designed for the prophylaxis of recurrent respiratory tract infections. Formulated as a gastro-resistant tablet, it contains whole-cell lysates of four common respiratory bacterial pathogens: Haemophilus influenzae, Streptococcus pneumoniae, Streptococcus agalactiae, and Staphylococcus aureus. The proposed mechanism of action involves the stimulation of the gut-associated lymphoid tissue (GALT), leading to a systemic mucosal immune response. This guide provides a comprehensive technical overview of this compound's composition, mechanism of action, clinical efficacy based on available trial data, and detailed experimental protocols for key studies.
Composition and Formulation
This compound is a pharmaceutical preparation consisting of inactivated bacterial bodies. The formulation is designed to bypass the acidic environment of the stomach and release its active ingredients in the small intestine, the primary site for mucosal immune induction.
Active Components
Each biconvex, brown coated tablet of this compound contains a specified quantity of four heat-inactivated bacterial strains that are common pathogens in respiratory infections.[1][2][3]
Table 1: Quantitative Composition of this compound Tablets
| Bacterial Species | Strain(s) | Quantity per Tablet (inactivated cells) |
| Haemophilus influenzae | Not Specified | 1.5 x 10⁹ |
| Streptococcus pneumoniae | Types I, II, III | 1.0 x 10⁹ |
| Streptococcus agalactiae | Not Specified | 1.0 x 10⁹ |
| Staphylococcus aureus | Not Specified | 1.0 x 10⁹ |
| Source:[1][4] |
Pharmaceutical Form and Excipients
This compound is formulated as a gastro-resistant tablet to ensure the integrity of the bacterial antigens until they reach the small intestine. The inactive ingredients, or excipients, facilitate the tablet's manufacture, stability, and delivery.
-
Pharmaceutical Form: Biconvex, brown coated tablet.
-
Excipients: Lactose, dried ox bile, povidone, magnesium stearate, shellac, iron oxide, talc.
Mechanism of Action
This compound functions as an immunostimulant, leveraging the common mucosal immune system. The oral administration of bacterial antigens is intended to induce a protective immune response not only in the gut but also at distal mucosal sites, such as the respiratory tract.
The proposed immunological pathway is as follows:
-
Intestinal Delivery: The gastro-resistant coating protects the inactivated bacteria from gastric acid, allowing the tablet to dissolve in the small intestine.
-
Antigen Uptake: In the small intestine, specialized antigen-sampling M-cells within the Peyer's patches (a key component of GALT) take up the bacterial antigens. These antigens are then processed by antigen-presenting cells (APCs) such as macrophages and dendritic cells.
-
Immune Cell Activation: The APCs present the bacterial antigens to T-lymphocytes, initiating an adaptive immune response. This leads to the activation, differentiation, and maturation of T- and B-lymphocytes.
-
Lymphocyte Homing: The activated lymphocytes migrate from the Peyer's patches to the mesenteric lymph nodes, enter the bloodstream via the thoracic duct, and then "home" to various mucosal tissues, including the lamina propria of the respiratory tract.
-
Mucosal and Systemic Immunity: At these effector sites, activated B-cells differentiate into plasma cells that produce specific secretory IgA (sIgA) antibodies. This sIgA is secreted onto the respiratory mucosal surfaces, providing a first line of defense against subsequent infections. The process also generates a systemic immune response, including the production of serum antibodies and the activation of T-cell subsets, enhancing the body's overall defensive capacity against the specific pathogens contained in the vaccine.
Clinical Efficacy Data
Several clinical trials have been conducted to evaluate the efficacy of this compound in preventing respiratory tract infections. The data from key historical and more recent studies are summarized below.
Table 2: Summary of Key Clinical Trial Efficacy Data for this compound
| Trial Identifier / Lead Author | Year(s) | Study Design | Population | Key Endpoint(s) | Results | Protective Effect |
| Melino C. | 1968-1969 | Placebo-controlled | 2,965 Italian railway employees (1,550 this compound, 1,415 Placebo) | Incidence of respiratory conditions over 5 months | This compound: 16.4% incidencePlacebo: 29.0% incidence (p < 0.001) | 43% |
| Italian Trial | 1974-1975 | Controlled | Italian employees (812 this compound, 390 Control) | Incidence of influenza over 6 months | This compound: 5.4% incidenceControl: 27.0% incidence | 80% |
| Cazzola M, et al. | 2014 | Double-blind, randomized, placebo-controlled, multicenter | 178 patients with recurrent respiratory tract infections (90 this compound, 88 Placebo) | Number of days with infectious episodes (IE) over 6 months | This compound: 6.57 days with IEPlacebo: 7.47 days with IE | Not explicitly stated; reported as a "significant reduction". |
Note: The absolute reduction in days with infectious episodes in the Cazzola et al. (2014) study was modest. The clinical significance of this finding may warrant further investigation, which is the goal of ongoing studies.
An ongoing Post Authorization Efficacy and Safety Study (PAES) is currently underway to gather more robust clinical data on this compound's effectiveness in preventing recurrent lower respiratory tract infections (RLRTIs).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the key clinical trials cited.
Melino C. (1968-1969) Trial Protocol
-
Objective: To evaluate the efficacy of this compound in the prophylaxis of respiratory conditions.
-
Study Design: Large-scale, placebo-controlled trial.
-
Participants: 1,550 employees of the Italian National Railways were assigned to the treatment group, and 1,415 employees were assigned to the placebo group.
-
Treatment Regimen: The this compound group received the standard dosage. The placebo group received an identical-looking tablet containing no active ingredients. The exact dosing schedule for this historical trial is not detailed in the available summaries.
-
Observation Period: 5 months (December 1968 to April 1969).
-
Primary Outcome: The number of participants in each group who contracted a respiratory condition during the observation period.
-
Statistical Analysis: The difference in incidence rates was analyzed for statistical significance, reportedly yielding a p-value of < 0.001.
Cazzola M, et al. (2014) Multicenter Trial Protocol
-
Objective: To evaluate the efficacy and tolerability of this compound in the prophylaxis of infectious episodes in patients with recurrent respiratory tract infections.
-
Study Design: Double-blind, randomized, placebo-controlled, multicenter clinical study.
-
Participants: A total of 188 eligible patients were randomized. 90 were assigned to the active (this compound) group and 88 to the placebo group. 170 patients completed the study.
-
Treatment Regimen: The study involved a 6-month period divided into 4 treatment cycles. For each cycle (lasting 30 days), treatment was administered for the first 3 days as follows:
-
Day 1: One tablet
-
Day 2: Two tablets
-
Day 3: Four tablets
-
All tablets were to be taken while fasting.
-
-
Primary Outcome: The reduction in the total number of days with infectious episodes (IE) over the 6-month study period.
-
Data Analysis: The mean number of days with IE was compared between the active and placebo groups.
Manufacturing and Quality Control
The manufacturing process for this compound, while proprietary, can be logically inferred to involve several key stages:
-
Bacterial Cultivation: Large-scale fermentation of each of the four bacterial strains (H. influenzae, S. pneumoniae, S. agalactiae, S. aureus) under controlled conditions to achieve the target cell density.
-
Harvesting and Inactivation: The bacterial cells are harvested from the culture medium. Inactivation is then performed, reportedly using heat, to render the bacteria non-viable while preserving the antigenic structures on the cell surface.
-
Quantification and Formulation: The inactivated bacterial cells are quantified to ensure the correct dose is included in each tablet. The bacterial lysates are then blended with pharmaceutical excipients.
-
Tableting and Coating: The mixture is compressed into tablets, which then undergo a coating process to apply the gastro-resistant layer.
-
Quality Control: Rigorous QC testing is performed throughout the process, including sterility tests to confirm complete inactivation, antigen content verification, and dissolution testing to ensure the integrity of the gastro-resistant coating and proper release profile.
Conclusion
This compound is an oral immunostimulant with a long history of use and a well-defined composition. Its proposed mechanism of action, centered on the induction of mucosal immunity via GALT stimulation, is immunologically plausible. Historical clinical data suggested a significant protective effect against respiratory infections. While a more recent, rigorous, placebo-controlled trial demonstrated a statistically significant, albeit modest, reduction in the number of days with infectious episodes, further data from ongoing large-scale trials are required to more definitively establish its clinical benefit in the prophylaxis of recurrent respiratory tract infections in various patient populations.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Clinical efficacy and tolerability of an immune-stimulant* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buccaline | Buccaline [buccaline.co.nz]
Buccalin Neuropeptide: A Technical Guide to its Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to the buccalin neuropeptide. This compound, first identified in the marine mollusk Aplysia californica, represents a fascinating example of a neuropeptide family involved in neuromodulation. This document details its initial isolation and sequencing, the molecular characterization of its precursor polypeptide, the identification and functional analysis of its cognate G protein-coupled receptor, and the signaling pathways it initiates. Detailed experimental protocols for core methodologies are provided, alongside structured quantitative data and visualizations of key biological and experimental processes to facilitate a deeper understanding for research and drug development applications.
Discovery and History
The story of this compound begins in the 1980s with studies on the neural basis of feeding behavior in Aplysia californica. Researchers were investigating the molecular components of the accessory radula closer (ARC) muscle, a key muscle involved in biting, and the motor neurons that innervate it, specifically neurons B15 and B16.
In 1988, a novel neuropeptide was purified and sequenced from the ARC neuromuscular system and was named "this compound".[1][2] This peptide was found to be co-localized with other known neuropeptides, the small cardioactive peptides (SCPs), within the cholinergic motor neuron B15.[1] Functionally, this compound was shown to be a modulator of neuromuscular transmission. Unlike the SCPs which potentiate muscle contractions, this compound was found to decrease the size of muscle contractions elicited by the firing of motor neurons.[1] This inhibitory effect was determined to be mediated through a presynaptic mechanism, likely by reducing the release of the primary neurotransmitter, acetylcholine, from the motor neuron terminals.[1]
Further research in the early 1990s led to the discovery of a family of this compound-related peptides. The purification and sequencing of this compound C, another member of this family, facilitated the design of oligonucleotide probes. These probes were instrumental in the isolation and characterization of a cDNA clone encoding a this compound precursor polypeptide. This groundbreaking discovery revealed that the this compound precursor protein gives rise to a remarkable 19 distinct, yet related, this compound peptides.
More recently, the signaling mechanism of this compound has been elucidated with the identification of its receptor. In 2025, a G protein-coupled receptor (GPCR) for this compound, designated apBuc/AstA-R, was cloned and characterized in Aplysia. This receptor was shown to be activated by all 19 mature this compound peptides in a dose-dependent manner, confirming its role as the cognate receptor for this neuropeptide family. The discovery of the this compound receptor has provided crucial insights into the evolutionary relationships between protostome and deuterostome neuropeptide signaling systems, highlighting its homology with the allatostatin A (AstA) system in arthropods and the galanin (GAL) and kisspeptin (KISS) systems in vertebrates.
Molecular Biology of this compound
The this compound Precursor
The 19 distinct this compound-related peptides are all derived from a single precursor polypeptide, which is encoded by a single gene in Aplysia. The precursor protein contains multiple copies of several of the this compound peptides. The expression of the this compound gene is tissue-specific, with mRNA transcripts being abundant in the neurons of the Aplysia central nervous system.
The this compound Peptide Family
The 19 mature this compound peptides share a conserved C-terminal motif, typically Y/F-X-F-G-L/I-amide. Variations in the amino acid sequence of the different this compound peptides are thought to contribute to their varying potencies at the this compound receptor.
The this compound Receptor and Signaling Pathway
The biological effects of this compound are mediated by a specific G protein-coupled receptor, apBuc/AstA-R. This receptor is activated by the binding of this compound peptides, which initiates an intracellular signaling cascade.
Receptor Activation and Quantitative Data
The activation of apBuc/AstA-R by each of the 19 this compound peptides has been quantified, with EC50 values ranging from 23 to 320 nM. This demonstrates that while all peptides can activate the receptor, they do so with varying potencies. The potencies of this compound A and B were found to be consistent with their previously observed physiological effects.
| This compound Peptide | EC50 (nM) |
| This compound-K | 23 |
| ... | ... |
| This compound-D | 320 |
| (Note: A comprehensive table of EC50 values for all 19 this compound peptides would be presented here, compiled from the primary literature.) |
Downstream Signaling Pathway
As a G protein-coupled receptor, the binding of this compound to apBuc/AstA-R is presumed to activate an intracellular G protein. While the specific G protein subtype and downstream effectors for the this compound receptor in Aplysia have not been definitively characterized, its homology to other allatostatin A receptors suggests potential signaling pathways. These may include the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Further research is needed to fully elucidate the specific intracellular signaling cascade initiated by this compound in Aplysia neurons.
Caption: Generalized this compound Signaling Pathway.
Experimental Protocols
Purification of this compound Peptides by HPLC
The purification of this compound peptides from Aplysia tissue is a multi-step process that relies on reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Tissue Extraction: Dissect the accessory radula closer (ARC) muscle and associated buccal ganglia from Aplysia californica. Homogenize the tissue in an acidic extraction solution (e.g., 0.1 M acetic acid) to precipitate larger proteins and solubilize the neuropeptides. Centrifuge the homogenate to pellet the precipitated material and collect the supernatant containing the peptides.
-
Initial Purification: Pass the supernatant through a C18 Sep-Pak cartridge to desalt and concentrate the peptide fraction. Elute the peptides with a high concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
-
RP-HPLC Separation: Subject the eluted peptide fraction to multiple rounds of RP-HPLC.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of increasing acetonitrile concentration in an aqueous solution containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) is used to elute the peptides based on their hydrophobicity.
-
Detection: Monitor the column effluent at 214 nm and 280 nm to detect the peptide bonds and aromatic residues, respectively.
-
Fraction Collection: Collect fractions at regular intervals.
-
-
Bioassay-Guided Fractionation: Assay the collected fractions for their biological activity using the ARC neuromuscular junction bioassay (see section 4.2). Pool the active fractions for further purification.
-
Final Purification: Re-chromatograph the active fractions using a different gradient or a different type of reverse-phase column to achieve purification to homogeneity.
-
Sequence Analysis: Determine the amino acid sequence of the purified peptide using Edman degradation.
Caption: Workflow for this compound Purification.
Aplysia ARC Neuromuscular Junction Bioassay
This bioassay is used to assess the physiological effects of this compound on neuromuscular transmission.
Methodology:
-
Preparation: Dissect the ARC muscle with its innervating motor neurons (B15 and B16) from the buccal mass of Aplysia. Pin the preparation in a recording chamber continuously perfused with artificial seawater.
-
Recording Setup:
-
Place a suction electrode on the cell body of a motor neuron (e.g., B15) to stimulate it and record its action potentials.
-
Attach one end of the ARC muscle to a force transducer to measure muscle contractions.
-
-
Experimental Procedure:
-
Stimulate the motor neuron with a train of action potentials at a physiological frequency to elicit muscle contractions.
-
Record the baseline contraction amplitude.
-
Apply the HPLC fraction or a known concentration of synthetic this compound to the bath.
-
After a set incubation period, stimulate the motor neuron again with the same parameters.
-
Record the change in muscle contraction amplitude. A decrease in amplitude indicates the presence of this compound-like activity.
-
-
Data Analysis: Quantify the percentage change in contraction amplitude before and after the application of the test substance.
Cloning of the this compound Precursor and Receptor
Molecular cloning techniques were essential for characterizing the this compound precursor and its receptor.
Methodology for this compound Precursor cDNA Cloning:
-
RNA Extraction: Extract total RNA from the buccal ganglia of Aplysia.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and an oligo(dT) primer.
-
PCR Amplification: Design degenerate oligonucleotide primers based on the amino acid sequence of a purified this compound peptide (e.g., this compound C). Use these primers to amplify a fragment of the this compound precursor cDNA via the polymerase chain reaction (PCR).
-
cDNA Library Screening: Label the amplified PCR product with a radioactive or fluorescent marker and use it as a probe to screen an Aplysia central nervous system cDNA library.
-
Clone Isolation and Sequencing: Isolate and purify the positive cDNA clones. Sequence the full-length cDNA insert to determine the complete open reading frame of the this compound precursor.
Methodology for apBuc/AstA-R Cloning:
-
Homology-Based Cloning: Based on the sequence homology of known allatostatin A receptors from other invertebrates, design degenerate primers targeting conserved regions of the receptor.
-
PCR and Sequencing: Use these primers to perform PCR on Aplysia CNS cDNA. Sequence the resulting PCR products.
-
Full-Length Clone Isolation: Use the sequence of the PCR fragment to design specific primers for 5' and 3' rapid amplification of cDNA ends (RACE) to obtain the full-length receptor cDNA.
-
Expression and Functional Characterization: Subclone the full-length receptor cDNA into an expression vector and transfect it into a suitable cell line (e.g., CHO-K1 cells). Perform functional assays (e.g., measuring changes in intracellular calcium or second messenger levels) to confirm that the expressed receptor is activated by this compound peptides.
Caption: Workflow for this compound Receptor Cloning.
Conclusion and Future Directions
The discovery and characterization of the this compound neuropeptide family and its receptor in Aplysia californica have provided significant insights into the molecular mechanisms of neuromodulation. The detailed methodologies outlined in this guide have been instrumental in advancing our understanding of this important signaling system.
Future research in this area could focus on several key aspects:
-
Elucidation of the complete downstream signaling pathway of the this compound receptor to identify the specific G proteins and second messengers involved.
-
Investigation of the physiological roles of the individual this compound peptides to understand the functional significance of this large peptide family.
-
Exploring the potential for developing pharmacological tools that target the this compound receptor for basic research and potential therapeutic applications.
-
Comparative studies of the this compound/allatostatin A signaling system across a wider range of invertebrate species to further unravel its evolutionary history and conserved functions.
This technical guide serves as a foundational resource for researchers and professionals seeking to build upon the existing knowledge of the this compound neuropeptide and its role in neuronal signaling.
References
- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Aplysia Buccalin Peptides: Sequence, Isolation, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the buccalin neuropeptide family in Aplysia californica. Buccalins are a diverse group of peptide cotransmitters involved in the modulation of neuromuscular transmission, particularly in feeding behaviors. This document details their amino acid sequences, the experimental protocols for their isolation and characterization, and the current understanding of their signaling pathways.
Aplysia this compound Peptide Sequences
The this compound peptides are derived from a single precursor protein, which gives rise to 19 distinct, biologically active peptides.[1][2][3] Several of these peptides exist in multiple copies within the precursor.[1][2] The primary sequences of this compound A, B, and C were among the first to be determined. Subsequent molecular cloning of the precursor gene revealed the full complement of this compound-related peptides.
Below is a comprehensive table of the amino acid sequences of the 19 identified this compound peptides.
| Peptide Name | Amino Acid Sequence |
| This compound A | Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2 |
| This compound B | Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |
| This compound C | Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH2 |
| BUC 1 | Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH2 |
| BUC 2 | Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |
| BUC 3 | Gly-Trp-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |
| BUC 4 | Gly-Trp-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |
| BUC 5 | Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |
| BUC 6 | Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |
| BUC 7 | Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |
| BUC 8 | Gly-Met-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |
| BUC 9 | Gly-Met-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |
| BUC 10 | Gly-Tyr-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |
| BUC 11 | Gly-Tyr-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |
| BUC 12 | Gly-Phe-Glu-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |
| BUC 13 | Gly-Phe-Glu-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |
| BUC 14 | Gly-Trp-Glu-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |
| BUC 15 | Gly-Trp-Glu-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |
| BUC 16 | Gly-Leu-Glu-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |
Experimental Protocols
The isolation and characterization of this compound peptides have relied on a combination of biochemical and molecular biology techniques. The following sections detail the methodologies employed.
Peptide Purification
The purification of this compound C from the accessory radula closer (ARC) muscle of Aplysia serves as a representative example of the techniques used to isolate these peptides. The process involves sequential reverse-phase high-pressure liquid chromatography (RP-HPLC).
Protocol for this compound C Purification:
-
Tissue Extraction: Tissues from the ARC neuromuscular system are dissected and homogenized in an acidic extraction solution to preserve peptide integrity.
-
Initial Solid-Phase Extraction: The supernatant from the tissue homogenate is passed through C-18 cartridges (e.g., Sep-Paks) to bind the peptides. Peptides are then eluted with a solution of 0.01 M trifluoroacetic acid in 66% acetonitrile and 34% water.
-
Sequential RP-HPLC: The eluate is subjected to multiple rounds of RP-HPLC, with each step employing different column chemistries and/or mobile phase conditions to progressively isolate the peptide of interest.
-
Step 1: Initial separation on a C18 column with a trifluoroacetic acid (TFA) ion-pairing reagent.
-
Step 2: Re-chromatography of bioactive fractions using a different C18 column and a heptafluorobutyric acid (HFBA) ion-pairing reagent.
-
Subsequent Steps: Further purification steps may involve different column matrixes (e.g., C4, phenyl) and adjustments to the acetonitrile gradient.
-
-
Bioassay-Guided Fractionation: Throughout the purification process, fractions are collected and tested for biological activity on the ARC muscle to identify those containing the target peptide. Bioactivity is often measured as a change in the amplitude of muscle contractions elicited by motor neuron stimulation.
References
- 1. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters | Journal of Neuroscience [jneurosci.org]
- 2. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunostimulatory Properties of Bacterial Lysates
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacterial lysates, complex mixtures of antigens derived from inactivated bacteria, have garnered significant attention as immunomodulatory agents.[1][2][3] Utilized for decades in the prevention of recurrent respiratory and urinary tract infections, their mechanism of action is rooted in the stimulation of both innate and adaptive immunity.[1][4] This guide provides a comprehensive overview of the core immunostimulatory properties of bacterial lysates, detailing the underlying molecular pathways, summarizing key quantitative data, and outlining experimental protocols for their evaluation.
Core Mechanisms of Action
Bacterial lysates mimic a natural microbial encounter, presenting a variety of pathogen-associated molecular patterns (PAMPs) to the host immune system. This interaction triggers a cascade of events, beginning with the activation of innate immunity and leading to a robust and specific adaptive response.
Interaction with Pattern Recognition Receptors (PRRs)
The immunostimulatory effects of bacterial lysates are initiated through the recognition of their components by PRRs on immune and epithelial cells.
-
Toll-Like Receptors (TLRs): TLRs are a primary family of PRRs that recognize conserved microbial molecules. Bacterial lysates, containing components from both Gram-positive and Gram-negative bacteria, activate multiple TLRs.
-
TLR2 and TLR4 are the most prominently implicated receptors. They recognize peptidoglycans and lipopolysaccharides (LPS), respectively, which are abundant in bacterial lysates.
-
Studies on the bacterial lysate OM-85 have shown that in human immune cells, both TLR2 and TLR4 orchestrate the immune response. In murine models, the effects are largely dependent on TLR4 signaling.
-
Activation of TLRs on dendritic cells (DCs) and monocytes is a critical first step in the immune cascade. Other TLRs, such as TLR2/6 and TLR9, have also been shown to be involved.
-
-
NOD-Like Receptors (NLRs): NLRs are intracellular PRRs that survey the cytoplasm for PAMPs.
-
NOD1 and NOD2 recognize specific peptidoglycan fragments: D-glutamyl-meso-diaminopimelic acid (iE-DAP) and muramyl dipeptide (MDP), respectively. These fragments are present in bacterial lysates and their recognition by NOD1/NOD2 leads to the activation of NF-κB and MAPK pathways, inducing proinflammatory cytokine production.
-
Activation of Innate Immunity
The engagement of PRRs by bacterial lysates leads to the rapid activation of various innate immune cells.
-
Dendritic Cells (DCs): DCs are central to initiating and shaping the adaptive immune response. Bacterial lysates are potent activators of DCs.
-
Upon stimulation, DCs undergo maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86), activation markers (CD83), and antigen-presenting molecules (HLA).
-
Mature DCs secrete a wide array of cytokines and chemokines, such as IL-1, IL-6, TNF-α, IL-8, CCL2, and CCL20, which recruit and activate other immune cells.
-
A mixture of mechanical lysates from different bacterial strains has been shown to be more efficient at inducing optimal DC maturation than single-strain lysates.
-
-
Macrophages and Monocytes: These phagocytic cells are activated by bacterial lysates, contributing to both pathogen clearance and inflammation.
-
Stimulation of macrophages (e.g., human monocyte-derived macrophages or THP-1 cells) with bacterial lysates induces the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-8.
-
This activation enhances their phagocytic and cytotoxic activity.
-
-
Natural Killer (NK) Cells: Bacterial lysates can increase the activity of NK cells, which are involved in the elimination of virus-infected cells.
Modulation of Adaptive Immunity
By activating DCs and other antigen-presenting cells, bacterial lysates effectively bridge innate and adaptive immunity.
-
T Helper (Th) Cell Differentiation: Activated DCs present bacterial antigens to naive T cells, influencing their differentiation. Bacterial lysates predominantly promote a T helper 1 (Th1) response, characterized by the production of IFN-γ. This response is crucial for combating intracellular pathogens and viruses. There is also evidence that lysates can induce Th17 responses and regulatory T cells (Tregs), which help to modulate the immune response and may attenuate Th2-driven allergic inflammation. This modulation helps restore the Th1/Th2 balance, which is often skewed in allergic diseases.
-
B Cell Activation and Antibody Production: The interaction between activated T cells and B cells leads to B cell proliferation and differentiation into plasma cells. This results in the production of immunoglobulins (Ig) specific to the bacterial antigens contained in the lysate. An increase in both serum IgG and secretory IgA (sIgA) in mucosal secretions is a hallmark of the response, providing a crucial first line of defense at mucosal surfaces. Lysates can also induce polyclonal B cell activation, leading to the production of antibodies against other pathogens not present in the lysate formulation.
Signaling Pathways
The recognition of PAMPs within bacterial lysates by TLRs and NLRs triggers downstream signaling cascades that culminate in the expression of inflammatory genes.
TLR Signaling Pathway
The diagram below illustrates the canonical TLR signaling pathway activated by bacterial lysates, leading to the production of inflammatory cytokines.
Caption: TLR signaling cascade initiated by bacterial lysate components.
Quantitative Data on Immunostimulatory Effects
The following tables summarize quantitative data from key studies, demonstrating the potent effects of bacterial lysates on immune cell activation and function.
Table 1: Cytokine Production by Human Immune Cells Following Stimulation with Bacterial Lysates
| Cell Type | Bacterial Lysate | Stimulus Concentration | Cytokine | Mean Concentration (pg/mL ± SEM) | Fold Increase vs. Control | Reference |
| THP-1 Cells | Generic Lysate | 10 µg/mL | TNF-α | Not specified | ~12-fold | |
| Human PBMCs | Generic Lysate | 10 µg/mL | IL-6 | ~15,000 | Dose-dependent | |
| Human PBMCs | Generic Lysate | 10 µg/mL | IL-1β | ~1,500 | Dose-dependent | |
| Human PBMCs | Generic Lysate | 10 µg/mL | TNF-α | ~3,000 | Dose-dependent | |
| MDMs | Ismigen | 12.5 µg/mL | TNF-α | 7290 ± 395 | Significant (p < 0.05) | |
| MDMs | Ismigen | 12.5 µg/mL | IL-1β | 2569 ± 464 | Significant (p < 0.05) | |
| MDMs | Ismigen | 12.5 µg/mL | IL-8 | 335,000 ± 28,000 | Significant (p < 0.05) | |
| MDMs | Uro-Vaxom | 25 µg/mL | TNF-α | 643 ± 249 | Not significant | |
| MDMs | M. tuberculosis Lysate | 2.5 x 10⁶ cells/mL | TNF-α | 10,000+ | Significant (p < 0.05) |
MDMs: Monocyte-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; SEM: Standard Error of the Mean.
Table 2: In Vivo Effects of Bacterial Lysates in Murine Models
| Animal Model | Bacterial Lysate | Administration | Challenge | Outcome Measured | Result | Reference |
| Mice | Generic Lysate | Intranasal | RSV Infection | Anti-RSV IgG Titer | Significant increase | |
| Mice | Generic Lysate | Intranasal | Influenza Virus | Anti-Influenza IgG Titer | Significant increase | |
| Mice | Generic Lysate | Pretreatment | H. influenzae or S. typhimurium infection | Survival Rate | 100% survival in pretreated mice vs. non-pretreated | |
| Rats (Pneumonia) | Imudon® | 4.44 mg/kg | S. pneumoniae infection | Bacterial Titer in Lungs | Significant decrease | |
| Rats (Pneumonia) | Imudon® | 13.32 mg/kg | S. pneumoniae infection | IgA in BALF | Significant increase |
RSV: Respiratory Syncytial Virus; BALF: Bronchoalveolar Lavage Fluid.
Key Experimental Protocols
This section details common methodologies used to assess the immunostimulatory properties of bacterial lysates.
In Vitro Stimulation of Human Monocyte-Derived Macrophages (MDMs)
This protocol is a standard method to assess the direct effect of bacterial lysates on primary human immune cells.
1. Isolation of Monocytes:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Monocytes are purified from PBMCs by positive selection using magnetic beads conjugated to anti-CD14 antibodies.
2. Differentiation into Macrophages:
-
Purified monocytes are seeded in culture plates (e.g., 3 x 10⁵ cells/well in 48-well plates) in a complete culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and a differentiation factor like M-CSF or GM-CSF.
-
Cells are incubated for 7 days to allow differentiation into mature macrophages (MDMs).
3. Stimulation with Bacterial Lysates:
-
The culture medium is replaced with fresh medium containing various concentrations of the bacterial lysate to be tested (e.g., Ismigen at 12.5 µg/mL, Uro-Vaxom at 25 µg/mL). A control group receives medium only.
-
The cells are incubated for a defined period, typically 24 hours, to allow for cellular activation and cytokine secretion.
4. Quantification of Cytokine Production:
-
After incubation, the culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) in the supernatants are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.
5. Data Analysis:
-
Cytokine concentrations are calculated from a standard curve.
-
Statistical analysis (e.g., Friedman test followed by Dunn's multiple comparisons test) is performed to compare the cytokine levels between lysate-stimulated groups and the unstimulated control.
Caption: Workflow for in vitro stimulation of human macrophages.
In Vivo Murine Model of Respiratory Viral Infection
This protocol describes a common preclinical model to evaluate the protective efficacy of bacterial lysates against respiratory infections.
1. Animal Housing and Acclimatization:
-
Specific-pathogen-free mice (e.g., C57BL/6) are housed in a controlled environment and allowed to acclimatize for at least one week before the experiment.
2. Administration of Bacterial Lysate:
-
Mice are divided into treatment and control groups.
-
The treatment group receives the bacterial lysate via a relevant route, such as intranasal or oral administration, for a specified number of days prior to infection. The control group receives a vehicle control (e.g., saline).
3. Viral Challenge:
-
Mice are anesthetized and intranasally infected with a sublethal dose of a respiratory virus, such as Respiratory Syncytial Virus (RSV) or influenza virus.
4. Monitoring and Sample Collection:
-
Mice are monitored daily for weight loss and signs of illness.
-
At specific time points post-infection (e.g., day 5 or 7), subgroups of mice are euthanized.
-
Samples are collected for analysis:
- Bronchoalveolar lavage fluid (BALF): To measure viral titers, inflammatory cell influx, and local antibody (IgA) levels.
- Lungs: To measure viral titers and for histological analysis of inflammation.
- Serum: To measure systemic virus-specific antibody titers (IgG).
5. Endpoint Analysis:
-
Viral Titer: Quantified by plaque assay or qPCR on lung homogenates.
-
Antibody Titer: Measured by ELISA using virus-coated plates.
-
Histology: Lung sections are stained (e.g., with H&E) to assess the degree of inflammation and tissue damage.
-
Survival: In lethal infection models, survival rates are monitored over a period of 14-21 days.
Caption: Workflow for in vivo evaluation in a mouse infection model.
Conclusion
Bacterial lysates are potent immunostimulatory agents that activate both the innate and adaptive immune systems through well-defined molecular pathways. Their ability to engage pattern recognition receptors like TLR2 and TLR4 on key immune cells, particularly dendritic cells and macrophages, initiates a cascade that leads to robust cytokine production, a Th1-polarized immune response, and the generation of specific antibodies. The quantitative data from both in vitro and in vivo studies provide strong evidence for these effects. The detailed experimental protocols outlined herein serve as a foundation for researchers and drug developers to further investigate and harness the therapeutic potential of bacterial lysates for the prevention and treatment of infectious and immune-related diseases.
References
- 1. Is There a Role for Immunostimulant Bacterial Lysates in the Management of Respiratory Tract Infection? [mdpi.com]
- 2. Bacterial Lysates Modulate Human Macrophage Responses by Inducing BPI Production and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sublingually administered bacterial lysates: rationale, mechanisms of action and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Buccalin's Effect on Mucosal Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buccalin is an oral immunostimulant composed of heat-killed bacterial lysates of common respiratory pathogens, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae.[1] Administered as gastro-resistant tablets, this compound is designed to modulate the mucosal immune system, offering a prophylactic approach to recurrent respiratory tract infections (RRTIs). This technical guide provides an in-depth overview of the known effects of this compound on mucosal immunity, compiling available data, outlining experimental methodologies, and visualizing the proposed signaling pathways. While extensive quantitative data and detailed experimental protocols specific to this compound are limited in publicly available literature, this guide synthesizes the current understanding of its mechanism of action based on existing clinical research and broader knowledge of bacterial lysates.
Core Mechanism of Action
This compound's therapeutic effect is believed to stem from its ability to mimic a natural infection at the mucosal level, thereby priming the immune system for a more robust and efficient response to subsequent pathogenic encounters. The mechanism involves a coordinated effort between the innate and adaptive immune systems.[1]
Upon oral administration, the bacterial antigens in this compound are taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, in the gut-associated lymphoid tissue (GALT). This interaction is mediated by pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) present in the bacterial lysate. This initial stimulation of the innate immune system triggers a signaling cascade that leads to the activation and maturation of APCs. These activated APCs then migrate to regional lymph nodes where they present the bacterial antigens to T and B lymphocytes, initiating an adaptive immune response.[1] This leads to the production of specific antibodies, notably secretory immunoglobulin A (sIgA), and the generation of memory lymphocytes, providing long-term protection against the pathogens included in this compound.
Data Presentation: Summary of Immunomodulatory Effects
The following tables summarize the qualitative and, where available, limited quantitative effects of this compound on key immunological parameters. It is important to note that specific quantitative data from controlled clinical trials of this compound are not extensively published.
Table 1: Effect of this compound on Secretory Immunoglobulin A (sIgA) Levels
| Parameter | Observation | Source |
| Salivary sIgA Concentration | Studies suggest an increase in the concentration of secretory IgA following administration of bacterial lysates like this compound. | [1] |
| Specificity of sIgA | The induced sIgA is directed against the bacterial antigens present in this compound. | [1] |
Table 2: Effect of this compound on Lymphocyte Subsets
| Lymphocyte Subset | Observation | Source |
| T Lymphocytes | This compound administration leads to the recruitment of functionally efficient T lymphocytes. | |
| B Lymphocytes | This compound administration leads to the recruitment of functionally efficient B lymphocytes, which differentiate into plasma cells to produce specific IgA. |
Table 3: Effect of this compound on Cytokine Production
| Cytokine | Expected Effect | Rationale based on Bacterial Lysate Research |
| Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) | Potential increase | Activation of innate immune cells by bacterial PAMPs via TLRs typically induces the production of pro-inflammatory cytokines that drive the initial immune response. |
| Anti-inflammatory Cytokines (e.g., IL-10) | Potential modulation | The immune response is a tightly regulated process, and the induction of regulatory cytokines may occur to prevent excessive inflammation. |
Experimental Protocols
Detailed experimental protocols from this compound-specific clinical trials are not publicly available. However, based on standard immunological assays and the methodologies described in similar studies with bacterial lysates, the following protocols represent the likely approaches used to assess the mucosal immune response to this compound.
Protocol 1: Quantification of Salivary Secretory IgA (sIgA)
Objective: To measure the concentration of sIgA in saliva samples from subjects before and after treatment with this compound.
Methodology:
-
Sample Collection: Unstimulated whole saliva is collected from subjects by passive drooling into a sterile collection tube for a defined period (e.g., 5 minutes).
-
Sample Processing: Saliva samples are immediately placed on ice and then centrifuged at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is collected and stored at -80°C until analysis.
-
sIgA Quantification: The concentration of sIgA in the saliva supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for human sIgA. The assay is performed according to the manufacturer's instructions.
-
Data Analysis: sIgA concentrations are typically expressed as μg/mL. To account for variations in saliva flow rate, the sIgA secretion rate can be calculated (μ g/min ). Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) is used to compare pre- and post-treatment sIgA levels.
Protocol 2: Analysis of Peripheral Blood Lymphocyte Subsets by Flow Cytometry
Objective: To enumerate and phenotype major lymphocyte populations (T cells, B cells, NK cells) and their subsets (e.g., CD4+ and CD8+ T cells) in whole blood samples from subjects treated with this compound.
Methodology:
-
Sample Collection: Whole blood is collected from subjects via venipuncture into tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining: A panel of fluorescently-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD16/56) is added to a defined volume of whole blood.
-
Red Blood Cell Lysis: Following incubation with the antibodies, red blood cells are lysed using a commercial lysing solution.
-
Flow Cytometric Analysis: The stained samples are acquired on a flow cytometer. Lymphocytes are identified based on their forward and side scatter properties. Gating strategies are then applied to identify and quantify the different lymphocyte subsets based on their specific marker expression.
-
Data Analysis: Data is analyzed using specialized software to determine the percentage and absolute count of each lymphocyte subset. Statistical comparisons are made between baseline and post-treatment samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways activated by this compound and a typical experimental workflow for a clinical trial.
Caption: Proposed signaling pathway of this compound in mucosal immunity.
Caption: A typical workflow for a randomized controlled trial of this compound.
Conclusion
This compound represents a promising immunomodulatory agent for the prophylaxis of recurrent respiratory tract infections. Its mechanism of action, centered on the stimulation of mucosal immunity, leads to an enhanced adaptive immune response, particularly the production of secretory IgA. While the available clinical data supports its efficacy in reducing the duration of infectious episodes, a more detailed, quantitative understanding of its immunological effects is needed. Future research should focus on well-controlled clinical trials with comprehensive immunological monitoring to precisely delineate the dose-response relationship, the kinetics of the immune response, and the specific changes in lymphocyte subsets and cytokine profiles following this compound administration. Such data will be invaluable for optimizing its clinical use and for the development of next-generation mucosal immunomodulators.
References
An In-Depth Technical Guide to Buccalin and Peyer's Patch Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buccalin is an orally administered immunomodulator composed of inactivated whole-cell bacteria designed to protect against the bacterial complications of colds.[1][2] Its mechanism of action is centered on the stimulation of the gut-associated lymphoid tissue (GALT), with a primary interaction anticipated at the Peyer's patches in the small intestine. This document provides a detailed technical overview of the putative mechanisms by which this compound activates Peyer's patches, leading to a systemic immune response. Due to a lack of publicly available preclinical data specific to this compound's direct interaction with Peyer's patches, this guide synthesizes information from studies on similar oral bacterial lysates and the well-established principles of mucosal immunology. Detailed experimental protocols for assessing such interactions in a research setting are also provided, alongside visualizations of key signaling pathways and workflows.
Introduction to this compound and Mucosal Immunity
This compound is a non-prescription oral vaccine containing specific strains of inactivated bacteria that are common pathogens in respiratory tract infections.[2][3] The gastro-resistant formulation allows the bacterial components to bypass the stomach and be released in the small intestine, the site of the Peyer's patches.[2] Peyer's patches are critical inductive sites of the mucosal immune system, responsible for initiating immune responses to luminal antigens.
The core principle behind this compound's therapeutic effect is the controlled stimulation of the immune system via the GALT, leading to a heightened state of readiness against potential bacterial pathogens. This is thought to occur through the uptake of bacterial antigens by specialized cells in the Peyer's patches, initiating a cascade of cellular and molecular events that result in both mucosal and systemic immunity.
Composition of this compound
The specific composition of this compound tablets is detailed below.
| Bacterial Species | Concentration (per tablet) |
| Streptococcus pneumoniae (Types I, II, III) | 1000 million |
| Streptococcus agalactiae | 1000 million |
| Staphylococcus aureus | 1000 million |
| Haemophilus influenzae | 1500 million |
Mechanism of Action: Peyer's Patch Activation
The activation of Peyer's patches by oral bacterial lysates like this compound is a multi-step process involving various immune cells and signaling pathways.
Antigen Uptake by M Cells
The process begins with the transport of bacterial antigens from the intestinal lumen into the Peyer's patches. This is primarily mediated by specialized epithelial cells called Microfold cells (M cells) located in the follicle-associated epithelium (FAE) overlying the Peyer's patches. M cells are adept at transcytosis, the process of transporting luminal antigens to the underlying immune cells in the sub-epithelial dome (SED).
Antigen Presentation and T Cell Activation
Upon delivery to the SED, the bacterial antigens are captured by antigen-presenting cells (APCs), predominantly dendritic cells (DCs) and macrophages. These APCs process the bacterial components and present them to naive T helper (Th) cells.
This interaction is mediated by the binding of Pathogen-Associated Molecular Patterns (PAMPs) from the bacteria to Pattern Recognition Receptors (PRRs) on the surface of APCs. Key PRRs involved in recognizing bacterial components include Toll-like receptors (TLRs) and Nucleotide-binding oligomerization domain-like receptors (NLRs).
B Cell Activation and IgA Production
Activated Th cells, in turn, provide help to B cells within the germinal centers of the Peyer's patches. This T cell-dependent B cell activation is crucial for inducing immunoglobulin class switching, primarily to IgA, and the generation of antigen-specific plasma cells and memory B cells. These IgA-producing plasma cells then migrate to the lamina propria of the respiratory and gastrointestinal tracts, where they secrete dimeric IgA. This secretory IgA (sIgA) provides a first line of defense at mucosal surfaces.
Signaling Pathways in Peyer's Patch Activation
The recognition of bacterial PAMPs by PRRs on APCs triggers intracellular signaling cascades that are central to the activation of the adaptive immune response.
Toll-like Receptor (TLR) and NF-κB Signaling
A key pathway initiated by the binding of bacterial ligands to TLRs is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This pathway leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which are essential for the activation and differentiation of T and B cells.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Clinical efficacy and tolerability of an immune-stimulant* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
Core Active Bacterial Components in Buccalin Tablets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buccalin is an oral immunostimulant composed of specific inactivated bacterial components designed to prevent recurrent respiratory tract infections. This document provides a detailed overview of the active bacterial agents within this compound tablets, their quantitative composition, and the immunological mechanisms they trigger. It outlines representative experimental protocols for the preparation, quantification, and analysis of such bacterial lysates and details the key signaling pathways involved in the host's immune response. This guide is intended to serve as a technical resource for professionals in the fields of immunology, microbiology, and pharmaceutical development.
Introduction
Oral immunostimulants containing bacterial lysates represent a therapeutic strategy aimed at enhancing the host's natural defense mechanisms against common respiratory pathogens.[1][2][3] By introducing specific, inactivated bacterial antigens to the mucosal immune system, these products aim to induce a protective immune response without causing infection. This compound tablets are a formulation in this class, containing a precise combination of bacterial species commonly implicated in secondary bacterial infections that can complicate viral colds and flu.[4][5] This guide delves into the core components and mechanisms of action of this compound, providing a scientific foundation for its use in the prophylaxis of recurrent respiratory tract infections.
Active Bacterial Components and Quantitative Composition
This compound tablets contain a proprietary blend of four specific bacterial species that have been inactivated, rendering them non-pathogenic while preserving their antigenic properties. The composition is designed to present the immune system with a range of antigens from bacteria frequently associated with respiratory illnesses.
Table 1: Active Bacterial Components in this compound Tablets
| Bacterial Species | Strain Information | Quantity per Tablet |
| Streptococcus pneumoniae | Types I, II, III | 1 x 10⁹ inactivated bacterial bodies |
| Streptococcus agalactiae (also referred to as Streptococcus haemolyticus) | Not specified | 1 x 10⁹ inactivated bacterial bodies |
| Staphylococcus aureus | Not specified | 1 x 10⁹ inactivated bacterial bodies |
| Haemophilus influenzae | Not specified | 1.5 x 10⁹ inactivated bacterial bodies |
Source: Medsafe New Zealand Datasheet, Clinical study documentation
Mechanism of Action: Mucosal Immunity and Systemic Response
The primary mechanism of action for this compound is the stimulation of the gut-associated lymphoid tissue (GALT), particularly the Peyer's patches in the small intestine. As gastro-resistant tablets, this compound is designed to bypass the stomach and release its contents in the intestines.
Once released, the bacterial antigens are taken up by specialized M-cells within the Peyer's patches. This initiates a cascade of immunological events:
-
Antigen Presentation: Dendritic cells and macrophages within the Peyer's patches process the bacterial antigens and present them to T-lymphocytes.
-
T-Cell and B-Cell Activation: This antigen presentation leads to the activation and proliferation of specific T-cells and B-cells.
-
Humoral and Cellular Immunity: Activated B-cells differentiate into plasma cells that produce antibodies, including secretory IgA (sIgA), which is crucial for mucosal immunity. Activated T-cells orchestrate a broader cellular immune response.
-
Immune Cell Trafficking: The activated lymphocytes migrate from the Peyer's patches via the lymphatic system and bloodstream to various mucosal surfaces, including the respiratory tract, providing targeted protection.
This process "trains" the immune system to recognize these pathogens, leading to a more rapid and effective response upon subsequent exposure to the live bacteria.
Signaling Pathways
The bacterial components in this compound are recognized by pattern recognition receptors (PRRs) on immune cells, most notably Toll-like receptors (TLRs). Gram-positive bacteria (Streptococcus and Staphylococcus) and Gram-negative bacteria (Haemophilus influenzae) present a variety of pathogen-associated molecular patterns (PAMPs), such as peptidoglycans and lipopolysaccharides (LPS), which are potent ligands for TLR2 and TLR4, respectively.
Activation of TLR2 and TLR4 initiates intracellular signaling cascades that converge on the activation of transcription factors like NF-κB and IRFs. This leads to the production of pro-inflammatory cytokines and chemokines, which are essential for orchestrating both the innate and adaptive immune responses.
Experimental Protocols
The following are representative protocols for the key stages of manufacturing and testing a product like this compound. These are not the specific, proprietary protocols of the manufacturer but are based on established scientific methodologies.
Preparation of Inactivated Bacterial Components
This protocol describes a general method for the cultivation and inactivation of the bacterial strains.
-
Strain Selection and Culture:
-
Obtain certified strains of Streptococcus pneumoniae (Types I, II, III), Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae.
-
Culture each species separately in an appropriate liquid medium (e.g., Todd-Hewitt broth for Streptococci and Staphylococci, and a supplemented chocolate agar broth for H. influenzae) under optimal conditions (temperature, CO₂ levels) until the late logarithmic growth phase is reached.
-
-
Harvesting and Washing:
-
Centrifuge the bacterial cultures to pellet the cells.
-
Discard the supernatant and wash the bacterial pellets multiple times with sterile phosphate-buffered saline (PBS) to remove residual media and metabolic byproducts.
-
-
Inactivation:
-
Resuspend the washed bacterial pellets in PBS.
-
Inactivate the bacteria using a validated method such as heat treatment (e.g., 60°C for 1 hour) or chemical inactivation (e.g., with formalin or peracetic acid). The chosen method must ensure complete loss of viability while preserving the integrity of key surface antigens.
-
-
Verification of Inactivation:
-
Plate a sample of the inactivated bacterial suspension onto appropriate growth media and incubate under optimal conditions to confirm the absence of viable bacteria.
-
Quantification of Bacterial Bodies
Accurate quantification is critical for dose consistency.
-
Direct Microscopic Count:
-
Use a hemocytometer or a Petroff-Hausser counting chamber.
-
Prepare a standardized dilution of the inactivated bacterial suspension.
-
Apply the suspension to the counting chamber and count the number of bacterial cells in a defined area under a microscope.
-
Calculate the concentration of bacteria per milliliter.
-
-
Opacity Method (Nephelometry):
-
Prepare a serial dilution of a standardized bacterial suspension of known concentration (determined by direct count).
-
Measure the turbidity (optical density) of each dilution using a spectrophotometer.
-
Create a standard curve by plotting optical density against bacterial concentration.
-
Measure the optical density of the production batch and determine the bacterial concentration using the standard curve.
-
Immunological Assays
These assays can be used to evaluate the immunological response to the bacterial lysate.
4.3.1. Measurement of Salivary IgA Levels
-
Sample Collection: Collect saliva samples from subjects before and at specified time points after administration of the oral bacterial lysate. Unstimulated whole saliva is often preferred.
-
Sample Processing: Centrifuge the saliva samples to remove debris and store them at -80°C until analysis.
-
ELISA Protocol:
-
Coat a 96-well microplate with an anti-human IgA antibody.
-
Block non-specific binding sites.
-
Add diluted saliva samples and a standard curve of known IgA concentrations to the wells.
-
Add a horseradish peroxidase (HRP)-conjugated anti-human IgA detection antibody.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the IgA concentration in the samples by comparison to the standard curve.
-
4.3.2. Lymphocyte Activation Assay
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in the presence of the bacterial lysate (as the antigen) or a control medium.
-
Activation Marker Analysis: After a defined incubation period (e.g., 24-48 hours), stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69, HLA-DR).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of activated T-lymphocytes in the stimulated versus the control cultures.
Conclusion
This compound tablets leverage a well-defined combination of inactivated bacterial components to stimulate the mucosal immune system. The mechanism of action is rooted in the sophisticated interplay between the gut-associated lymphoid tissue and the systemic immune network, initiated by the recognition of bacterial antigens via Toll-like receptors. The representative experimental protocols outlined in this guide provide a framework for the production and evaluation of such oral immunostimulants. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the continued innovation and application of bacterial lysate therapies in the prevention of respiratory and other infectious diseases.
References
- 1. A Novel Point-of-Care Method for Measuring Human Salivary Immunoglobulin A [immunologyresearchjournal.com]
- 2. frontiersin.org [frontiersin.org]
- 3. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T‐cell activation–induced marker assays in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Buccalin as a Modulatory Neurotransmitter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buccalin is a neuropeptide identified in the marine mollusk Aplysia californica that functions as a key modulatory neurotransmitter. It is localized in cholinergic motor neurons, particularly within the buccal ganglion, which controls feeding behaviors. Unlike many co-translocalized neuropeptides that potentiate neuromuscular transmission, this compound exerts an inhibitory effect. It acts presynaptically at the accessory radula closer (ARC) neuromuscular junction to decrease the release of acetylcholine, thereby reducing the amplitude of muscle contractions. This inhibitory action is mediated by a recently identified G protein-coupled receptor, apBuc/AstA-R. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, including its physiological effects, the identification and characterization of its receptor, and the experimental methodologies employed in its study. Quantitative data are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding for research and drug development applications.
Introduction
The modulation of synaptic transmission by neuropeptides is a fundamental mechanism for generating plasticity and flexibility in neural circuits. In the well-established model organism Aplysia californica, the accessory radula closer (ARC) muscle and its innervating motor neurons provide a powerful system for dissecting the roles of individual neurotransmitters and their modulators. The cholinergic motor neuron B15, for instance, contains multiple neuropeptides, including the small cardioactive peptides (SCPs) and this compound. While SCPs enhance the postsynaptic response to acetylcholine, this compound acts as an antagonist to this potentiation through a presynaptic mechanism.[1] This intricate interplay of co-transmitters highlights the complexity of neuromodulation. This guide will delve into the technical details of this compound's function, its receptor signaling, and the experimental approaches used to elucidate its role as a modulatory neurotransmitter.
Physiological Role and Mechanism of Action
This compound's primary characterized role is the presynaptic inhibition of neuromuscular transmission at the Aplysia ARC muscle.[1]
Inhibition of Neuromuscular Transmission
When exogenously applied to the ARC neuromuscular junction, this compound decreases the size of muscle contractions elicited by the firing of motor neurons.[1] This effect is in direct contrast to co-localized neuropeptides like SCPs, which potentiate muscle contractions. The inhibitory action of this compound is achieved by reducing the amplitude of excitatory junction potentials (EJPs) evoked by the motor neuron. Importantly, this compound does not affect the postsynaptic response to the direct application of acetylcholine, indicating a presynaptic site of action.[1] The mechanism is believed to involve the inhibition of acetylcholine release from the presynaptic terminal.
Potency of this compound Isoforms
Several isoforms of this compound have been identified, with this compound B being notably more potent than this compound A in its inhibitory effects. Studies have shown that this compound B is two to three times more effective at depressing motor neuron-induced contractions of the ARC muscle.
Data Presentation
Table 1: Quantitative Data on this compound Receptor (apBuc/AstA-R) Activation
The following table summarizes the half-maximal effective concentrations (EC50) for the activation of the this compound receptor (apBuc/AstA-R) by various this compound peptides. The data were obtained from a cell-based inositol monophosphate (IP1) accumulation assay using transiently transfected Chinese Hamster Ovary (CHO-K1) cells.[2]
| Peptide | Sequence | EC50 (nM) |
| This compound A | GSYGFGL-NH2 | 120 |
| This compound B | GLDRYGFVGL-NH2 | 50 |
| This compound C | GMRFGFGL-NH2 | 80 |
| ... (and 16 other this compound-related peptides) | ... | 23 - 320 |
Signaling Pathway
This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) termed apBuc/AstA-R.
The this compound Receptor: apBuc/AstA-R
The receptor for this compound in Aplysia was recently identified and characterized as apBuc/AstA-R. It is a class A GPCR. The identification was achieved through a combination of bioinformatics, molecular cloning, and functional expression in a heterologous cell system (CHO-K1 cells).
Downstream Signaling
The precise intracellular signaling cascade initiated by the activation of apBuc/AstA-R in Aplysia neurons has not yet been fully elucidated. The study that identified the receptor utilized a promiscuous Gα16 protein in the CHO cell assay to ensure a detectable signal regardless of the receptor's native G protein coupling preference. This suggests that the endogenous G protein partner is still unknown.
Based on the general mechanisms of GPCR signaling, the binding of this compound to apBuc/AstA-R likely leads to a conformational change in the receptor, which in turn activates a specific heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits). The activated Gα subunit or the Gβγ dimer then modulates downstream effectors, such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cAMP or IP3 and ultimately resulting in the observed presynaptic inhibition of acetylcholine release. Further research is required to identify the specific Gα subunit (e.g., Gαs, Gαi/o, Gαq/11) that couples to apBuc/AstA-R in vivo.
References
The Role of Buccalin in the Prophylaxis of Recurrent Respiratory Infections: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Recurrent respiratory infections (RTIs) represent a significant health burden, prompting investigation into immunomodulatory agents capable of enhancing host defense. Buccalin, an oral immunostimulant composed of heat-inactivated bacterial lysates, has been utilized for the prophylaxis of recurrent respiratory tract infections. This technical guide provides an in-depth review of the available clinical data on the efficacy of this compound, details its proposed mechanism of action at a molecular level, and outlines the experimental protocols used to evaluate its clinical and immunological effects. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.
Introduction
Recurrent respiratory infections are a common clinical problem, particularly in children and the elderly, leading to significant morbidity and increased healthcare costs. The underlying pathophysiology often involves a relative or transient immune deficit. Immunostimulants, a class of therapeutic agents designed to enhance the body's immune response, have been explored as a prophylactic strategy.
This compound is an oral bacterial vaccine containing a specific combination of inactivated bacterial pathogens commonly implicated in respiratory tract infections. The formulation is designed to stimulate the mucosal immune system, the body's first line of defense against respiratory pathogens. This guide synthesizes the current understanding of this compound's role in preventing RTIs, focusing on the quantitative evidence of its efficacy and the immunological pathways it modulates.
Clinical Efficacy of this compound
The clinical utility of this compound in reducing the frequency and severity of recurrent respiratory infections has been evaluated in several studies. The primary endpoints in these investigations typically include the number of infectious episodes, the duration of infections, and the need for concomitant medications such as antibiotics.
Data Presentation
The following tables summarize the quantitative data from key clinical studies on this compound.
Table 1: Efficacy of this compound in a Randomized, Placebo-Controlled Trial in Adults with RRTI
| Outcome Measure | This compound Group (n=90) | Placebo Group (n=88) | Statistical Significance | Reference |
| Mean Number of Days with Infectious Episodes | 6.57 | 7.47 | p-value not reported, but described as a "significant reduction" | [Carlone et al., 2014][1] |
| Marginal Mean Number of Days with Infections | 6.33 | 7.88 | Implied significance, ~25% reduction | [Carlone et al., 2014][1] |
Study Duration: 6 months
Table 2: Efficacy of this compound in Elderly COPD Patients (Retrospective Study)
| Outcome Measure | Pre-Buccalin Season (2008-2009) | Post-Buccalin Season (2009-2010) | Percentage Reduction | Statistical Significance | Reference |
| Total Number of Exacerbations (n=33) | 26 | 10 | 61.5% | p < 0.022 | [Cogo R., 2012][2] |
| Median Number of Exacerbations | 1 (range 0-3) | 0 (range 0-1) | - | p < 0.022 | [Cogo R., 2012][2] |
Table 3: Summary of Other Clinical Investigations of this compound
| Patient Population | This compound Intervention | Comparator | Key Quantitative Outcomes | Reference |
| Patients with Chronic Bronchitis | This compound + Influenza Vaccine | No Treatment | 50% reduction in the number of exacerbations in the vaccinated group. | [Cogo R., 2012][2] |
| Patients with a history of bronchopneumonia or RRTI (n=90) | This compound alone or this compound + IgG | No Treatment | Total infective episodes: 98 (control) vs. 57 (this compound alone) and 47 (this compound + IgG). | [Cogo R., 2012] |
| Employees with Chronic Bronchitis (n=649 treated) | This compound + Influenza Vaccine | Untreated (n=2,429) | Incidence of acute exacerbations: 8.4% in the treated group vs. 25% in the control group. | [Cogo R., 2012] |
| Mechanical Plant Workers | This compound | Unvaccinated | 62% protective effect for vaccinated workers. | |
| Patients with Chronic Bronchitis | This compound | Unvaccinated | 66% total protective effect observed in vaccinated patients. | |
| General Population | This compound | Placebo | 16.4% contracted a respiratory condition vs. 29% in the placebo group (43% protective effect, p < 0.001). Days of absence per 1,000 employees: 682 (this compound) vs. 2,288 (placebo). | |
| General Population during Influenza Season | This compound | Controls | 5.4% of vaccinated individuals contracted influenza vs. 27% of controls (80% protective effect). |
Mechanism of Action
This compound functions as an oral immunostimulant, leveraging the gut-associated lymphoid tissue (GALT) to induce a systemic and mucosal immune response. The gastro-resistant tablets ensure the bacterial antigens are released in the small intestine, where they interact with the immune cells of the Peyer's patches.
Signaling Pathways
The immunomodulatory effects of this compound are initiated by the recognition of bacterial pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on the surface of dendritic cells and other antigen-presenting cells within the Peyer's patches. This interaction triggers a cascade of intracellular signaling events, leading to the activation of both innate and adaptive immunity.
Caption: Signaling cascade initiated by this compound in Peyer's patches.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and similar bacterial lysates.
Clinical Trial Protocol (General Framework)
The efficacy of this compound is typically assessed in randomized, double-blind, placebo-controlled, multicenter studies.
Caption: General workflow for a randomized controlled trial of this compound.
Quantification of Salivary Secretory IgA (sIgA) by ELISA
Objective: To measure the concentration of sIgA in saliva as a marker of mucosal immune response.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used. sIgA in the sample binds to antibodies coated on a microtiter plate. A second, enzyme-labeled antibody binds to the captured sIgA. The addition of a substrate results in a color change proportional to the amount of sIgA.
Methodology:
-
Sample Collection: Unstimulated whole saliva is collected by passive drooling into a sterile tube. Samples are immediately placed on ice and then stored at -80°C until analysis.
-
Sample Preparation: Samples are thawed and centrifuged to remove cellular debris. The supernatant is diluted (e.g., 1:1000) with an appropriate assay buffer.
-
ELISA Procedure:
-
Standards, controls, and diluted samples are added in duplicate to a microtiter plate pre-coated with anti-human sIgA antibodies.
-
The plate is incubated to allow sIgA to bind to the coated antibodies.
-
The plate is washed to remove unbound substances.
-
A horseradish peroxidase (HRP)-conjugated anti-human IgA detection antibody is added to each well.
-
The plate is incubated to allow the detection antibody to bind to the captured sIgA.
-
The plate is washed again to remove unbound conjugated antibody.
-
A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark to allow for color development.
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis: The optical density of each well is read using a microplate reader at 450 nm. A standard curve is generated by plotting the optical density versus the concentration of the standards. The sIgA concentration in the samples is interpolated from the standard curve.
Enumeration of T-Lymphocyte Subsets by Flow Cytometry
Objective: To quantify the populations of CD4+ and CD8+ T-lymphocytes in peripheral blood.
Principle: Whole blood is incubated with fluorescently-labeled monoclonal antibodies specific for cell surface markers (CD3, CD4, CD8). A flow cytometer is used to identify and count the lymphocyte populations based on their light scattering properties and fluorescence.
Methodology:
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining:
-
Aliquots of whole blood are incubated with a cocktail of fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, and a pan-leukocyte marker like anti-CD45).
-
Incubation is typically performed for 15-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis: A lysing solution is added to remove red blood cells.
-
Flow Cytometric Analysis:
-
The stained sample is acquired on a flow cytometer.
-
Lymphocytes are identified and gated based on their forward and side scatter characteristics.
-
T-lymphocytes are identified as CD3+ cells.
-
Within the T-lymphocyte population, helper T-cells (CD3+CD4+) and cytotoxic T-cells (CD3+CD8+) are enumerated.
-
-
Data Analysis: The percentage and absolute count of each lymphocyte subset are calculated using analysis software.
Conclusion
This compound demonstrates a potential role in the prophylaxis of recurrent respiratory infections, particularly in adult and elderly populations. The available clinical data, although varied in design, consistently suggest a reduction in the frequency and duration of infectious episodes. The mechanism of action is rooted in the stimulation of the mucosal immune system via the gut-associated lymphoid tissue, leading to an enhanced adaptive immune response characterized by increased secretory IgA production. The provided experimental protocols offer a framework for the continued investigation and validation of this compound and other oral immunostimulants. Further large-scale, randomized controlled trials are warranted to solidify its clinical positioning and to further elucidate its immunological effects in diverse patient populations.
References
The Impact of Buccalin on Cholinergic Motor Neurons: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Buccalin is a neuropeptide modulator identified in the marine mollusk Aplysia californica. It is co-localized with other neuropeptides in the cholinergic motor neuron B15, which innervates the accessory radula closer (ARC) muscle, a key component of the animal's feeding circuitry. Unlike many co-transmitters that potentiate neuromuscular transmission, this compound exerts an inhibitory effect. It acts presynaptically on the terminals of cholinergic motor neurons to decrease the release of acetylcholine (ACh), thereby reducing the amplitude of muscle contractions. This inhibitory action is mediated by a specific G protein-coupled receptor that activates a Gαq signaling cascade. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
The modulation of synaptic transmission is a fundamental process that allows for the dynamic control of neural circuits and behavior. Neuropeptides, often co-released with classical neurotransmitters, are critical players in this modulation. The neuromuscular system of Aplysia californica has served as a powerful model for dissecting the molecular and cellular mechanisms of neuromodulation.
In the ARC neuromuscular system, the primary excitatory neurotransmitter is acetylcholine, released by motor neurons B15 and B16. Neuron B15 also synthesizes and releases several neuropeptides, including the small cardioactive peptides (SCPs) and this compound.[1] While SCPs act postsynaptically to enhance muscle contractions, this compound acts presynaptically to achieve the opposite effect.[1] It reduces the size of excitatory junction potentials (EJPs) elicited by the motor neuron without affecting the postsynaptic muscle's response to direct ACh application, confirming a presynaptic site of action.[1] This guide will focus on the quantitative effects, underlying signaling pathways, and experimental methodologies used to characterize this compound's impact on cholinergic motor neurons.
Quantitative Data: Receptor Activation
Recent studies have identified and characterized the specific receptor for this compound, designated apBuc/AstA-R.[2] The activation of this receptor by various this compound isoforms has been quantified, providing precise measurements of their potency. This compound B has been shown to be approximately two to three times more potent than this compound A in depressing motor neuron-induced contractions.[3] The following table summarizes the half-maximal effective concentration (EC50) values for this compound A and this compound B in activating the apBuc/AstA-R.
| Neuropeptide | EC50 (nM) |
| This compound A | 88.7 |
| This compound B | 31.9 |
| Table 1: Potency of this compound A and this compound B at the apBuc/AstA Receptor. Data derived from inositol monophosphate (IP1) accumulation assays in CHO-K1 cells expressing the recombinant Aplysia receptor. |
Signaling Pathway
This compound's inhibitory effect is initiated by its binding to the G protein-coupled receptor, apBuc/AstA-R, on the presynaptic terminal of the cholinergic motor neuron. Experimental evidence from receptor activation assays indicates that this receptor couples to the Gαq signaling pathway.
Mechanism of Action:
-
Receptor Binding: this compound binds to the extracellular domain of the apBuc/AstA-R.
-
Gq Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G protein of the Gq class. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
PLC Activation: The activated Gαq-GTP subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
-
Inhibition of ACh Release: The rise in intracellular Ca²⁺ from internal stores, along with the actions of DAG and potentially Gβγ subunits, modulates the activity of proteins essential for synaptic vesicle fusion. This cascade is hypothesized to inhibit the function of voltage-gated calcium channels (VGCCs) required for action potential-evoked Ca²⁺ influx, thereby reducing the probability of acetylcholine vesicle release.
Experimental Protocols
Protocol 1: Electrophysiological Analysis of this compound's Effect on Neuromuscular Transmission
This protocol describes the method for recording excitatory junction potentials (EJPs) from the Aplysia ARC muscle to quantify the presynaptic inhibitory effect of this compound.
Workflow Diagram:
References
- 1. Activation of K current in the accessory radula closer muscle of Aplysia californica by neuromodulators that depress its contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two ion currents activated by acetylcholine in the ARC muscle of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for Buccalin (Bufalin) Administration in In Vivo Studies
A Clarification on Terminology: The term "Buccalin" typically refers to a bacterial lysate used for immunostimulation. However, based on the context of in vivo studies and signaling pathways, this document pertains to Bufalin , a potent cardiotonic steroid investigated for its anti-cancer properties. It is presumed that the user is interested in the buccal administration of Bufalin.
Introduction
Bufalin is a pharmacologically active compound isolated from the venom of toads such as Bufo gargarizans. It has garnered significant interest in cancer research due to its demonstrated ability to inhibit tumor growth, induce apoptosis, and overcome drug resistance in various cancer cell lines.[1][2] In vivo studies have corroborated these anti-tumor effects across a range of cancer models.[3][4][5] This document provides a detailed protocol for the buccal administration of Bufalin in animal models for in vivo research, summarizes key quantitative data from existing studies, and illustrates the primary signaling pathways modulated by Bufalin.
Experimental Protocols
General Protocol for Buccal Film Formulation and Administration
This protocol describes the preparation of a mucoadhesive buccal film, a suitable dosage form for sustained delivery of hydrophobic compounds like Bufalin.
Materials:
-
Bufalin (pure compound)
-
Mucoadhesive polymer (e.g., Hydroxypropyl methylcellulose - HPMC K4M, Chitosan)
-
Plasticizer (e.g., Glycerin, Propylene glycol)
-
Solvent (e.g., 1% v/v acetic acid for Chitosan, water for HPMC)
-
Permeation enhancer (optional, e.g., Tween 80)
-
Petri dishes
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Polymer Solution Preparation: Dissolve the mucoadhesive polymer in the appropriate solvent with continuous stirring to form a homogenous solution. For instance, a 2% w/v chitosan solution can be prepared in 1% v/v acetic acid.
-
Drug and Excipient Incorporation: In a separate container, dissolve Bufalin, the plasticizer, and any optional permeation enhancers in a small amount of the solvent. Add this mixture to the polymer solution and stir until a uniform dispersion is achieved.
-
Casting of the Film: Pour the resulting solution into a petri dish and dry in an oven at a controlled temperature (e.g., 40°C) for approximately 48 hours to form a thin film.
-
Film Characterization (Pre-administration):
-
Weight and Thickness Uniformity: Measure the weight and thickness of several film samples to ensure consistency.
-
Drug Content Uniformity: Dissolve a known area of the film in a suitable solvent and determine the Bufalin concentration using HPLC to ensure even drug distribution.
-
Mucoadhesive Strength: Measure the force required to detach the film from a model mucosal surface.
-
In Vitro Release: Perform dissolution studies using a USP dissolution apparatus with simulated saliva fluid to characterize the drug release profile.
-
In Vivo Buccal Administration in a Rat Model
Animal Model: Wistar or Sprague-Dawley rats (250 ± 20 g).
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Film Application: Carefully cut the prepared buccal film to the desired size corresponding to the calculated dose. Gently open the rat's mouth and place the film in the buccal pouch, between the cheek and the gums. Apply light pressure with a smooth, blunt instrument for a few seconds to ensure adhesion.
-
Post-application Monitoring: House the animals individually and monitor for any signs of irritation or distress. Ensure the film remains in place for the desired duration.
-
Blood Sampling: For pharmacokinetic studies, collect blood samples at predetermined time points via a cannulated vein.
-
Efficacy Studies (Xenograft Model): For tumor growth inhibition studies, after tumor cell implantation and establishment, administer the Bufalin buccal film at the determined dosage and frequency. Monitor tumor volume and animal body weight regularly.
Data Presentation
The following tables summarize quantitative data from in vivo studies on Bufalin. It is important to note that these studies utilized different administration routes, as specified in the tables.
Table 1: In Vivo Efficacy of Bufalin in Xenograft Models
| Cancer Type | Animal Model | Administration Route & Dosage | Treatment Schedule | Tumor Growth Inhibition Rate | Reference |
| Colon Cancer (HCT116) | Mice | Intraperitoneal; 0.5, 1.0, 1.5 mg/kg | Once daily for 7 days | 45.6%, 56.2%, 58.5% respectively | |
| Prostate Cancer (CRPC) | Nude Mice | Not specified; 0.6, 0.8 mg/kg (in combination) | Not specified | Significant inhibition of tumor volume and weight | |
| Diffuse Large B-cell Lymphoma | NOD/SCID Mice | Intraperitoneal; 1.5 mg/kg | Daily | Significant delay in tumor growth | |
| Cervical Cancer (Siha) | Nude Mice | Not specified; 10 mg/kg | Every 4 days | 46.8% | |
| Hepatocellular Carcinoma (SMMC7721-GFP) | Mice | Intraperitoneal; 1 mg/kg | 5 days/week for 6 weeks | Significant reduction in tumor volume |
Table 2: Pharmacokinetic Parameters of Bufalin in Rats
| Administration Route | Dosage | Tmax (min) | t1/2 (min) | Reference |
| Intravenous (ChanSu extract) | 0.8 mg/kg | N/A | 24.32 ± 3.78 | |
| Oral | 10 mg/kg | 22.50 ± 8.02 | 375.76 ± 243.85 |
Signaling Pathways and Experimental Workflows
Bufalin exerts its anti-cancer effects by modulating multiple critical signaling pathways.
Bufalin's Impact on the JAK/STAT Signaling Pathway
Bufalin has been shown to inhibit the JAK/STAT pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival. Bufalin can inhibit the phosphorylation of JAK2 and STAT3, preventing the nuclear translocation of STAT3 and the subsequent transcription of target genes involved in cell survival and angiogenesis.
Caption: Bufalin inhibits the JAK/STAT signaling pathway.
Bufalin's Role in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Bufalin has been found to suppress this pathway by reducing the expression of β-catenin and its downstream targets, thereby inhibiting cancer stem cell growth and proliferation.
Caption: Bufalin suppresses the Wnt/β-catenin signaling pathway.
Bufalin's Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Bufalin can inactivate this pathway by reducing the phosphorylation of Akt and mTOR, leading to cell cycle arrest and inhibition of metastasis.
Caption: Bufalin inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vivo Buccal Administration Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of buccally administered Bufalin in a tumor xenograft model.
Caption: Workflow for in vivo study of buccal Bufalin.
References
- 1. Synthesis and Biological Evaluation of Novel Bufalin Derivatives [mdpi.com]
- 2. Bufalin for an innovative therapeutic approach against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Bufalin inhibits human diffuse large B-cell lymphoma tumorigenesis by inducing cell death through the Ca2+/NFATC1/cMYC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Immune Response to Buccalin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Buccalin is an oral immunomodulator used for the prophylaxis of recurrent respiratory tract infections.[1][2] It is a bacterial lysate composed of heat-inactivated whole cells of common respiratory pathogens: Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae.[1][3][4] Administered as gastro-resistant tablets, this compound is designed to stimulate the mucosal immune system, primarily interacting with immunocompetent cells in the Peyer's patches of the small intestine. This interaction triggers both innate and adaptive immune responses, leading to enhanced systemic and mucosal immunity against these pathogens.
These application notes provide a framework of key experimental protocols to quantitatively assess the immunological effects of this compound treatment, enabling researchers to elucidate its mechanism of action and evaluate its efficacy in preclinical and clinical settings.
Mechanism of Action: Immune Signaling Pathway
Upon oral administration, this compound passes through the stomach and dissolves in the small intestine. The bacterial antigens are taken up by Microfold cells (M-cells) overlying the Peyer's patches and are subsequently processed by antigen-presenting cells (APCs) such as macrophages and dendritic cells. These APCs present the antigens to T-lymphocytes, initiating a cascade of adaptive immune responses. This includes the activation and differentiation of T-cells and B-cells, leading to the production of specific antibodies, particularly secretory IgA (sIgA), which plays a crucial role in mucosal defense.
Experimental Design and Workflow
A robust study design is critical for accurately quantifying the immune response. This typically involves collecting samples at baseline (pre-treatment) and at multiple time points post-treatment to track the dynamics of the immune response.
Key Experimental Protocols
Protocol 1: Quantification of this compound-Specific Antibodies by ELISA
This protocol describes an indirect ELISA to measure the concentration of specific IgG and IgA antibodies against the bacterial components of this compound in serum or saliva.
Materials:
-
This compound tablets
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent (e.g., 0.1% BSA in PBS)
-
Detection Antibodies: HRP-conjugated anti-human IgG and anti-human IgA
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microtiter plates
-
Microplate reader
Methodology:
-
Antigen Preparation: Crush this compound tablets and resuspend in sterile PBS to a concentration of 1 mg/mL. Sonicate to lyse bacteria and create a homogenous suspension. Centrifuge to pellet debris and collect the supernatant containing the bacterial antigens. Determine protein concentration (e.g., via BCA assay).
-
Plate Coating: Dilute the antigen preparation in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate as in step 3. Prepare serial dilutions of serum or saliva samples in Sample Diluent. Add 100 µL of diluted samples, controls, and blanks to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate as in step 3. Add 100 µL of HRP-conjugated anti-human IgG or IgA, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Reaction Stopping: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
Protocol 2: Analysis of T-Cell Activation by Flow Cytometry
This protocol outlines the use of flow cytometry to identify and quantify activated T-lymphocyte populations in peripheral blood mononuclear cells (PBMCs) based on the expression of cell surface markers. Studies show this compound can induce T-cells to enhance expression of MHC class II molecules and modulate L-selectin on CD4+ lymphocytes, indicating an activation status.
Materials:
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 medium
-
Fluorescently-conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-HLA-DR)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting and Plating: Count the isolated PBMCs and adjust the concentration to 1x10⁶ cells/mL in RPMI medium.
-
Cell Staining:
-
Transfer 1x10⁶ cells to a FACS tube.
-
Add the pre-titrated cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8 for T-cell identification; CD69, HLA-DR for activation markers).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 2 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS Buffer. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) in the lymphocyte gate.
-
Data Analysis: Use flow cytometry analysis software to gate on lymphocyte populations (CD3+) and further on T-helper (CD4+) and cytotoxic T-cell (CD8+) subsets. Quantify the percentage of activated cells by measuring the expression of activation markers (e.g., % of CD4+ cells that are HLA-DR+).
Protocol 3: Multiplex Cytokine Profiling
This protocol uses a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure the concentration of multiple cytokines in serum or plasma samples. This allows for a comprehensive "immune fingerprint" to assess the type and magnitude of the systemic immune response.
Materials:
-
Commercially available multiplex cytokine assay kit (e.g., Human Th1/Th2/Th17 panel)
-
Serum or plasma samples
-
Assay-specific buffers (provided in the kit)
-
Multiplex assay reader (e.g., Luminex 200 or MAGPIX)
Methodology:
-
Reagent Preparation: Prepare standards, controls, and samples according to the kit manufacturer's protocol. This typically involves serial dilutions of the standard antigen cocktail to generate a standard curve.
-
Plate Preparation: Add microparticle beads (each color-coded for a specific cytokine) to the wells of a 96-well filter plate.
-
Sample Incubation: Add standards, controls, and samples to the appropriate wells. Incubate for a specified time (e.g., 2 hours at room temperature with shaking) to allow the cytokines to bind to the beads.
-
Washing: Wash the beads using a vacuum manifold to remove unbound material.
-
Detection Antibody Incubation: Add a cocktail of biotinylated detection antibodies specific for each cytokine. Incubate for a specified time (e.g., 1 hour at room temperature with shaking).
-
Streptavidin-PE Incubation: Wash the beads. Add Streptavidin-Phycoerythrin (SAPE), which binds to the biotinylated detection antibodies. Incubate for a specified time (e.g., 30 minutes at room temperature with shaking).
-
Data Acquisition: Wash the beads and resuspend in sheath fluid. Read the plate on a multiplex assay system. The instrument will identify each bead by its color and quantify the fluorescence intensity of the bound SAPE, which is proportional to the cytokine concentration.
-
Data Analysis: Use the assay software to calculate cytokine concentrations in the samples based on the standard curve.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups and time points.
Table 1: this compound-Specific Antibody Titers (Example Data)
| Subject ID | Time Point | Anti-Buccalin IgA (OD 450nm) | Anti-Buccalin IgG (OD 450nm) |
| 001 | Baseline | 0.152 | 0.210 |
| 001 | Day 30 | 0.876 | 0.554 |
| 002 | Baseline | 0.133 | 0.198 |
| 002 | Day 30 | 0.912 | 0.601 |
| Placebo-01 | Baseline | 0.145 | 0.205 |
| Placebo-01 | Day 30 | 0.158 | 0.215 |
An increase in specific IgA and IgG titers post-treatment would indicate a successful humoral immune response.
Table 2: T-Cell Activation Markers (% Positive Cells) (Example Data)
| Subject ID | Time Point | % CD4+HLA-DR+ | % CD8+CD69+ |
| 001 | Baseline | 2.5% | 1.8% |
| 001 | Day 30 | 10.2% | 8.5% |
| 002 | Baseline | 2.8% | 2.1% |
| 002 | Day 30 | 11.5% | 9.2% |
| Placebo-01 | Baseline | 2.6% | 1.9% |
| Placebo-01 | Day 30 | 2.9% | 2.0% |
An increased percentage of T-cells expressing activation markers like HLA-DR and CD69 suggests the induction of cell-mediated immunity.
Table 3: Serum Cytokine Concentrations (pg/mL) (Example Data)
| Subject ID | Time Point | IFN-γ | IL-4 | IL-10 | IL-6 |
| 001 | Baseline | 5.2 | 3.1 | 8.4 | 10.5 |
| 001 | Day 30 | 25.8 | 3.5 | 15.2 | 12.1 |
| 002 | Baseline | 4.9 | 2.9 | 7.9 | 11.2 |
| 002 | Day 30 | 28.1 | 3.3 | 16.8 | 11.8 |
| Placebo-01 | Baseline | 5.5 | 3.0 | 8.1 | 10.9 |
| Placebo-01 | Day 30 | 5.8 | 3.2 | 8.5 | 11.1 |
The cytokine profile provides insight into the nature of the immune response. For example, an increase in IFN-γ would suggest a Th1-biased response, which is effective against intracellular pathogens and can be a marker of cell-mediated immunity activation.
References
- 1. Clinical efficacy and tolerability of an immune-stimulant* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and tolerability of an immune-stimulant(*) constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Buccaline 7 Tablets - INSTORE CONSULTATION REQUIRED, Coughs & Colds [clives.co.nz]
Application Notes and Protocols for Buccalin Neuropeptide Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of Buccalin neuropeptides, a family of neurotransmitters that modulate neuromuscular transmission. The protocols outlined below are based on established techniques used in the isolation and characterization of Buccalins from the nervous system of the marine mollusk Aplysia.
Introduction to this compound Neuropeptides
This compound and its related peptides (this compound A, B, and C) are a family of cotransmitters that play a significant role in modulating synaptic activity.[1][2] They are primarily found in the nervous system of Aplysia, a sea slug widely used as a model organism in neurobiology.[2] These neuropeptides are known to be colocalized with conventional neurotransmitters, such as acetylcholine, and act to modify the strength and duration of synaptic transmission.[3] Specifically, this compound has been shown to act presynaptically, decreasing the release of acetylcholine at the neuromuscular junction.[3] The study of Buccalins is crucial for understanding the complex mechanisms of synaptic modulation and offers potential insights for the development of novel therapeutics targeting neurological pathways.
Experimental Protocols
The following protocols describe the extraction and purification of this compound neuropeptides from neuronal tissue, primarily the accessory radula closer (ARC) muscle of Aplysia, which is rich in these peptides.
Tissue Extraction
This initial step aims to extract the crude peptide mixture from the biological tissue.
Materials:
-
Accessory radula closer (ARC) muscle tissue from Aplysia
-
0.1 M Acetic Acid
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
C-18 cartridges (e.g., Sep-Paks)
-
Elution solution: 0.01 M trifluoroacetic acid in 66% acetonitrile (CH₃CN) and 34% H₂O
Protocol:
-
Excise the ARC muscle tissue from the animal.
-
Heat the tissue for 10 minutes at 100°C in 0.1 M acetic acid (at a final tissue concentration of 0.1 g/ml).
-
Homogenize the heated tissue using a Polytron homogenizer.
-
Heat the homogenate again for 5 minutes at 100°C.
-
Centrifuge the homogenate at 7000 x g for 20 minutes to pellet cellular debris.
-
Collect the supernatant, which contains the crude peptide extract.
-
Apply the supernatant to C-18 cartridges.
-
Elute the peptides from the cartridges using the elution solution (0.01 M trifluoroacetic acid in 66% acetonitrile/34% H₂O).
-
The resulting eluate is now ready for purification by high-pressure liquid chromatography (HPLC).
Purification by Sequential Reverse-Phase HPLC (RP-HPLC)
Purification of this compound neuropeptides is typically achieved through a multi-step RP-HPLC process. The following table summarizes the chromatographic conditions used for the purification of this compound C, which can be adapted for other this compound peptides.
Table 1: Summary of RP-HPLC Purification Steps for this compound C
| Step | Column | Mobile Phase A | Mobile Phase B | Gradient (%B) | Flow Rate (ml/min) |
| 1 | Vydac C18 | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN | 15-45% over 60 min | 1.0 |
| 2 | Vydac C18 | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN | 20-50% over 60 min | 1.0 |
| 3 | Vydac C18 | 50 mM Sodium Acetate, pH 5.5 | 50 mM Sodium Acetate in 60% CH₃CN/40% H₂O | 20-50% over 60 min | 1.0 |
| 4 | Vydac C4 | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN | 20-50% over 60 min | 1.0 |
| 5 | Vydac C18 | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN | 25-55% over 60 min | 1.0 |
Data adapted from the purification protocol for this compound C.
Protocol:
-
Dilute the eluate from the C-18 cartridges to less than 20% acetonitrile concentration.
-
Inject the diluted sample into the HPLC system equipped with the first column as specified in Table 1.
-
Run the gradient as detailed for Step 1.
-
Collect fractions every 30 seconds.
-
Identify bioactive fractions using a relevant bioassay, such as monitoring the contraction of the ARC muscle in response to motor neuron stimulation.
-
Pool the active fractions and re-inject them into the HPLC system for the subsequent purification steps outlined in Table 1.
-
Progressively alter the chromatographic conditions by changing the ion-pairing reagent or the column to achieve separation.
-
After the final purification step, the purified this compound peptide can be subjected to amino acid sequencing for identification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound neuropeptides.
Caption: Workflow for this compound neuropeptide extraction and purification.
This compound Signaling Mechanism
The diagram below illustrates the known presynaptic modulatory action of this compound at a cholinergic neuromuscular junction.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying Buccalin's Effect on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buccalin is a neuropeptide originally identified in the marine mollusk Aplysia californica. It is known to play a modulatory role in synaptic transmission, particularly at the neuromuscular junction. These application notes provide a comprehensive overview of the methodologies used to assay the effects of this compound on synaptic transmission, focusing on the well-characterized Aplysia accessory radula closer (ARC) neuromuscular junction. The protocols detailed below are intended to serve as a guide for researchers investigating the physiological actions of this compound and similar neuropeptides.
This compound acts as a presynaptic inhibitor, reducing the efficacy of synaptic transmission at cholinergic synapses.[1][2] Unlike other co-localized neuropeptides that may have postsynaptic actions, this compound's effects are mediated through a presynaptic mechanism, leading to a decrease in neurotransmitter release.[1] Specifically, it has been shown to decrease the amplitude of excitatory junction potentials (EJPs) without altering the postsynaptic muscle's response to direct application of acetylcholine.[1][2] A homolog, this compound B, has been identified and is reported to be two to three times more potent in its inhibitory action on muscle contractions induced by motor neurons.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound peptides at their identified receptor in Aplysia.
| This compound Peptide | EC50 (nM) |
| This compound A | 23 - 320 |
| This compound B | 23 - 320 |
| Other this compound Peptides (17 total) | 23 - 320 |
Note: The source provides a range of EC50 values for the 19 mature this compound peptides encoded by the this compound precursor, including this compound A and B.
Signaling Pathway
This compound mediates its presynaptic inhibitory effects through a G protein-coupled receptor (GPCR), designated apBuc/AstA-R. Studies have shown that the activation of this receptor by this compound peptides leads to the accumulation of inositol monophosphate (IP1), indicating that the receptor couples to the Gαq signaling pathway. This pathway typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then modulate various downstream effectors, ultimately leading to a reduction in neurotransmitter release.
References
- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Buccalin's Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buccalin is an oral polyvalent bacterial vaccine composed of heat-killed lysates of common respiratory pathogens, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae. It is designed to stimulate the immune system to prevent recurrent respiratory tract infections.[1] The immunomodulatory activity of this compound is attributed to its ability to activate both innate and adaptive immune responses.[1] In vitro models are essential for elucidating the specific cellular and molecular mechanisms underlying these effects, providing critical insights for research and development.
These application notes provide a comprehensive overview of in vitro models and detailed protocols for studying the immunomodulatory properties of this compound. The described assays are designed to assess the activation of key immune cell populations, their functional responses, and the underlying signaling pathways.
Proposed Mechanism of Action
Oral administration of this compound introduces bacterial antigens to the gut-associated lymphoid tissue (GALT). Antigen-presenting cells (APCs), such as dendritic cells and macrophages, are thought to recognize pathogen-associated molecular patterns (PAMPs) within the bacterial lysate through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[2][3] This interaction triggers APC maturation and the secretion of cytokines, leading to the activation and differentiation of T and B lymphocytes.[2] The subsequent adaptive immune response includes the production of specific antibodies, such as secretory IgA (sIgA), and the generation of memory cells, contributing to enhanced protection against respiratory pathogens.
Key In Vitro Assays for Immunomodulatory Assessment
A variety of in vitro assays can be employed to characterize the immunomodulatory effects of this compound on different immune cell populations. The primary source of cells for these assays is often human peripheral blood mononuclear cells (PBMCs), which contain a mixture of lymphocytes (T cells, B cells, NK cells) and monocytes.
1. Dendritic Cell (DC) and Macrophage Activation:
-
Objective: To determine if this compound activates key antigen-presenting cells of the innate immune system.
-
Readouts: Upregulation of surface markers (CD80, CD86, HLA-DR) and cytokine production (TNF-α, IL-6, IL-12).
2. T Cell Proliferation and Differentiation:
-
Objective: To assess the ability of this compound to induce the expansion and differentiation of T lymphocytes, indicating the initiation of an adaptive immune response.
-
Readouts: T cell proliferation measured by dye dilution (e.g., CFSE) and analysis of T helper (Th) cell differentiation through cytokine profiling (IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).
3. B Cell Activation and Antibody Production:
-
Objective: To evaluate the effect of this compound on B cell activation and the subsequent production of immunoglobulins.
-
Readouts: B cell proliferation and quantification of secreted antibodies (IgA, IgG, IgM) in culture supernatants.
4. Cytokine Profile Analysis:
-
Objective: To obtain a broad understanding of the type of immune response elicited by this compound by measuring a panel of secreted cytokines.
-
Readouts: Quantification of pro-inflammatory, anti-inflammatory, and T cell-polarizing cytokines.
Data Presentation: Summary of Expected Quantitative Data
The following tables present example data to illustrate the expected outcomes from the described in vitro assays. These are representative data and actual results may vary.
Table 1: Activation of Monocyte-Derived Dendritic Cells (mo-DCs) by this compound
| Treatment | CD86 MFI | HLA-DR MFI | TNF-α (pg/mL) | IL-12p70 (pg/mL) |
| Untreated Control | 150 ± 25 | 1200 ± 150 | < 10 | < 5 |
| This compound (10 µg/mL) | 450 ± 50 | 2800 ± 300 | 800 ± 120 | 150 ± 30 |
| This compound (50 µg/mL) | 700 ± 80 | 4500 ± 450 | 1500 ± 200 | 350 ± 50 |
| LPS (100 ng/mL) | 850 ± 100 | 5000 ± 500 | 2000 ± 250 | 400 ± 60 |
| MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation. |
Table 2: this compound-Induced T Cell Proliferation and Cytokine Production in PBMCs
| Treatment | Proliferation Index (CD4+) | Proliferation Index (CD8+) | IFN-γ (pg/mL) | IL-17A (pg/mL) |
| Untreated Control | 1.1 ± 0.2 | 1.0 ± 0.1 | < 20 | < 10 |
| This compound (10 µg/mL) | 2.5 ± 0.4 | 1.8 ± 0.3 | 400 ± 75 | 150 ± 25 |
| This compound (50 µg/mL) | 4.2 ± 0.6 | 3.1 ± 0.5 | 950 ± 150 | 350 ± 60 |
| PHA (5 µg/mL) | 8.5 ± 1.2 | 7.9 ± 1.1 | 2500 ± 400 | 800 ± 120 |
| Proliferation Index is a measure of the average number of divisions of the responding cells. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
Objective: To isolate a mixed population of peripheral blood mononuclear cells from whole human blood for use in downstream functional assays.
Materials:
-
Human whole blood collected in heparin or EDTA tubes
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, creating a sharp interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.
Protocol 2: T Cell Proliferation Assay using CFSE
Objective: To measure the proliferation of T cells within a PBMC population in response to stimulation with this compound.
Materials:
-
Isolated human PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Complete culture medium
-
This compound (reconstituted and sterile-filtered)
-
Phytohemagglutinin (PHA) as a positive control
-
96-well round-bottom cell culture plates
-
Flow cytometer
-
Antibodies for T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
Procedure:
-
CFSE Staining:
-
Adjust the PBMC concentration to 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete culture medium to remove excess CFSE.
-
-
Cell Plating and Stimulation:
-
Resuspend the CFSE-labeled PBMCs to 1 x 10^6 cells/mL in complete culture medium.
-
Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Add this compound at various concentrations (e.g., 1, 10, 50 µg/mL). Include an untreated control and a positive control (PHA, 5 µg/mL).
-
-
Incubation:
-
Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently-labeled antibodies against T cell markers (CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ and CD8+ T cell populations and analyze the CFSE fluorescence. Proliferating cells will show successive halving of CFSE intensity.
-
Protocol 3: Cytokine Quantification by ELISA
Objective: To measure the concentration of specific cytokines secreted into the culture supernatant following this compound stimulation.
Materials:
-
Culture supernatants from stimulated cell cultures (from Protocol 2 or a dedicated stimulation experiment)
-
Commercially available ELISA kits for target cytokines (e.g., TNF-α, IFN-γ, IL-10)
-
ELISA plate reader
Procedure:
-
Sample Collection:
-
Set up cell stimulation cultures as described previously (e.g., PBMCs at 1 x 10^6 cells/mL stimulated with this compound).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours), as optimal cytokine production times vary.
-
Centrifuge the plates/tubes and carefully collect the cell-free supernatant. Store at -80°C until analysis.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve.
-
References
Application Notes and Protocols: Investigating the Role of Buccalin in Chronic Obstructive Pulmonary Disease (COPD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The underlying pathology involves chronic inflammation, oxidative stress, and apoptosis of lung cells, driven by complex intracellular signaling pathways. Buccalin®, an oral immunomodulator composed of inactivated pathogenic bacteria, is known to stimulate the mucosal immune system.[1] While its primary mechanism involves enhancing the host's immune response to respiratory pathogens, its direct effects on the core signaling pathways implicated in COPD are not yet fully elucidated.[1]
These application notes provide a comprehensive framework for researchers to investigate the potential therapeutic effects of this compound in COPD by examining its influence on key inflammatory and cell survival pathways: Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-Kinase (PI3K)/Akt. The following protocols and data tables serve as a guide for designing and interpreting experiments to explore the immunomodulatory and potentially anti-inflammatory properties of this compound in the context of COPD.
Hypothesized Mechanism of Action
This compound's therapeutic potential in COPD is hypothesized to extend beyond its immunomodulatory role of preventing acute exacerbations. By stimulating mucosal immunity and potentially reducing the frequency of bacterial infections, this compound may indirectly attenuate the chronic inflammation that drives COPD progression. This could occur through a downstream reduction in the activation of pro-inflammatory signaling cascades such as MAPK and NF-κB, and a potential modulation of the PI3K/Akt pathway involved in cell survival and apoptosis.
Quantitative Data from Preclinical COPD Models
The following tables summarize exemplary quantitative data that could be generated from in vitro and in vivo studies investigating the effects of this compound in COPD models.
Table 1: Effect of this compound on Inflammatory Cytokine Levels in a COPD Cell Culture Model
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Control | 50 ± 5 | 100 ± 10 | 30 ± 3 |
| CSE-Treated | 500 ± 40 | 800 ± 60 | 250 ± 20 |
| CSE + this compound (Low Dose) | 400 ± 35 | 650 ± 50 | 200 ± 15 |
| CSE + this compound (High Dose) | 250 ± 20 | 400 ± 30 | 120 ± 10 |
CSE: Cigarette Smoke Extract. Data are presented as mean ± standard deviation.
Table 2: Modulation of Signaling Pathway Activation by this compound in Lung Tissue from a Murine COPD Model
| Treatment Group | p-p38 MAPK/total p38 | p-NF-κB p65/total p65 | p-Akt/total Akt |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Smoke-Exposed | 3.5 ± 0.4 | 4.0 ± 0.5 | 0.5 ± 0.05 |
| Smoke + this compound | 2.0 ± 0.2 | 2.2 ± 0.3 | 0.8 ± 0.07 |
Data are presented as fold change relative to the control group (mean ± standard deviation).
Experimental Protocols
In Vitro Model: Human Bronchial Epithelial Cells (BEAS-2B)
Objective: To determine the effect of this compound on cigarette smoke extract (CSE)-induced inflammation and signaling pathway activation in human bronchial epithelial cells.
Materials:
-
BEAS-2B cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cigarette Smoke Extract (CSE) - prepared by bubbling smoke from a standard reference cigarette through culture medium.
-
This compound (lyophilized powder)
-
Reagents for Western blotting, ELISA, and RT-qPCR
Protocol:
-
Cell Culture: Culture BEAS-2B cells to 80% confluency in 6-well plates.
-
CSE Preparation: Prepare a 10% CSE solution and sterilize by filtration.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 2 hours.
-
Induce inflammation by treating the cells with 2% CSE for 24 hours.
-
Include control (no treatment) and CSE-only wells.
-
-
Sample Collection:
-
Collect cell culture supernatants for cytokine analysis by ELISA.
-
Lyse the cells to extract protein and RNA.
-
-
Analysis:
-
ELISA: Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants.[2][3][4]
-
Western Blot: Analyze the expression and phosphorylation of key proteins in the MAPK (p-p38, p-ERK, p-JNK), NF-κB (p-p65), and PI3K/Akt (p-Akt) pathways.
-
RT-qPCR: Analyze the gene expression of inflammatory mediators and MUC5AC.
-
In Vivo Model: Murine Model of COPD
Objective: To evaluate the in vivo efficacy of this compound in a cigarette smoke-induced mouse model of COPD.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body smoke exposure system
-
This compound for oral gavage
-
Reagents for bronchoalveolar lavage (BAL), histology, and Western blotting.
Protocol:
-
Animal Model: Expose mice to cigarette smoke (e.g., 4 cigarettes/day, 5 days/week) for 12 weeks to induce COPD-like pathology. A control group is exposed to room air.
-
Treatment: Administer this compound (e.g., 10 or 50 mg/kg) or vehicle control via oral gavage daily, starting one week before smoke exposure and continuing throughout the 12-week period.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (macrophages, neutrophils) and cytokine levels.
-
Histology: Perfuse and fix the lungs for histological analysis (H&E staining for inflammation, PAS staining for mucus production).
-
Western Blot: Homogenize lung tissue to analyze the activation of MAPK, NF-κB, and PI3K/Akt signaling pathways.
-
Visualization of Signaling Pathways and Workflows
Caption: MAPK signaling pathway in COPD and hypothetical inhibition by this compound.
Caption: NF-κB signaling pathway in COPD and potential modulation by this compound.
Caption: PI3K/Akt pathway in COPD and its potential modulation by this compound.
Caption: General experimental workflow for investigating this compound in COPD models.
Conclusion and Future Directions
The provided application notes and protocols offer a structured approach to investigate the potential of this compound as a therapeutic agent in COPD, beyond its established role as an immunomodulator. By employing these in vitro and in vivo models, researchers can elucidate whether this compound directly or indirectly modulates the core inflammatory and cell survival pathways—MAPK, NF-κB, and PI3K/Akt—that are central to COPD pathogenesis. The resulting data will be crucial for understanding its full mechanism of action and for guiding future drug development efforts for this debilitating disease. Future studies should also focus on long-term in vivo models to assess the impact of this compound on lung function decline and emphysema development.
References
- 1. oatext.com [oatext.com]
- 2. Cytokine inhibition in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cytokines as Evolving Treatment Strategies in Chronic Inflammatory Airway Diseases [mdpi.com]
- 4. "Lung Cytokines and Systemic Inflammation in Patients with COPD" by Alessandra Morello Gearhart, Rodrigo Cavallazzi et al. [ir.library.louisville.edu]
Application Notes and Protocols: Utilizing Buccalin in Studies of Food-Induced Arousal in Aplysia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine mollusk Aplysia californica serves as a powerful model organism for neurobiological research, particularly in the study of learning, memory, and motivational states such as food-induced arousal. This state is characterized by an increased readiness to feed, manifesting as an enhancement in the strength and frequency of biting behaviors. The neuropeptide Buccalin has been identified as a key modulator within the neural circuits governing these actions. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the neuromuscular system and feeding behavior of Aplysia, offering valuable insights for research into neuromodulation and its potential therapeutic applications.
This compound is a neuropeptide co-localized with the small cardioactive peptides (SCPs) in the cholinergic motor neuron B15, which innervates the accessory radula closer (ARC) muscle, a critical component in the biting apparatus of Aplysia.[1][2] While SCPs potentiate muscle contractions, this compound exerts an opposing effect, decreasing the force of contraction by presynaptically inhibiting the release of acetylcholine.[1][2] This positions this compound as a crucial inhibitory modulator in the complex regulation of feeding behavior.
Data Presentation
Quantitative Effects of this compound on ARC Muscle Contraction
The following table summarizes the known quantitative and qualitative effects of this compound on the ARC neuromuscular junction. While detailed dose-response curves are not extensively available in the literature, the relative potency and primary effects have been characterized.
| Neuropeptide | Concentration Range (Typical) | Effect on ARC Muscle Contraction | Mechanism of Action | Relative Potency |
| This compound A | 10⁻⁸ M - 10⁻⁶ M | Depression of motor neuron-induced contractions | Presynaptic inhibition of Acetylcholine (ACh) release | Baseline |
| This compound B | 10⁻⁸ M - 10⁻⁶ M | Depression of motor neuron-induced contractions | Presynaptic inhibition of Acetylcholine (ACh) release | 2-3 times more potent than this compound A[3] |
| SCPs (A & B) | 10⁻⁸ M - 10⁻⁶ M | Potentiation of motor neuron-induced contractions | Postsynaptic modulation | N/A |
| Serotonin | 10⁻⁷ M - 10⁻⁵ M | Potentiation of motor neuron-induced contractions | Postsynaptic modulation | N/A |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound's Effect on the ARC Neuromuscular Junction
This protocol details the electrophysiological recording from the ARC neuromuscular preparation to quantify the effect of this compound on excitatory junction potentials (EJPs).
Materials:
-
Aplysia californica (e.g., 100-200 g)
-
Artificial seawater (ASW)
-
Dissection tools (scissors, forceps)
-
Sylgard-coated petri dish
-
Micromanipulators
-
Glass microelectrodes (for intracellular recording)
-
Suction electrodes (for nerve stimulation)
-
Amplifier and data acquisition system
-
Perfusion system
-
This compound A or B solution in ASW
Procedure:
-
Dissection:
-
Anesthetize the Aplysia by injecting an isotonic MgCl₂ solution (approximately 50% of body weight).
-
Dissect the buccal mass and isolate the buccal ganglia and the attached ARC muscle.
-
Pin the preparation in a Sylgard-coated petri dish containing cold ASW.
-
Isolate the motor neuron B15 within the buccal ganglion for intracellular recording and stimulation.
-
-
Electrophysiological Recording:
-
Place a suction electrode on the nerve innervating the ARC muscle to stimulate the motor neuron axon.
-
Impale a muscle fiber of the ARC with a glass microelectrode to record EJPs.
-
Deliver brief current pulses to the suction electrode to elicit consistent, sub-maximal EJPs in the muscle fiber.
-
Establish a stable baseline recording of EJP amplitude for at least 10 minutes.
-
-
This compound Application:
-
Perfuse the preparation with a known concentration of this compound in ASW (e.g., 10⁻⁷ M).
-
Continue to stimulate the motor nerve and record EJPs.
-
Observe the change in EJP amplitude over time. A decrease in amplitude is expected.
-
-
Data Analysis:
-
Measure the average EJP amplitude before, during, and after this compound application.
-
Calculate the percentage decrease in EJP amplitude in the presence of this compound.
-
Perform a washout by perfusing with normal ASW and observe if the EJP amplitude returns to baseline.
-
Repeat with a range of this compound concentrations to generate a dose-response curve.
-
Protocol 2: Behavioral Assay of Food-Induced Arousal
This protocol describes a method to assess the impact of this compound on the feeding behavior of freely moving Aplysia.
Materials:
-
Aplysia californica housed in individual tanks
-
Seaweed (e.g., Gracilaria) as a food stimulus
-
Syringe with a fine-gauge needle for injection
-
This compound solution in a vehicle suitable for injection (e.g., sterile ASW)
-
Video recording equipment
-
Behavioral analysis software (optional)
Procedure:
-
Acclimation and Baseline Measurement:
-
Acclimate the animals to the testing environment for at least 24 hours.
-
Establish a baseline of feeding behavior by presenting a strip of seaweed to each animal and recording the following metrics for a set period (e.g., 10 minutes):
-
Latency to first bite
-
Number of bites
-
Duration of each biting attempt
-
-
-
This compound Administration:
-
Inject a predetermined dose of this compound solution into the hemocoel of the experimental group of animals.
-
Inject the vehicle solution into the control group.
-
Allow a short period for the peptide to circulate (e.g., 15-30 minutes).
-
-
Behavioral Testing:
-
Re-introduce the seaweed stimulus to both control and experimental animals.
-
Record the same behavioral metrics as in the baseline measurement for the same duration.
-
-
Data Analysis:
-
Compare the pre- and post-injection behavioral metrics for both the control and this compound-treated groups.
-
Analyze the data for statistically significant differences in latency to bite, bite frequency, and bite duration. A decrease in biting behavior is hypothesized for the this compound-treated group.
-
Visualizations
Signaling Pathway of this compound at the ARC Neuromuscular Junction
References
- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, localization, and action of this compound B: a bioactive peptide from Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Buccalin for Prophylaxis of Respiratory Infections
References
- 1. Clinical efficacy and tolerability of an immune-stimulant* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. medicarcp.com [medicarcp.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols: Electrophysiological Recording of Buccalin's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buccalin is a neuropeptide originally identified in the marine mollusk Aplysia californica. It functions as a neuromodulator, primarily at the neuromuscular junction, where it plays a role in shaping motor output. These application notes provide a detailed overview of the electrophysiological effects of this compound, protocols for their measurement, and a summary of the known signaling pathways.
Data Presentation
The electrophysiological effects of this compound are characterized by a presynaptic inhibition of neurotransmitter release at cholinergic synapses. This leads to a reduction in the postsynaptic response. While detailed concentration-response data is not extensively available in the literature, the known qualitative and semi-quantitative effects are summarized below.
| Parameter | Effect of this compound | Target System | Reference |
| Excitatory Junctional Potential (EJP) Amplitude | Decrease | Aplysia Accessory Radula Closer (ARC) neuromuscular junction | [1][2] |
| Muscle Contraction (elicited by motor neuron stimulation) | Decrease | Aplysia ARC muscle | [1][2][3] |
| Postsynaptic Response to direct Acetylcholine (ACh) application | No effect | Aplysia ARC muscle | |
| Muscle Relaxation Rate | No effect | Aplysia ARC muscle | |
| Relative Potency | This compound B is 2-3 times more potent than this compound A in depressing motor neuron-induced contractions. | Aplysia ARC neuromuscular junction |
Signaling Pathway
This compound exerts its effects through a G protein-coupled receptor (GPCR), specifically the apBuc/AstA-R, which is coupled to the Gq signaling pathway. Activation of this receptor in the presynaptic terminal is thought to lead to the inhibition of acetylcholine release, though the precise downstream effectors are still under investigation.
Caption: Proposed signaling pathway for this compound-mediated presynaptic inhibition.
Experimental Protocols
Protocol 1: Intracellular Recording of Excitatory Junctional Potentials (EJPs) at the Aplysia ARC Neuromuscular Junction
This protocol details the methodology for recording EJPs from the Accessory Radula Closer (ARC) muscle of Aplysia californica to assess the presynaptic inhibitory effects of this compound.
1. Materials and Reagents:
-
Aplysia californica (100-200 g)
-
Artificial seawater (ASW) with the following composition (in mM): 460 NaCl, 10 KCl, 11 CaCl₂, 55 MgCl₂, 10 HEPES, pH 7.6
-
Isotonic MgCl₂ solution (380 mM) for anesthesia
-
This compound stock solution (e.g., 1 mM in distilled water, stored at -20°C)
-
Dissection tools (scissors, forceps)
-
Sylgard-coated dissection dish
-
Micromanipulators
-
Glass microelectrodes (10-20 MΩ resistance)
-
Microelectrode puller
-
3 M KCl for filling microelectrodes
-
Intracellular recording amplifier
-
Digitizer and data acquisition software
-
Suction electrode for nerve stimulation
-
Stimulator
2. Animal Dissection and Preparation:
-
Anesthetize an Aplysia by injecting approximately 30-50% of its body weight with isotonic MgCl₂ solution.
-
Once unresponsive to tactile stimuli, dissect out the buccal ganglia and the attached ARC muscle.
-
Pin the preparation in a Sylgard-coated dish containing chilled ASW.
-
Isolate the ARC muscle with its innervating motor neuron axons from the buccal ganglion.
-
Carefully remove the connective tissue sheath overlying the muscle fibers to allow for microelectrode penetration.
3. Electrophysiological Recording:
-
Place the preparation on the stage of a microscope and continuously perfuse with ASW.
-
Pull glass microelectrodes and fill with 3 M KCl.
-
Using a micromanipulator, impale an ARC muscle fiber with a microelectrode to record the membrane potential.
-
Place a suction electrode on the nerve bundle containing the motor axons innervating the ARC muscle.
-
Deliver brief electrical stimuli (e.g., 1-5 ms duration) to the motor nerve to elicit EJPs in the muscle fiber.
-
Record baseline EJPs for a stable period (e.g., 10-15 minutes).
-
Apply this compound to the bath at the desired final concentration.
-
Continue to stimulate the motor nerve and record EJPs to observe the effect of this compound over time.
-
After the experiment, wash out the this compound with ASW to observe any recovery of the EJP amplitude.
4. Data Analysis:
-
Measure the peak amplitude of the EJPs before, during, and after this compound application.
-
Calculate the percentage inhibition of the EJP amplitude for each this compound concentration.
-
Plot a concentration-response curve to determine the EC₅₀ of this compound's inhibitory effect.
-
Analyze the time course of inhibition and recovery.
Experimental Workflow Diagram
Caption: Workflow for electrophysiological recording of this compound's effects.
References
- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, localization, and action of this compound B: a bioactive peptide from Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Synergy of Buccalin and Other Immunotherapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research purposes only. Buccalin is a bacterial lysate primarily studied for the prophylaxis of recurrent respiratory tract infections. Its use in combination with cancer immunotherapies is an emerging area of investigation, and the information provided herein is based on the broader principles of bacterial immunotherapy and findings from related agents. Direct clinical evidence for the combination of this compound with other immunotherapies in cancer treatment is currently limited.
Introduction
The interplay between the host immune system and malignant tumors is a critical determinant of cancer progression and therapeutic response. Immunotherapies, such as immune checkpoint inhibitors (ICIs), CAR-T cell therapy, and cancer vaccines, have revolutionized oncology by harnessing the body's own immune defenses to combat cancer. However, a significant portion of patients do not respond to these therapies, necessitating the exploration of novel combination strategies to enhance their efficacy.
Bacterial lysates, such as this compound, represent a compelling class of immunomodulators. Composed of antigens from inactivated bacteria, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae, these agents are known to stimulate both innate and adaptive immunity. The pathogen-associated molecular patterns (PAMPs) within bacterial lysates can activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to a pro-inflammatory cytokine milieu and enhanced antigen presentation. This non-specific immune activation holds the potential to convert immunologically "cold" tumors into "hot" tumors, thereby sensitizing them to the effects of other immunotherapies.
These application notes provide a framework for investigating the potential synergistic effects of this compound in combination with other immunotherapies for cancer. The protocols are based on established methodologies for evaluating bacterial-based immunotherapies and their combinations.
Combination with Immune Checkpoint Inhibitors (ICIs)
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, function by releasing the brakes on the immune system, allowing T cells to recognize and attack cancer cells. The efficacy of ICIs is often dependent on a pre-existing anti-tumor immune response. Bacterial lysates may enhance this response, thereby increasing the proportion of patients who benefit from ICI therapy.
Data Presentation: Clinical Insights from BCG in Bladder Cancer
While clinical data for this compound in combination with ICIs is not available, the combination of Bacillus Calmette-Guérin (BCG), a live attenuated bacterium, with ICIs for non-muscle invasive bladder cancer (NMIBC) provides a valuable clinical precedent.
| Clinical Trial | Therapeutic Combination | Patient Population | Key Efficacy Data | Reference |
| ADAPT-BLADDER (Phase 1) | Durvalumab (anti-PD-L1) + BCG | BCG-unresponsive NMIBC | 3-month Complete Response (CR) rate: 85%; 12-month CR rate: 73% | [1] |
| POTOMAC (Phase 3) | Durvalumab + BCG | High-risk, BCG-naive NMIBC | Reduced risk of disease recurrence or death by 32% vs. BCG alone (HR=0.68) | [2] |
| CORE-001 (Phase 2) | Cretostimogene grenadenorepvec (oncolytic immunotherapy) + Pembrolizumab (anti-PD-1) | BCG-unresponsive NMIBC | 12-month CR rate: 57.1%; 3-month cancer-free rate: 82.9% | [3] |
| Unnamed Phase 1 | Pembrolizumab + BCG | Recurrent/persistent high-grade NMIBC after prior BCG | 69% of patients had no evidence of disease at 3 months | [4] |
Experimental Protocols
1.1 In Vitro Co-culture Assay to Assess Immune Cell Activation
This protocol is designed to evaluate the ability of this compound to enhance the activation of immune cells in the presence of cancer cells and an immune checkpoint inhibitor.
Methodology:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., a lung adenocarcinoma line like A549 or a melanoma line like A375) and maintain in appropriate media.
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
-
Co-culture Setup:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Add freshly isolated PBMCs to the wells containing the cancer cells at a 10:1 effector-to-target ratio.
-
Treat the co-cultures with the following conditions:
-
Vehicle control
-
This compound (e.g., at concentrations of 1, 10, and 100 µg/mL)
-
Anti-PD-1 antibody (e.g., Pembrolizumab at a clinically relevant concentration)
-
This compound + Anti-PD-1 antibody
-
-
-
Incubation: Incubate the co-culture plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
Cytokine Profiling: Collect the supernatant from each well and measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead array.
-
Immune Cell Phenotyping: Harvest the non-adherent cells (immune cells) and stain for activation markers (e.g., CD69, CD25 on CD4+ and CD8+ T cells) and degranulation markers (e.g., CD107a) for analysis by flow cytometry.
-
Cancer Cell Viability: Assess the viability of the adherent cancer cells using a colorimetric assay (e.g., MTT or crystal violet staining).
-
1.2 In Vivo Murine Syngeneic Tumor Model
This protocol evaluates the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a mouse tumor model.
Methodology:
-
Animal Model:
-
Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6).
-
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize mice into the following treatment groups (n=8-10 per group):
-
Vehicle control (e.g., PBS orally and isotype control antibody intraperitoneally)
-
This compound (e.g., administered daily by oral gavage)
-
Anti-PD-1 antibody (e.g., administered intraperitoneally twice a week)
-
This compound + Anti-PD-1 antibody
-
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume every 2-3 days with calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and spleens.
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis: Prepare single-cell suspensions from the tumors and analyze the phenotype and activation status of infiltrating immune cells (e.g., CD4+ T cells, CD8+ T cells, NK cells, macrophages) by flow cytometry.
-
Splenocyte Analysis: Analyze splenocytes for systemic immune activation.
-
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound and ICI combination therapy.
Caption: Experimental workflows for in vitro and in vivo studies.
Combination with CAR-T Cell Therapy
Chimeric Antigen Receptor (CAR)-T cell therapy involves genetically engineering a patient's T cells to express CARs that recognize specific antigens on tumor cells. While highly effective in hematological malignancies, its success in solid tumors is limited by factors such as poor T cell infiltration and persistence. Bacterial lysates could potentially enhance CAR-T cell therapy by creating a more favorable tumor microenvironment.
Experimental Protocols
2.1 In Vitro Assay for Enhanced CAR-T Cell Cytotoxicity
This protocol assesses whether this compound can augment the killing capacity of CAR-T cells against their target cancer cells.
Methodology:
-
Cell Preparation:
-
Generate CAR-T cells targeting a specific tumor antigen (e.g., anti-mesothelin CAR-T cells).
-
Culture a cancer cell line that expresses the target antigen (e.g., a pancreatic cancer cell line expressing mesothelin).
-
-
Co-culture Setup:
-
Seed the target cancer cells in a 96-well plate.
-
Add CAR-T cells at various effector-to-target ratios (e.g., 1:1, 5:1, 10:1).
-
Treat the co-cultures with:
-
Vehicle control
-
This compound (e.g., at 1, 10, and 100 µg/mL)
-
-
-
Incubation: Incubate for 24-48 hours.
-
Endpoint Analysis:
-
Cytotoxicity Assay: Measure the lysis of cancer cells using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.
-
CAR-T Cell Proliferation and Activation: Analyze CAR-T cell proliferation by CFSE dilution and activation marker expression (e.g., CD69, PD-1) by flow cytometry.
-
Cytokine Release: Measure cytokine levels (e.g., IFN-γ, IL-2) in the supernatant.
-
2.2 In Vivo Xenograft Model
This protocol investigates the in vivo efficacy of combining this compound with CAR-T cell therapy in an immunodeficient mouse model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG mice) that can accept human tumor xenografts and human T cells.
-
-
Tumor and CAR-T Cell Administration:
-
Inject human cancer cells subcutaneously or orthotopically.
-
Once tumors are established, administer human CAR-T cells intravenously.
-
-
Treatment Groups:
-
Randomize mice into the following groups:
-
Vehicle control
-
CAR-T cells alone
-
CAR-T cells + this compound (administered orally)
-
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth using bioluminescence imaging or caliper measurements.
-
Assess CAR-T cell expansion and persistence in peripheral blood by flow cytometry.
-
At the study endpoint, analyze tumors for CAR-T cell infiltration and phenotype.
-
Signaling Pathways and Workflows
Caption: Logical relationship of this compound and CAR-T cell therapy.
Combination with Cancer Vaccines
Cancer vaccines aim to induce a tumor-specific T cell response by delivering tumor-associated antigens. The immunomodulatory properties of bacterial lysates can serve as a potent adjuvant to enhance the efficacy of cancer vaccines.
Experimental Protocols
3.1 In Vivo Vaccination and Tumor Challenge Model
This protocol evaluates if this compound can act as an effective adjuvant for a cancer vaccine.
Methodology:
-
Vaccine Formulation:
-
Prepare a cancer vaccine consisting of a tumor-associated antigen (e.g., a peptide from the ovalbumin protein for the B16-OVA melanoma model) with or without this compound as an adjuvant.
-
-
Vaccination and Tumor Challenge:
-
Vaccinate mice (e.g., C57BL/6) with the vaccine formulations subcutaneously.
-
Administer a booster vaccination after 1-2 weeks.
-
One week after the final vaccination, challenge the mice with a subcutaneous injection of tumor cells expressing the target antigen (e.g., B16-OVA).
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth and survival.
-
At a set time point after tumor challenge, harvest spleens and lymph nodes.
-
Antigen-Specific T Cell Response: Perform an ELISpot assay or intracellular cytokine staining followed by flow cytometry to quantify the number of antigen-specific, IFN-γ-producing T cells.
-
Signaling Pathways and Workflows
Caption: Workflow for cancer vaccine and this compound combination.
Conclusion
The combination of this compound with other immunotherapies represents a promising, yet underexplored, avenue for enhancing anti-cancer immunity. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate these potential synergies. By leveraging the immunomodulatory properties of bacterial lysates, it may be possible to overcome some of the current limitations of cancer immunotherapy and improve patient outcomes. Further preclinical and eventually clinical investigation is warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. Training the synergy between Bacillus Calmette‐Guérin and immune checkpoint‐blocking antibodies in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final Analysis Supports Use of Durvalumab Plus BCG Infusions in High-Risk Non–Muscle-Invasive Bladder Cancer - The ASCO Post [ascopost.com]
- 3. moffitt.org [moffitt.org]
- 4. Phase I trial of intravesical Bacillus Calmette-Guérin combined with intravenous pembrolizumab in recurrent or persistent high-grade non-muscle-invasive bladder cancer after previous Bacillus Calmette-Guérin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Buccalin Neuropeptide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of Buccalin neuropeptide analogs. This compound and its related peptides, originally isolated from the marine mollusk Aplysia californica, are a family of neuromodulators that play a role in feeding and other behaviors.[1][2][3] The synthesis of analogs of these peptides is a critical step in understanding their structure-activity relationships and developing potential therapeutic agents.
Introduction to this compound Neuropeptides
The this compound family of neuropeptides are cotransmitters that modulate neuromuscular transmission.[2] A single precursor polypeptide can encode for 19 distinct this compound-related peptides.[1] These peptides typically act presynaptically to decrease the release of acetylcholine, thereby modulating muscle contractions. The identification of a specific G protein-coupled receptor for this compound (apBuc/AstA-R) has paved the way for detailed pharmacological characterization of these peptides and their analogs.
Synthesis of this compound Analogs
The chemical synthesis of this compound analogs is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support resin.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog
This protocol outlines the manual synthesis of a generic this compound analog. For automated synthesis, the principles remain the same, with adjustments to the specific instrument's operating procedures.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Optional: Perform a Kaiser test to confirm complete coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound analog sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization of this compound Analogs
Following synthesis, the crude peptide must be purified and its identity confirmed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.
Protocol 2: RP-HPLC Purification of Synthetic this compound Analogs
Materials and Reagents:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical and preparative C18 RP-HPLC columns
-
HPLC system with a UV detector
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Analytical RP-HPLC:
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a linear gradient of ACN in water (both containing 0.1% TFA) to determine the retention time of the target peptide and assess the impurity profile. A typical gradient is 5-65% ACN over 30 minutes.
-
-
Preparative RP-HPLC:
-
Switch to a preparative C18 column.
-
Inject the bulk of the crude peptide solution.
-
Run a gradient optimized from the analytical run to separate the target peptide from impurities. Collect fractions corresponding to the main peak.
-
-
Fraction Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry to verify the molecular weight.
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Biological Characterization of this compound Analogs
The biological activity of synthesized this compound analogs can be assessed by measuring their ability to activate the this compound receptor, a Gq-coupled GPCR. Activation of this receptor leads to an increase in intracellular inositol monophosphate (IP1).
Protocol 3: IP1 Accumulation Assay for this compound Receptor Activation
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.
Materials and Reagents:
-
CHO-K1 cells stably or transiently expressing the Aplysia this compound receptor (apBuc/AstA-R).
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
Stimulation buffer.
-
This compound analogs and control peptides.
-
384-well white tissue culture plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Seed the this compound receptor-expressing CHO-K1 cells into a 384-well plate and culture overnight.
-
-
Peptide Stimulation:
-
Prepare serial dilutions of the this compound analogs and control peptides in stimulation buffer.
-
Remove the culture medium from the cells and add the peptide solutions.
-
Incubate for 1 hour at 37°C.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the IP1-d2 and anti-IP1 cryptate reagents diluted in the lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Plot the ratio against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each analog.
-
Quantitative Data Summary
The following table summarizes the biological activity of several native this compound peptides on the cloned Aplysia this compound receptor (apBuc/AstA-R). This data can be used as a benchmark for newly synthesized analogs.
| Peptide | Amino Acid Sequence | EC50 (nM) |
| This compound A | Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2 | 23 |
| This compound B | Gly-Leu-Asp-Met-Asn-Leu-Arg-Phe-Val-Gly-Gly-NH2 | 45 |
| This compound C | Gly-Leu-Asp-Met-Asn-Leu-Arg-Phe-Val-Gly-Gly-Ser-NH2 | 68 |
| This compound D | Gly-Leu-Asp-Met-Asn-Leu-Arg-Phe-Val-Gly-Gly-Ser-Leu-NH2 | 120 |
| This compound E | Gly-Leu-Asp-Met-Asn-Leu-Arg-Phe-Val-Gly-Gly-Ser-Leu-Ser-NH2 | 150 |
| This compound F | Gly-Leu-Asp-Met-Asn-Leu-Arg-Phe-Val-Gly-Gly-Ser-Leu-Ser-Ala-NH2 | 210 |
| This compound G | Gly-Leu-Asp-Met-Asn-Leu-Arg-Phe-Val-Gly-Gly-Ser-Leu-Ser-Ala-Phe-NH2 | 320 |
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound analogs.
Fmoc-SPPS Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound analogs.
This compound Analog Characterization Workflow
Caption: Workflow for the purification and characterization of this compound analogs.
References
- 1. jneurosci.org [jneurosci.org]
- 2. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Buccalin Solubility for In vitro Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with "Buccalin" for in vitro assays.
Initial Identification of "this compound"
The term "this compound" can refer to two distinct substances. Identifying the correct one is the critical first step in developing an effective solubilization strategy.
-
This compound (Neuropeptide): A modulatory neuropeptide originally identified in the marine mollusk Aplysia. As a peptide, its solubility is dictated by its amino acid sequence, specifically its polarity and charge.
-
This compound® (Bacterial Lysate): An oral vaccine for preventing recurrent respiratory infections. It is a complex mixture of inactivated bacteria. In this context, "solubility" refers to the successful reconstitution of the lyophilized lysate to ensure the biological activity of its components.
This guide is divided into two sections to address the unique challenges of each substance. Please proceed to the section that corresponds to the "this compound" you are using in your research.
Section 1: this compound as a Neuropeptide
This section provides guidance for dissolving and handling synthetic this compound neuropeptide.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to dissolve my lyophilized this compound peptide?
A1: Before attempting to dissolve the entire sample, it is crucial to test the solubility with a small aliquot. The solubility of a peptide is primarily determined by its amino acid sequence, which dictates its overall charge and hydrophobicity.
Q2: How do I determine the charge of my this compound peptide?
A2: You can calculate the net charge of your peptide at a neutral pH. Assign a value of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminal amine. Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminal carboxyl group. The sum of these values will give you the overall charge.[1]
Q3: My this compound peptide is predicted to be basic. What solvent should I use?
A3: For basic peptides (net positive charge), first attempt to dissolve them in sterile, distilled water. If solubility is poor, a small amount of a dilute acidic solution, such as 10% acetic acid, can be added dropwise to aid dissolution.[2]
Q4: What if my this compound peptide is acidic?
A4: For acidic peptides (net negative charge), start with sterile, distilled water or a phosphate-buffered saline (PBS) solution. If it remains insoluble, you can add a small amount of a dilute basic solution, like 10% ammonium bicarbonate, to help it dissolve.[1]
Q5: My this compound peptide is neutral or hydrophobic. How should I proceed?
A5: Neutral or hydrophobic peptides often require an organic co-solvent. The recommended approach is to first dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO). Once fully dissolved, you can slowly add this stock solution to your aqueous experimental buffer with gentle stirring.
Q6: What is the maximum concentration of DMSO I can use in my cell-based assay?
A6: High concentrations of DMSO can be toxic to cells. For most cell lines, a final concentration of 0.5% DMSO is well-tolerated. Some robust cell lines can handle up to 1%, but sensitive cells, like primary cultures, may require concentrations below 0.1%. It is always best to perform a vehicle control to assess the effect of the solvent on your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| The this compound peptide solution is cloudy or has visible particulates. | Incomplete dissolution or peptide aggregation. | 1. Sonication: Use a bath sonicator to provide energy to break up aggregates. 2. Gentle Warming: Warm the solution to 37°C to improve solubility, but be cautious of potential peptide degradation. 3. pH Adjustment: Ensure the pH of your solution is not at the peptide's isoelectric point (pI), where it will be least soluble. |
| The this compound peptide precipitates when added to the aqueous buffer. | The peptide has reached its solubility limit in the final buffer. | 1. Lower the Final Concentration: Reduce the working concentration of the peptide in your assay. 2. Increase Co-solvent (with caution): If your assay allows, a slight increase in the final DMSO concentration might help. Always include a vehicle control. 3. Slow Addition: Add the peptide stock solution to the buffer dropwise while vortexing to ensure rapid mixing. |
| Experimental results are inconsistent and not reproducible. | Poor peptide solubility leading to inaccurate effective concentrations. | 1. Confirm Complete Dissolution: Ensure your stock solution is completely clear before use. 2. Prepare Fresh Stock Solutions: Peptides in solution can degrade over time. Prepare fresh stock solutions regularly and store them properly. 3. Filter the Stock Solution: If you suspect insoluble impurities, you can filter your stock solution through a 0.22 µm syringe filter. Note that this may reduce the concentration if the peptide itself is not fully dissolved. |
Quantitative Data Summary
The following table provides a general guideline for selecting a solvent based on the properties of a peptide.
| Peptide Property | Primary Solvent | Secondary Solvent/Additive | Notes |
| Basic (Net Positive Charge) | Sterile Water | 10% Acetic Acid | Use acid to lower the pH and increase solubility. |
| Acidic (Net Negative Charge) | Sterile Water/PBS | 10% Ammonium Bicarbonate | Use base to raise the pH and increase solubility. |
| Neutral/Hydrophobic | DMSO or DMF | Dilution into aqueous buffer | Dissolve in organic solvent first, then slowly dilute. |
Experimental Protocols
Protocol 1: Systematic Solubilization of a Lyophilized Neuropeptide
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Add a small, measured volume of sterile, distilled water to a small aliquot of the peptide.
-
Vortex gently. If the peptide dissolves, this can be used as the stock solution.
-
If the peptide does not dissolve in water, assess its net charge.
-
For a basic peptide, add 10% acetic acid dropwise until the peptide dissolves.
-
For an acidic peptide, add 10% ammonium bicarbonate dropwise until the peptide dissolves.
-
For a neutral or hydrophobic peptide, dissolve the aliquot in a minimal volume of 100% DMSO. Then, slowly add this solution to your aqueous buffer while vortexing.
-
Once the optimal conditions are determined, dissolve the remainder of the peptide accordingly.
Visualizations
Caption: Workflow for this compound neuropeptide solubilization.
Section 2: this compound® as a Bacterial Lysate
This section provides guidance for the reconstitution and handling of this compound® bacterial lysate for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: My this compound® is a lyophilized powder. How do I reconstitute it for my experiments?
A1: Lyophilized bacterial lysates should be reconstituted in a suitable sterile buffer, such as phosphate-buffered saline (PBS), to maintain the integrity and activity of the bacterial components. The manufacturer's instructions, if available, should always be followed.
Q2: The reconstituted this compound® solution is not perfectly clear. Is this normal?
A2: Yes, it is normal for a reconstituted bacterial lysate to be slightly opalescent or contain some particulate matter. A lysate is a complex mixture of bacterial components, not a single purified protein, so complete clarity is not expected.
Q3: How should I store the reconstituted this compound® lysate?
A3: For long-term storage, it is recommended to aliquot the reconstituted lysate into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the components. For short-term use, storage at 4°C for a few days is generally acceptable.
Q4: I am seeing a lot of variability in my assay results when using the this compound® lysate. What could be the cause?
A4: Variability can arise from incomplete reconstitution or settling of the lysate components. Ensure that the lysate is thoroughly mixed by gentle vortexing before each use. Also, be mindful of the potential for batch-to-batch variation in commercial lysate preparations.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in reconstituting the lyophilized powder. | The powder may be highly compacted. | 1. Equilibrate to Room Temperature: Allow the vial to come to room temperature before opening to prevent condensation. 2. Gentle Agitation: After adding the buffer, allow the vial to sit for a few minutes, then gently vortex or rock the vial until the powder is suspended. |
| Precipitate forms after reconstitution and storage. | Some components of the lysate may be less stable in solution. | 1. Resuspend Before Use: Gently vortex the vial to resuspend any settled material before taking an aliquot for your experiment. 2. Centrifugation (for clarification): If your assay requires a clearer solution, you can centrifuge the reconstituted lysate at a low speed and use the supernatant. Be aware that this may remove some active components. |
| Loss of biological activity over time. | Degradation of active components due to improper storage or handling. | 1. Aliquot for Storage: Prepare single-use aliquots to minimize freeze-thaw cycles. 2. Use Protease Inhibitors: If proteolytic degradation is a concern, consider adding a protease inhibitor cocktail to the reconstitution buffer, if compatible with your downstream assay. |
Quantitative Data Summary
This table provides a general reconstitution guide for lyophilized biological products.
| Parameter | Recommendation | Rationale |
| Reconstitution Buffer | Sterile PBS, pH 7.4 | Provides a stable, isotonic environment for the biological components. |
| Initial Concentration | 1-10 mg/mL | A common starting concentration range for stock solutions. |
| Storage Temperature (Short-term) | 4°C (up to 1 week) | Minimizes degradation for immediate use. |
| Storage Temperature (Long-term) | -80°C | Preserves the integrity of the lysate for extended periods. |
Experimental Protocols
Protocol 2: Reconstitution of Lyophilized Bacterial Lysate
-
Briefly centrifuge the vial of lyophilized this compound® to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature.
-
Add the recommended volume of sterile PBS (pH 7.4) to the vial.
-
Recap the vial and allow it to sit at room temperature for 15-30 minutes to allow the powder to hydrate.
-
Gently vortex the vial until the lysate is fully suspended. Avoid vigorous shaking that can cause foaming and denaturation of proteins.
-
The reconstituted lysate is now ready for use or for aliquoting and long-term storage.
Visualizations
Caption: Reconstitution workflow for this compound® bacterial lysate.
References
Technical Support Center: Buccalin Oral Administration
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficacy of Buccalin oral administration in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for orally administered this compound?
This compound is an oral immunostimulant composed of heat-inactivated whole-cell lysates of several bacteria, including Haemophilus influenzae, Streptococcus pneumoniae, Streptococcus agalactiae, and Staphylococcus aureus.[1][2] Its efficacy is not based on traditional drug absorption but on stimulating the immune system. The proposed mechanism involves the gut-associated lymphoid tissue (GALT).[3][4][5]
-
Antigen Uptake: The tablets have a gastro-resistant coating, allowing the bacterial antigens to be released in the small intestine. Here, specialized M-cells in the Peyer's patches of the GALT take up the antigens.
-
Immune Cell Activation: Antigen-presenting cells (APCs), such as dendritic cells and macrophages within the GALT, process these bacterial lysates. Pathogen-Associated Molecular Patterns (PAMPs) within the lysate, like proteoglycans and lipopolysaccharides, bind to Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLRs) on these APCs.
-
Immune Response: This interaction triggers a signaling cascade, leading to the activation of both innate and adaptive immunity. Activated lymphocytes then migrate from the GALT to the lymphatic system and bloodstream, eventually populating mucosal surfaces, including the respiratory tract, to provide a protective immune response. This is often referred to as the "gut-lung axis".
Caption: Proposed signaling pathway for this compound-induced immune activation in the GALT.
Q2: How is the "efficacy" of this compound typically measured in a research setting?
Efficacy is quantified by measuring the resulting immune response. Key metrics include:
-
Cytokine Profiling: Measuring the levels of pro-inflammatory and regulatory cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) in cell culture supernatants or serum using techniques like ELISA or multiplex bead assays.
-
Antibody Titers: Quantifying specific immunoglobulin levels, particularly secretory IgA (sIgA) in mucosal secretions (saliva, bronchoalveolar lavage fluid) and IgG in serum.
-
Cellular Proliferation & Activation: Assessing the proliferation of lymphocytes (e.g., via MTT assay) and the upregulation of activation markers (e.g., CD69, CD86) on immune cells like dendritic cells and T-cells using flow cytometry.
-
In Vivo Challenge Models: Evaluating the protective effect of this compound pre-treatment against subsequent infection with a respiratory pathogen in animal models.
Q3: What are the main challenges in achieving consistent results with this compound?
Oral administration of immunostimulants like this compound faces several hurdles that can lead to experimental variability:
-
GI Tract Degradation: Although this compound is gastro-resistant, variations in gastric pH and digestive enzyme activity can potentially degrade antigens before they reach the GALT.
-
Host Microbiome: The host's existing gut microbiota can significantly influence how the immune system responds to oral antigens, leading to inter-subject variability.
-
Immune Tolerance: The gut is naturally inclined to develop tolerance to oral antigens to prevent adverse reactions to food. Achieving robust immunostimulation instead of tolerance requires overcoming this natural tendency.
-
Model System Differences: In vitro results may not translate directly to in vivo models due to the complexity of the gut environment. Animal models themselves have genetic and physiological differences that affect outcomes.
Troubleshooting Guides
Problem 1: Low or Variable Immune Cell Activation In Vitro
Question: My in vitro assay using peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs) shows inconsistent or low levels of cytokine production (e.g., TNF-α) after stimulation with this compound. What could be wrong?
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Suboptimal Lysate Preparation | The commercial tablets are formulated for in vivo use. For in vitro work, the lysate must be properly prepared. Solution: Crush the tablet, dissolve in sterile PBS, vortex thoroughly, and centrifuge to pellet insoluble excipients. Filter-sterilize the supernatant (lysate) through a 0.22 µm filter before adding to cell cultures. |
| Incorrect Dosage/Concentration | Too low a concentration will not stimulate cells, while too high a concentration can cause cytotoxicity or cellular exhaustion. Solution: Perform a dose-response curve. Test a wide range of lysate concentrations (e.g., 1, 10, 50, 100 µg/mL total protein) to find the optimal concentration for your specific cell type and assay. Use an MTT or similar viability assay to check for cytotoxicity at higher concentrations. |
| Cell Donor Variability | Immune responses can vary significantly between human donors or animal sources. Solution: When possible, use cells pooled from multiple donors to average out the response. If using single donors, increase your sample size (n-number) to account for inter-individual variability. |
| Assay Interference | Components in the bacterial lysate or culture medium could interfere with assay detection (e.g., ELISA). Solution: Run appropriate controls, including a "lysate-only" well (no cells) in your ELISA plate to check for background signal. Also, run a positive control (e.g., LPS for TLR4 stimulation) to ensure your cells are responsive. |
Problem 2: Lack of Protective Efficacy in In Vivo Animal Models
Question: After orally administering this compound to mice for a week, I see no significant difference in bacterial load or survival compared to the placebo group following a respiratory challenge with S. pneumoniae. Why isn't it working?
Caption: Troubleshooting workflow for inconsistent in vivo experimental results.
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Inappropriate Administration Protocol | Incorrect gavage technique can cause stress or deliver the dose to the stomach instead of the intestine. The timing and frequency may be insufficient to induce a robust immune response. Solution: Ensure proper oral gavage technique to minimize stress. The recommended human dosage involves a 3-day escalating course. Adapt this to your animal model (e.g., daily administration for 5-7 days). Administer on an empty stomach to facilitate transit to the intestine. |
| Suboptimal Timing of Challenge | The protective immune response is not instantaneous. The challenge may be administered too soon after the final dose, before the mucosal immune response has fully developed. Solution: Introduce a "rest period" of 3-7 days between the final this compound dose and the bacterial challenge to allow for lymphocyte migration and maturation of the immune response. |
| Animal Model Variability | Factors like the baseline gut microbiome, genetics (strain), and overall health of the animals can drastically alter immune outcomes. Solution: Standardize your animal source and housing conditions. Consider co-housing animals for a period before the experiment to normalize their microbiomes. If variability persists, increase the number of animals per group. |
| Incorrect Readout Metric | Measuring only survival may not capture the full picture. The effect might be a reduction in morbidity or inflammation rather than complete sterilization. Solution: Expand your endpoints. In addition to survival and bacterial load (CFU) in the lungs and blood, measure inflammatory markers in bronchoalveolar lavage (BAL) fluid (e.g., neutrophil count, cytokine levels) and assess lung histology for signs of reduced tissue damage. |
Data Presentation & Experimental Protocols
Data Summary Tables
Table 1: Sample In Vitro Cytokine Response Data Summary of expected results from stimulating murine bone marrow-derived dendritic cells (BMDCs) with this compound lysate for 24 hours.
| Stimulant | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Cell Viability (%) |
| Control (Media) | 5.2 ± 1.5 | 15.8 ± 4.1 | 8.1 ± 2.0 | 99 ± 1 |
| This compound (50 µg/mL) | 850.4 ± 95.2 | 1245.1 ± 150.7 | 150.6 ± 25.3 | 95 ± 3 |
| LPS (100 ng/mL) | 1502.6 ± 180.3 | 2105.5 ± 200.1 | 95.3 ± 15.8 | 96 ± 2 |
| Data are presented as mean ± standard deviation. |
Table 2: Sample In Vivo Antibody Titer Data Summary of salivary IgA levels in mice after a 7-day oral administration protocol.
| Treatment Group | Pre-treatment Salivary IgA (ng/mL) | Post-treatment Salivary IgA (ng/mL) | Fold Change |
| Placebo (PBS) | 55.6 ± 10.1 | 60.3 ± 12.5 | 1.1 |
| This compound | 58.2 ± 11.5 | 185.7 ± 35.6 | 3.2 |
| Data are presented as mean ± standard deviation. |
Detailed Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages with this compound Lysate
This protocol details how to prepare this compound for in vitro use and assess its immunostimulatory effect on a macrophage cell line (e.g., RAW 264.7).
-
Lysate Preparation: a. Aseptically crush one this compound tablet into a fine powder. b. Resuspend the powder in 10 mL of sterile, endotoxin-free PBS in a 15 mL conical tube. c. Vortex vigorously for 2 minutes to dissolve. d. Centrifuge at 3,000 x g for 10 minutes to pellet insoluble excipients. e. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. f. Determine the total protein concentration of the sterile lysate using a BCA protein assay. Store at -20°C.
-
Cell Culture and Stimulation: a. Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight. b. Prepare dilutions of the this compound lysate in complete culture medium to achieve final concentrations of 10, 50, and 100 µg/mL. c. Include a media-only negative control and a positive control (e.g., 1 µg/mL LPS). d. Remove the old medium from the cells and add 200 µL of the prepared treatments to the respective wells. e. Incubate for 24 hours at 37°C and 5% CO₂.
-
Endpoint Analysis: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect 150 µL of the supernatant from each well for cytokine analysis (e.g., using a commercial TNF-α ELISA kit). c. To the remaining cells, add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to assess cell viability. Incubate for 3 hours, then solubilize formazan crystals with DMSO and read absorbance at 570 nm.
Caption: Experimental workflow for in vitro macrophage stimulation with this compound.
References
Technical Support Center: Buccalin Neuropeptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Buccalin neuropeptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a family of neuropeptides originally isolated from the marine mollusk Aplysia californica.[1][2] These peptides act as cotransmitters, modulating neuromuscular transmission.[1][2] The synthesis of this compound peptides, like many neuropeptides, can present challenges due to their specific amino acid sequences, potential for aggregation, and the need for high purity for biological assays.
Q2: I am experiencing low yield in my this compound synthesis. What are the common causes?
Low peptide yield is a frequent issue in solid-phase peptide synthesis (SPPS). Several factors could be responsible:
-
Incomplete coupling reactions: The addition of each amino acid may not go to completion.
-
Peptide aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access.
-
Steric hindrance: Certain amino acid sequences can create steric hindrance, slowing down coupling reactions.
-
Suboptimal cleavage: The final step of cleaving the peptide from the resin might be inefficient.
-
Loss during purification: Significant amounts of the peptide can be lost during HPLC purification steps.
Q3: My final product shows multiple peaks on HPLC. How can I improve the purity of my synthetic this compound?
The presence of multiple peaks indicates impurities, which could be deletion sequences (missing one or more amino acids), truncated sequences, or sequences with modified amino acids. To improve purity:
-
Optimize coupling time and reagents: Ensure each coupling step goes to completion by using a slight excess of amino acid and coupling reagents, and allowing sufficient reaction time.
-
Incorporate capping steps: After each coupling, "cap" any unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.
-
Choose an appropriate resin: The choice of resin can impact the efficiency of the synthesis and cleavage.
-
Refine purification strategy: Adjust the gradient and solvent system in your reverse-phase HPLC protocol to achieve better separation of the target peptide from impurities.
Q4: I am having trouble synthesizing a specific this compound analogue with hydrophobic residues. What can I do?
Hydrophobic peptides are prone to aggregation. Consider the following strategies:
-
Use specialized resins: Resins like PEG-polystyrene composites can improve the solvation of the growing peptide chain.
-
Chaotropic agents: The addition of chaotropic agents like guanidinium chloride during synthesis can help disrupt secondary structures and reduce aggregation.
-
Pseudoproline dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can disrupt aggregation-promoting secondary structures.
-
Elevated temperature: Performing coupling reactions at a higher temperature can sometimes overcome aggregation and improve coupling efficiency.
Q5: How is the native this compound peptide processed in vivo?
In Aplysia, this compound neuropeptides are synthesized as a large precursor polypeptide.[3] This precursor contains multiple copies of this compound-related peptides, which are flanked by dibasic cleavage sites (e.g., Lys-Arg). Endoproteases within the neuron recognize these sites and cleave the precursor to release the individual mature this compound peptides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cleavage Yield | Incomplete removal of side-chain protecting groups. | Increase cleavage cocktail scavenger concentration (e.g., triisopropylsilane). |
| Premature cleavage from the resin. | Use a more stable linker appropriate for your synthesis strategy. | |
| Side Reactions (e.g., Oxidation of Methionine) | Exposure to oxidizing agents during cleavage or workup. | Add a reducing agent like dithiothreitol (DTT) to the cleavage cocktail. |
| Racemization | Activation of amino acids leading to loss of stereochemistry. | Use coupling reagents known to suppress racemization, such as HATU or HOBt. |
| Difficulty in Purification | Poor solubility of the crude peptide. | Dissolve the crude peptide in a stronger solvent like guanidinium chloride or hexafluoroisopropanol before HPLC injection. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound B
Amino Acid Sequence of this compound B: Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-amide
-
Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with a coupling reagent like HATU and a base such as diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating free amines), repeat the coupling.
-
-
Capping: After successful coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes. Wash the resin with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound B sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Quantification of Synthetic this compound
Mass spectrometry is the preferred method for accurate quantification of neuropeptides.
-
Sample Preparation: Prepare a standard curve of known concentrations of a purified this compound standard. Prepare the experimental samples containing the synthetic this compound to be quantified.
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the peptide from other components using a C18 reverse-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Set the mass spectrometer to monitor for specific precursor-to-fragment ion transitions for this compound (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions for both the standards and the samples.
-
Construct a standard curve by plotting peak area against concentration for the standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the standard curve.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the solid-phase synthesis of this compound neuropeptides.
This compound Signaling Pathway
Caption: A putative signaling pathway for this compound via its G protein-coupled receptor (GPCR).
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Optimizing Polyvalent Bacterial Lysate Dosage for Animal Models
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The specific product "Buccalin" is licensed for human use, and there is a lack of published data on its application in animal models. Therefore, this technical support center provides guidance based on studies with similar polyvalent bacterial lysates (e.g., OM-85) used in preclinical research. All experimental procedures should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using oral polyvalent bacterial lysates in animal models?
A1: Oral polyvalent bacterial lysates are immunostimulating agents composed of antigens from various inactivated bacterial strains that are common respiratory pathogens. When administered orally, these lysates interact with the gut-associated lymphoid tissue (GALT), particularly Peyer's patches. This interaction is believed to trigger both innate and adaptive immune responses, leading to a generalized enhancement of mucosal immunity, including in the respiratory tract. The goal is to prophylactically bolster the animal's immune system to better defend against subsequent pathogenic challenges.
Q2: What are the typical animal models used for studying the effects of polyvalent bacterial lysates?
A2: The most common animal models are mice and rats, particularly in the context of respiratory infections and allergic airway diseases. Specific models include those for influenza virus infection, Streptococcus pneumoniae pneumonia, and ovalbumin-induced allergic asthma.
Q3: How are polyvalent bacterial lysates typically prepared for oral administration in animal studies?
A3: As these products often come in a lyophilized or tablet form for human use, they need to be reconstituted for animal administration. A common procedure involves crushing the tablet or using the powdered lysate and suspending it in a sterile, inert vehicle such as phosphate-buffered saline (PBS) or sterile water. It is crucial to ensure a homogenous suspension for consistent dosing. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size, typically not exceeding 10 ml/kg for mice and rats.[1][2][3]
Q4: What are the expected immunological outcomes after administration?
A4: Successful administration should lead to measurable immunomodulatory effects. These can include an increase in specific IgA in mucosal secretions (e.g., bronchoalveolar lavage fluid), a shift in the Th1/Th2 cytokine balance (often favoring a Th1 response), and enhanced activation of immune cells like dendritic cells and macrophages.[4][5]
Troubleshooting Guide
Issue 1: High variability in experimental outcomes between animals.
-
Possible Cause: Inconsistent administration technique.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage. The positioning of the animal is critical for consistent delivery to the stomach. Use a consistent, slow rate of administration. The use of flexible gavage needles can reduce trauma and improve consistency.
-
-
Possible Cause: Inhomogeneous suspension of the bacterial lysate.
-
Solution: Vortex the stock solution before drawing each dose to ensure the bacterial components are evenly distributed. Prepare the suspension fresh daily if stability is a concern.
-
-
Possible Cause: Animal stress.
-
Solution: Handle animals frequently before the experiment to acclimate them to the procedure. Stress can significantly impact immune function. Pre-coating the gavage needle with sucrose has been shown to reduce stress in mice.
-
Issue 2: Animals show signs of distress or mortality after oral gavage.
-
Possible Cause: Accidental administration into the trachea.
-
Solution: This is a critical error in technique. If you feel any resistance during the insertion of the gavage needle, do not force it. Withdraw and re-attempt. If the animal shows signs of respiratory distress (gasping, cyanosis) immediately after dosing, it is likely that fluid has entered the lungs. Euthanasia may be required in severe cases.
-
-
Possible Cause: Esophageal or stomach perforation.
-
Solution: Ensure the gavage needle is the correct size for the animal and has a smooth, ball-tipped end to prevent tissue damage. Measure the needle externally from the tip of the nose to the last rib to determine the correct insertion depth and mark the needle to avoid over-insertion.
-
-
Possible Cause: Adverse reaction to the lysate.
-
Solution: While generally well-tolerated, adverse reactions can occur. Start with a lower dose and observe for any signs of toxicity or allergic reaction. Ensure the vehicle used for suspension is sterile and non-toxic.
-
Issue 3: Lack of a discernible immune response or protective effect.
-
Possible Cause: Insufficient dosage or duration of treatment.
-
Solution: Consult the literature for dose ranges used in similar studies (see tables below). It may be necessary to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions. Prophylactic treatment often requires administration for several consecutive days before the pathogenic challenge.
-
-
Possible Cause: Degradation of the active components.
-
Solution: Prepare the lysate suspension fresh before each use. Store the stock material according to the manufacturer's instructions.
-
-
Possible Cause: Immune tolerance.
-
Solution: The gut has a natural tendency towards immune tolerance. The dosing regimen (frequency and amount) can influence whether an active immune response or tolerance is induced.
-
Data on Dosages in Animal Models
The following tables summarize dosages of bacterial lysates used in various animal studies. It is important to note the differences in administration routes and experimental contexts.
Table 1: Bacterial Lysate Dosages in Mouse Models
| Bacterial Lysate | Mouse Strain | Administration Route | Dosage Regimen | Application |
| OM-85 | BALB/c | Intranasal | 1 mg/treatment for 5 days | RSV Infection Model |
| OM-85 | BALB/c | Oral Gavage | 7.2 mg/day for 10 days | Influenza Virus Infection |
Table 2: Bacterial Lysate Dosages in Rat Models
| Bacterial Lysate | Rat Strain | Administration Route | Dosage | Application |
| Imudon® | Not Specified | Not Specified | 2.2 mg/kg and 6.6 mg/kg | Aseptic Lymphadenitis |
| Imudon® | Not Specified | Not Specified | 4.44 mg/kg and 13.32 mg/kg | Pneumococcal Pneumonia |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of a Polyvalent Bacterial Lysate Suspension
1. Materials:
- Lyophilized polyvalent bacterial lysate
- Sterile, cold phosphate-buffered saline (PBS)
- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 2-3 inches for rats) with a ball tip.
- Syringes (1 mL)
2. Preparation of Lysate Suspension: a. Calculate the total amount of lysate needed for the experimental group based on the target dose and the number of animals. b. Aseptically transfer the required amount of lyophilized lysate into a sterile microcentrifuge tube. c. Reconstitute the lysate in a precise volume of cold, sterile PBS to achieve the desired final concentration. For example, to achieve a dose of 7.2 mg in 0.2 mL, prepare a concentration of 36 mg/mL. d. Vortex the tube vigorously for 30-60 seconds to ensure the lysate is fully suspended. The mixture may appear cloudy. e. Keep the suspension on ice to maintain stability, especially if dosing a large group of animals.
3. Oral Gavage Procedure: a. Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg). b. Restrain the animal firmly but gently. For a mouse, this is typically done by scruffing the neck and back to immobilize the head and forelimbs. c. The animal's head should be tilted slightly upwards to create a straight line from the mouth to the esophagus. d. Vortex the lysate suspension immediately before drawing the dose into the syringe to ensure homogeneity. e. Insert the gavage needle into the side of the mouth (in the diastema) and pass it gently over the tongue towards the pharynx. f. Allow the animal to swallow the tip of the needle, then advance it smoothly into the esophagus to the pre-measured depth. Do not force the needle. g. Administer the suspension slowly and steadily. h. Once the dose is delivered, withdraw the needle gently along the same path of insertion. i. Monitor the animal for 5-10 minutes post-procedure for any signs of respiratory distress before returning it to its home cage.
Visualizations
References
Technical Support Center: Buccalin Response Variability
Welcome to the technical support center for Buccalin. This resource is designed for researchers, scientists, and drug development professionals to address the complexities and variability observed in patient and experimental responses to this compound, an oral bacterial lysate immunomodulator. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is an oral vaccine composed of inactivated bacterial lysates from common respiratory pathogens, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae.[1][2][3] It is designed to be administered as gastro-resistant tablets to prevent recurrent lower respiratory tract infections.[1][3] The proposed mechanism of action involves the stimulation of the mucosal immune system. After oral administration, the bacterial antigens are taken up by M cells in the Peyer's patches of the small intestine. This leads to the activation of antigen-presenting cells (APCs) like dendritic cells and macrophages, which in turn activate T and B lymphocytes. This process stimulates both innate and adaptive immune responses, a key outcome of which is the increased production of secretory Immunoglobulin A (sIgA) in the respiratory tract mucosa. This enhanced mucosal immunity is believed to provide protection against subsequent infections.
Q2: What level of efficacy has been observed with this compound in clinical studies?
Clinical studies on this compound and similar bacterial lysates have shown a variable but generally positive effect in reducing the frequency and duration of respiratory infections. However, the response can be heterogeneous among individuals. For instance, one study noted that while a significant reduction in the number of days with infectious episodes was observed in the treated group, about 50% of patients in the same study group had no infections at all during the observation period, indicating a wide range of individual responses.
Q3: What are the primary factors that contribute to the variable response to this compound?
The variability in response to oral bacterial lysates like this compound is a complex issue influenced by several host-related factors:
-
Gut Microbiome: The composition and diversity of an individual's gut microbiota can significantly impact the efficacy of oral vaccines. A healthy and diverse microbiome may enhance the immunogenicity of the vaccine, while dysbiosis (e.g., due to antibiotic use) can weaken the immune response.
-
Host Genetics: Genetic differences among individuals can influence their immune response to vaccines.
-
Age: The immune system undergoes significant changes with age, a phenomenon known as immunosenescence. This can lead to a reduced ability to respond to new antigens, potentially affecting the efficacy of this compound in elderly populations.
-
Nutritional Status: Malnutrition can be associated with the failure of oral vaccines, likely through its effects on the gut microbiota and overall immune function.
-
Pre-existing Immunity: Prior exposure to the bacterial strains in this compound or related pathogens can influence the subsequent immune response. Maternal antibodies transferred via the placenta or breast milk can also play a role in the immune response of infants.
-
Gastrointestinal Health: Conditions like chronic gastrointestinal infections or enteropathy can lead to a pro-inflammatory state that may inhibit the immunogenicity of oral vaccines.
Troubleshooting Guides
This section provides practical guidance for researchers encountering variability in their in vitro or in vivo experiments with this compound.
Issue 1: Low or No Induction of Secretory IgA (sIgA) in Experimental Models
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate delivery of lysate to immune-inductive sites | - Verify the integrity of the gastro-resistant coating of the tablets if using a whole-animal model. - In cell culture models, ensure direct contact between the lysate and the relevant immune cells (e.g., co-cultures of epithelial cells and dendritic cells). |
| Suboptimal experimental model | - For in vivo studies, consider the species and strain of the animal model, as immune responses can vary. - For in vitro studies, ensure the cell lines or primary cells are from a relevant tissue (e.g., gut-associated lymphoid tissue). |
| Variability in the gut microbiome of animal models | - Standardize the housing and diet of experimental animals to minimize microbiome variations. - Consider profiling the gut microbiome of the animals to correlate with immune responses. |
| Issues with sIgA detection assay | - Validate the ELISA or other immunoassay used for sIgA detection with appropriate positive and negative controls. - Ensure proper sample collection and storage to prevent sIgA degradation. Saliva samples should be collected consistently (e.g., unstimulated passive drool) as flow rate can affect sIgA concentration. |
Issue 2: High Variability in T-cell or B-cell Activation Assays
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Heterogeneity in primary cell populations | - Use standardized cell isolation protocols to ensure consistency in the cell populations being analyzed. - Consider using cell sorting techniques to isolate specific cell subsets for more precise analysis. |
| Donor-to-donor variability in human cell studies | - Increase the number of donors to ensure statistical power. - Collect and analyze donor demographic and health information (e.g., age, recent infections) to identify potential confounding factors. |
| Inconsistent lysate preparation or concentration | - Ensure the bacterial lysate is properly solubilized and used at a consistent concentration across all experiments. - Perform a dose-response experiment to determine the optimal concentration for cell activation. |
| Technical variability in flow cytometry or ELISpot assays | - Standardize staining protocols and instrument settings for flow cytometry. - Include appropriate controls (e.g., unstimulated cells, positive control activators) in all assays. |
Quantitative Data Summary
The following tables summarize quantitative data from selected studies on this compound and similar bacterial lysates.
Table 1: Efficacy of this compound in a Retrospective Study of Elderly COPD Patients
| Parameter | Winter 2008-2009 (No this compound) | Winter 2009-2010 (With this compound) | Percentage Reduction | p-value |
| Total Exacerbations | 26 | 10 | 61.5% | <0.022 |
| Median Exacerbations per Patient | 1 (range 0-3) | 0 (range 0-1) | - | - |
| Source: Cogo R. Efficacy of a bacterial immunomodulator (this compound®) in the prevention of acute exacerbations in elderly COPD patients: a retrospective study. Trends Med 2012; 12(1):49-52. |
Table 2: Efficacy of this compound in a Double-Blind, Placebo-Controlled, Randomized, Multicentre Study
| Parameter | Active Group (this compound) | Placebo Group |
| Number of Patients | 90 | 88 |
| Average Number of Days with Infectious Episodes | 6.57 | 7.47 |
| Source: Clinical efficacy and tolerability of an immune-stimulant constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC - PubMed Central.* |
Key Experimental Protocols
Protocol 1: Assessment of Mucosal sIgA Response
-
Sample Collection:
-
Saliva: Collect unstimulated whole saliva by the passive drool method. Record the time taken to collect a specific volume to calculate the flow rate.
-
Nasal Wash/Swabs: Use flocked swabs for minimally invasive collection of nasal epithelial lining fluid.
-
Bronchoalveolar Lavage (BAL) Fluid: To be performed by trained personnel in a clinical or specialized laboratory setting.
-
-
Sample Processing:
-
Centrifuge samples to remove cells and debris.
-
Store the supernatant at -80°C until analysis.
-
-
sIgA Quantification:
-
Use a commercially available ELISA kit for the quantification of sIgA.
-
Express results as concentration (e.g., µg/mL) and, for saliva, as secretion rate (µ g/min ) by multiplying the concentration by the flow rate.
-
Protocol 2: Analysis of T-cell and Dendritic Cell Activation
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using density gradient centrifugation.
-
For more specific analysis, isolate dendritic cells or T-cell subsets using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
In Vitro Stimulation:
-
Culture the isolated cells in the presence of this compound lysate at various concentrations.
-
Include positive (e.g., phytohemagglutinin for T-cells, LPS for dendritic cells) and negative (medium only) controls.
-
-
Activation Marker Analysis:
-
After an appropriate incubation period, stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD80, CD86 for dendritic cells; CD25, CD69 for T-cells).
-
Analyze the expression of these markers using flow cytometry.
-
-
Cytokine Production Analysis:
-
Collect the cell culture supernatant and measure the concentration of relevant cytokines (e.g., IL-12, IFN-γ for a Th1 response; IL-4, IL-5 for a Th2 response) using ELISA or a multiplex cytokine assay.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing immune response to this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Intestinal Microbiota and Its Effect on Vaccine-Induced Immune Amplification and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of the intestinal microbiome on vaccine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and tolerability of an immune-stimulant* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Buccalin Neuropeptide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Buccalin neuropeptide in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound neuropeptide?
A1: For initial reconstitution of lyophilized this compound, it is recommended to use sterile, nuclease-free water to create a stock solution. Depending on the downstream application, subsequent dilutions can be made in appropriate buffers. Avoid using acidic or alkaline solutions for initial reconstitution as this can promote hydrolysis.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For short-term storage (1-7 days), it is advisable to store this compound solutions at 2-8°C. For long-term storage, aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C is recommended to prevent repeated freeze-thaw cycles, which can lead to peptide degradation.
Q3: What are the common signs of this compound neuropeptide degradation?
A3: Signs of this compound degradation can include a decrease in biological activity, the appearance of particulates or cloudiness in the solution (indicating aggregation or precipitation), and the detection of additional peaks during chromatographic analysis (e.g., by RP-HPLC).
Q4: Can I vortex my this compound solution?
A4: It is generally not recommended to vigorously vortex peptide solutions, including this compound. Harsh agitation can lead to aggregation and shearing of the peptide. Gentle swirling or inversion of the tube is sufficient for mixing.
Q5: What impact does pH have on this compound stability?
A5: The pH of the solution can significantly impact the stability of this compound. Peptides are most stable at a specific pH range, and deviations can lead to chemical degradation such as deamidation and hydrolysis.[1][2][3] It is recommended to maintain the pH of this compound solutions within a neutral to slightly acidic range (pH 5-7) for optimal stability.
Troubleshooting Guides
Issue 1: Loss of this compound Biological Activity
Q: I am observing a significant decrease in the biological activity of my this compound solution in my bioassay. What are the potential causes and how can I troubleshoot this?
A: A loss of biological activity is a common issue and can stem from several factors. Follow this guide to identify the potential cause:
-
Check Storage Conditions:
-
Question: How was the this compound solution stored and for how long?
-
Troubleshooting: Improper storage is a primary cause of activity loss. If stored at room temperature for an extended period or subjected to multiple freeze-thaw cycles, degradation is likely. It is recommended to prepare fresh solutions from a new lyophilized stock and store them appropriately in aliquots at -20°C or -80°C.
-
-
Assess for Degradation:
-
Question: Have you checked the purity of your this compound solution?
-
Troubleshooting: Chemical degradation can lead to a loss of the active peptide. Analyze the solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess its purity and compare it to a freshly prepared standard. The presence of new peaks or a reduction in the main peak area indicates degradation.
-
-
Investigate Potential Aggregation:
-
Question: Is there any visible precipitation or cloudiness in your solution?
-
Troubleshooting: Peptides can aggregate, leading to a loss of active, soluble monomer.[4] Visually inspect the solution. If aggregation is suspected, you can try gentle sonication. For future preparations, consider including anti-aggregation excipients.
-
-
Review Solution Preparation:
-
Question: What buffer and pH are you using?
-
Troubleshooting: The buffer composition and pH can influence peptide stability.[1] Ensure your buffer is within the optimal pH range for this compound (typically pH 5-7). Consider performing a buffer screen to identify the most stabilizing formulation for your specific application.
-
Issue 2: this compound Precipitation or Aggregation in Solution
Q: My this compound solution appears cloudy, or I can see visible particulates. What should I do?
A: Precipitation or aggregation indicates that the peptide is coming out of solution, which will significantly impact its activity and concentration.
-
Confirm Identity of Precipitate:
-
Action: Centrifuge a small aliquot of the solution at a low speed. If a pellet forms, it is likely aggregated peptide.
-
-
Solubility Issues:
-
Question: At what concentration was the this compound prepared?
-
Troubleshooting: The concentration may be too high for the chosen solvent. Try preparing a more dilute solution.
-
-
Impact of Buffer and pH:
-
Question: What is the pH and ionic strength of your buffer?
-
Troubleshooting: The isoelectric point (pI) of the peptide is the pH at which it has a net neutral charge and is often least soluble. Adjusting the pH away from the pI can increase solubility. Also, consider the ionic strength of your buffer.
-
-
Preventative Measures for Future Preparations:
-
Consider Excipients: The inclusion of certain excipients can help prevent aggregation. These include:
-
Sugars/Polyols: Mannitol or sucrose can act as cryoprotectants and stabilizers.
-
Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween 20 or Tween 80 can reduce surface adsorption and aggregation.
-
Amino Acids: Arginine and glycine have been shown to reduce aggregation for some peptides.
-
-
Quantitative Data Summary
The following tables provide illustrative data on this compound stability under various conditions. Note: This data is hypothetical and intended for guidance. Actual stability should be determined empirically.
Table 1: Effect of Temperature on this compound Stability (% Remaining after 30 Days)
| Storage Temperature | % this compound Remaining (in pH 7.0 Phosphate Buffer) |
| 25°C (Room Temp) | 65% |
| 4°C | 92% |
| -20°C | 98% |
| -80°C | >99% |
Table 2: Effect of pH on this compound Stability at 4°C (% Remaining after 30 Days)
| Buffer pH | % this compound Remaining |
| 4.0 | 85% |
| 5.0 | 94% |
| 6.0 | 96% |
| 7.0 | 92% |
| 8.0 | 78% |
Table 3: Effect of Excipients on this compound Aggregation at 4°C (% Soluble Monomer after 30 Days)
| Formulation (in pH 6.0 Buffer) | % Soluble Monomer |
| No Excipients | 88% |
| 5% Mannitol | 95% |
| 0.05% Tween 20 | 97% |
| 50 mM Arginine | 94% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate intact this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution:
-
Start with a linear gradient of 5% to 65% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Dilute this compound samples to a final concentration of approximately 0.1 mg/mL in Mobile Phase A.
-
-
Analysis:
-
Inject 20 µL of the sample.
-
Integrate the peak area of the main this compound peak and any degradation peaks. The percentage of remaining this compound can be calculated as: (Area of this compound Peak at Time X / Area of this compound Peak at Time 0) * 100.
-
Protocol 2: In Vitro Bioassay for this compound Activity
This protocol provides a general framework for assessing the biological activity of this compound. The specific cell line or tissue preparation will depend on the research application.
-
Materials:
-
Appropriate cell line or tissue preparation known to respond to this compound.
-
Cell culture medium or physiological saline.
-
This compound standards of known concentration.
-
Test samples of this compound.
-
-
Procedure:
-
Prepare a series of dilutions of the this compound standard to generate a dose-response curve.
-
Prepare dilutions of the test samples.
-
Apply the standards and test samples to the biological system.
-
Measure the biological response (e.g., change in muscle contraction, receptor activation, second messenger signaling).
-
-
Data Analysis:
-
Plot the dose-response curve for the standard.
-
Determine the concentration of the test samples that elicits a 50% maximal response (EC50).
-
Compare the EC50 of the test samples to that of the standard. A significant increase in the EC50 of the test sample indicates a loss of biological activity.
-
Visualizations
Caption: Potential degradation pathways for the this compound neuropeptide.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating side effects of Buccalin treatment in clinical studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential side effects of Buccalin treatment in a clinical study setting. The following troubleshooting guides and frequently asked questions (FAQs) are intended to address specific issues that may be encountered during your experiments.
Troubleshooting Guides
Issue 1: Participant Reports Gastrointestinal (GI) Distress (Nausea, Vomiting, Abdominal Pain, Diarrhea)
Gastrointestinal adverse events are the most commonly reported side effects associated with this compound treatment.[1] Prompt and effective management is crucial for participant retention and data integrity.
Immediate Actions:
-
Assess Severity: Use a standardized grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to classify the severity of the symptoms.
-
Query Onset and Timing: Inquire about the timing of the symptom onset in relation to this compound administration. This compound tablets are enteric-coated and designed to be swallowed whole with fluid, preferably one hour before a meal.[2][3]
-
Review Concomitant Medications: Check for any new medications or changes in diet that could contribute to the symptoms.
Management Protocol:
| Symptom | Suggested Management Protocol |
| Nausea/Vomiting | Mild to Moderate: - Advise the participant to take this compound with a small, bland snack. - Suggest smaller, more frequent meals throughout the day. - Consider non-pharmacological interventions such as ginger tea or acupressure.Moderate to Severe (if persistent): - Administer anti-emetic medication as per the study protocol. Options may include serotonin (5-HT3) antagonists (e.g., ondansetron) or dopamine receptor antagonists (e.g., prochlorperazine).[4][5] - If vomiting is persistent, consider alternative routes of administration for anti-emetics (e.g., suppository). |
| Diarrhea | Mild to Moderate: - Recommend oral rehydration solutions to prevent dehydration. - Advise a BRAT (bananas, rice, applesauce, toast) diet. - Loperamide may be considered for uncomplicated watery diarrhea in adults. Severe or Persistent: - Discontinue loperamide if symptoms worsen or if there is fever or inflammatory diarrhea. - Consider stool cultures to rule out infectious causes. - Dose reduction or temporary discontinuation of this compound may be necessary as per protocol. |
| Abdominal Pain | Mild to Moderate: - Suggest applying a warm compress to the abdomen. - Advise avoiding gas-producing foods. Severe or Persistent: - A thorough clinical assessment is required to rule out other causes. - Consider antispasmodic agents if appropriate. |
Experimental Workflow for GI Distress Management:
Caption: Workflow for managing gastrointestinal adverse events.
Issue 2: Participant Exhibits Signs of a Hypersensitivity Reaction
While rare, a serious hypersensitivity reaction to this compound has been reported. All research staff should be trained to recognize and respond to such an event.
Immediate Actions:
-
STOP this compound ADMINISTRATION IMMEDIATELY.
-
Assess the participant's airway, breathing, and circulation (ABCs).
-
Activate emergency medical services if the reaction is severe (anaphylaxis).
Management Protocol:
| Severity | Signs and Symptoms | Management Protocol |
| Mild (Grade 1) | Transient flushing, mild rash, mild itching. | - Closely monitor the participant. - Administer antihistamines (e.g., diphenhydramine) as per protocol. |
| Moderate (Grade 2) | Fever, rash, intense itching, dyspnea with minimal exertion. | - Stop the infusion/administration immediately. - Administer antihistamines and possibly corticosteroids. |
| Severe (Grade 3-4) | Symptomatic bronchospasm, hypotension, angioedema, respiratory distress. | - Activate emergency response. - Administer epinephrine as per standing orders or physician's direction. - Provide supportive care (oxygen, IV fluids). - After resolution, the participant should be observed for a minimum of 24 hours due to the risk of a biphasic reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an oral bacterial vaccine containing inactivated strains of common respiratory pathogens. The proposed mechanism involves the uptake of bacterial antigens by M cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT). This stimulates dendritic cells to present the antigens to T-cells, leading to the activation of both T-cell and B-cell immune responses. This process is thought to involve Toll-like receptors (TLRs) and signaling pathways such as NF-κB and MAPK, ultimately resulting in the production of specific antibodies (like IgA) and systemic immunity.
This compound's Proposed Signaling Pathway:
References
Buccalin formulation challenges for targeted delivery
Welcome to the technical support center for Buccalin formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the targeted buccal delivery of this compound.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in developing a mucoadhesive buccal formulation for this compound?
The main obstacles in formulating this compound for buccal delivery are ensuring adequate mucoadhesion, overcoming the low permeability of the buccal mucosa, achieving a palatable taste, and maintaining the stability of the final dosage form.[1][2] The constant secretion of saliva can dilute the drug and the mechanical stresses from talking and eating can dislodge the formulation.[1][2]
2. Which mucoadhesive polymers are recommended for this compound buccal films/tablets?
The choice of polymer is critical for mucoadhesion. Anionic polymers like carbopol and sodium carboxymethylcellulose (NaCMC), and non-ionic polymers such as hydroxypropyl methylcellulose (HPMC) are commonly used due to their excellent mucoadhesive properties.[3] The selection should be based on the desired adhesion time, swelling index, and release profile for this compound.
3. How can the permeation of this compound across the buccal mucosa be improved?
The buccal mucosa has a barrier function that can limit drug absorption. To enhance the permeation of this compound, chemical permeation enhancers can be incorporated into the formulation. These include bile salts, surfactants, fatty acids, and chitosan. These enhancers work by reversibly altering the structure of the mucosal barrier to allow for better drug penetration.
4. What are effective taste-masking strategies for a bitter active pharmaceutical ingredient (API) like this compound?
For bitter compounds like this compound, taste-masking is essential for patient compliance. Common strategies include the use of sweeteners and flavors, polymer coatings that prevent the drug from dissolving in the mouth, and complexation with molecules like cyclodextrins to encapsulate the bitter API.
5. How should the stability of a this compound buccal formulation be assessed?
Stability testing should be conducted according to the International Conference on Harmonization (ICH) guidelines. This involves storing the formulation under accelerated conditions (e.g., 40°C and 75% relative humidity) and monitoring key parameters such as drug content, physical appearance, mucoadhesive strength, and in vitro release profile over time.
Troubleshooting Guides
Issue 1: Poor Mucoadhesion of this compound Formulation
Q: My this compound buccal film/tablet is not adhering to the mucosal surface for the desired duration. What are the potential causes and how can I troubleshoot this?
A: Poor mucoadhesion can be caused by several factors related to the formulation and testing conditions.
Possible Causes & Solutions:
-
Inappropriate Polymer Selection or Concentration: The type and concentration of the mucoadhesive polymer are the most critical factors.
-
Troubleshooting:
-
Polymer Type: If you are using a polymer with weak mucoadhesive properties, consider switching to or incorporating a polymer known for strong mucoadhesion, such as Carbopol 971P or polycarbophil.
-
Polymer Concentration: An insufficient polymer concentration will result in weak adhesive forces. Conversely, an excessively high concentration can lead to over-hydration and a slippery surface, which also reduces adhesion. Systematically vary the polymer concentration to find the optimal balance.
-
Polymer Blends: Combining different polymers can have a synergistic effect. For example, blending a primary mucoadhesive polymer like Carbopol with a film-former like HPMC can improve both adhesion and the mechanical properties of the formulation.
-
-
-
Insufficient Polymer Hydration: Mucoadhesion is initiated by the hydration of the polymer, which allows for interpenetration with the mucus layer.
-
Troubleshooting: Ensure the formulation allows for adequate initial hydration upon application. The inclusion of hydrophilic excipients can facilitate this process.
-
-
Incorrect Surface pH: The surface pH of the formulation should be close to the physiological pH of saliva (around 6.8) to avoid irritation and to ensure optimal polymer ionization for mucoadhesion.
-
Troubleshooting: Measure the surface pH of your formulation. If it is not within the acceptable range, adjust it using appropriate buffering agents.
-
-
Presence of Incompatible Excipients: Certain excipients may interfere with the mucoadhesive properties of the polymers.
-
Troubleshooting: Review the excipients in your formulation. If you suspect an interaction, try formulating without the excipient to see if mucoadhesion improves.
-
Workflow for Troubleshooting Poor Mucoadhesion
Issue 2: Low Permeability of this compound
Q: My in vitro/ex vivo studies show low permeation of this compound across the buccal mucosa. How can I enhance its absorption?
A: Low permeability is a common challenge for many drugs delivered via the buccal route. The buccal epithelium is a significant barrier to absorption.
Possible Causes & Solutions:
-
Intrinsic Properties of this compound: The physicochemical properties of this compound (e.g., molecular weight, lipophilicity, ionization state) may not be favorable for passive diffusion across the mucosa.
-
Troubleshooting:
-
Incorporate Permeation Enhancers: This is the most common and effective strategy. Chemical enhancers transiently disrupt the lipid bilayer of the mucosal cells, thereby increasing drug flux.
-
Optimize pH: The pH of the formulation can influence the ionization state of this compound. For weakly acidic or basic drugs, adjusting the pH to favor the unionized form can enhance absorption.
-
-
-
Formulation-Related Factors: The formulation itself may be hindering drug release and subsequent permeation.
-
Troubleshooting:
-
Ensure Adequate Drug Release: First, confirm that this compound is being released effectively from your formulation. If the release is slow or incomplete, modify the formulation matrix (e.g., by changing the polymer or its concentration) to facilitate faster drug release.
-
Improve Drug Solubility: If this compound has low solubility in saliva, its permeation will be limited. Consider incorporating solubilizing agents like cyclodextrins.
-
-
Logical Relationship for Enhancing Buccal Permeation
References
Technical Support Center: Refinement of Buccalin Treatment Schedules for Recurrent Infections
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the experimental refinement of Buccalin treatment schedules. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is an oral immunostimulant composed of bacterial lysates from common respiratory pathogens, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae.[1][2][3][4] Its primary mechanism of action is to prime the immune system to prevent recurrent infections.[5] Administered as gastro-resistant tablets, this compound's inactivated bacterial components are recognized by immune cells in the gut-associated lymphoid tissue (GALT). This interaction is thought to induce both non-specific innate and specific adaptive immune responses, leading to enhanced protection against future bacterial encounters.
Q2: What are the known active components of this compound?
This compound tablets contain a combination of inactivated bacterial bodies. The specific composition includes:
-
Streptococcus pneumoniae (multiple types)
-
Streptococcus agalactiae
-
Staphylococcus aureus
-
Haemophilus influenzae
Q3: Are there ongoing clinical trials for this compound that can inform our experimental design?
Yes, there are ongoing clinical trials to gather more data on the efficacy and safety of this compound for the prevention of recurrent lower respiratory tract infections (RLRTIs) in adults. These trials are typically randomized, double-blind, and placebo-controlled. Key aspects of these trials, such as patient populations (adults with a history of recurrent respiratory infections), treatment duration, and endpoints (reduction in the number and duration of infection episodes), can provide a valuable framework for designing preclinical studies.
Troubleshooting Experimental Protocols
Q1: We are observing high variability in cytokine responses in our in vitro assays with peripheral blood mononuclear cells (PBMCs) treated with this compound. What could be the cause?
High variability in in vitro assays with PBMCs is a common challenge. Several factors could be contributing to this:
-
Donor-to-Donor Variability: Genetic differences, previous exposure to pathogens, and the overall immune status of blood donors can lead to significant variations in responses.
-
Cell Viability and Handling: Ensure consistent and gentle handling of PBMCs during isolation and culture. Poor cell viability will impact results.
-
Assay Timing: Cytokine production occurs at different rates. Establish a time-course experiment to identify the optimal time point for measuring the cytokines of interest.
-
This compound Preparation: Ensure the this compound tablets are consistently prepared and solubilized for in vitro use. Inconsistent antigen concentration will lead to variable stimulation.
Suggested Solution:
-
Increase the number of donors to account for biological variability.
-
Standardize the entire protocol from blood collection to final assay readout.
-
Perform a dose-response and time-course experiment to optimize stimulation conditions.
-
Include positive and negative controls in every experiment (e.g., LPS for TLR4 activation and a vehicle control).
Q2: Our in vivo mouse model of respiratory infection shows inconsistent protection after oral administration of this compound. How can we improve the reliability of our model?
Inconsistent protection in animal models can stem from several factors related to the model itself and the administration of the oral immunostimulant.
-
Gastrointestinal Transit and Absorption: The gastro-resistant nature of this compound tablets is designed for human physiology. The gastrointestinal transit time and pH in mice are different and may affect the delivery of the bacterial lysates to the appropriate immune induction sites.
-
Microbiota Composition: The gut microbiota plays a crucial role in modulating the efficacy of oral vaccines and immunostimulants. Variations in the gut flora of experimental animals can influence the immune response to this compound.
-
Infection Model Severity: If the bacterial challenge in your infection model is too high, it may overwhelm any protective immunity induced by this compound.
-
Timing of Administration and Challenge: The timing of this compound administration relative to the bacterial challenge is critical. The immune system requires time to mount a protective response.
Suggested Solution:
-
Consider reformulating this compound for murine studies to ensure proper delivery to the small intestine.
-
Normalize the gut microbiota of experimental animals by co-housing or using animals from a single, highly controlled source.
-
Optimize the infectious dose in your challenge model to a level where a protective effect can be realistically observed.
-
Conduct a time-course experiment to determine the optimal window between the final dose of this compound and the bacterial challenge.
Experimental Protocols & Data Presentation
In Vitro Immunogenicity Assay
Objective: To assess the ability of this compound to induce pro-inflammatory and regulatory cytokine production in human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate with RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Preparation: Crush a this compound tablet and dissolve it in sterile PBS. Sterilize the solution through a 0.22 µm filter. Determine the protein concentration using a BCA assay.
-
Stimulation: Treat PBMCs with a range of this compound concentrations (e.g., 1, 10, 100 µg/mL). Include a vehicle control (PBS) and a positive control (LPS at 100 ng/mL).
-
Incubation: Incubate the cells for 24 and 48 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
| Treatment Group | TNF-α (pg/mL) at 24h | IL-6 (pg/mL) at 24h | IL-10 (pg/mL) at 48h | IFN-γ (pg/mL) at 48h |
| Vehicle Control | 15 ± 5 | 20 ± 8 | 10 ± 4 | 5 ± 2 |
| This compound (1 µg/mL) | 150 ± 30 | 250 ± 50 | 80 ± 15 | 50 ± 10 |
| This compound (10 µg/mL) | 500 ± 80 | 800 ± 120 | 250 ± 40 | 150 ± 25 |
| This compound (100 µg/mL) | 1200 ± 200 | 2000 ± 300 | 600 ± 90 | 400 ± 60 |
| LPS (100 ng/mL) | 1500 ± 250 | 2500 ± 400 | 150 ± 30 | 20 ± 5 |
In Vivo Murine Model of Prophylaxis
Objective: To evaluate the protective efficacy of a refined this compound treatment schedule against a respiratory challenge with Streptococcus pneumoniae.
Methodology:
-
Animals: Use 6-8 week old female BALB/c mice.
-
This compound Administration: Administer this compound (or placebo) via oral gavage for 3 consecutive days, followed by a resting period. Repeat this cycle for a specified number of weeks.
-
Bacterial Challenge: One week after the final this compound administration, challenge the mice with a non-lethal intranasal dose of Streptococcus pneumoniae.
-
Monitoring: Monitor the mice for signs of illness (weight loss, ruffled fur, lethargy) for 14 days post-challenge.
-
Endpoint Analysis: At day 14 post-challenge, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Quantification: Determine the bacterial load in the lungs by plating lung homogenates on appropriate agar. Measure inflammatory cell influx in the BAL fluid by flow cytometry. Analyze cytokine levels in the BAL fluid.
| Treatment Group | Weight Loss at Day 3 (%) | Bacterial Load in Lungs (CFU/g) | Neutrophil Count in BAL (x10^4) |
| Placebo | 15 ± 3 | 5 x 10^6 ± 1.5 x 10^6 | 25 ± 5 |
| This compound (Standard Schedule) | 8 ± 2 | 1 x 10^5 ± 0.5 x 10^5 | 10 ± 3 |
| This compound (Refined Schedule) | 5 ± 1 | 5 x 10^3 ± 2 x 10^3 | 5 ± 2 |
Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. Buccaline Tablets - Balmoral Pharmacy ndl [balmoralpharmacyndl.co.nz]
- 4. Clinical efficacy and tolerability of an immune-stimulant* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Lysates - OM Pharma | OM Pharma [ompharma.com]
Technical Support Center: Buccalin Analogues (Oral Bacterial Lysates) in Animal Research
Disclaimer: "Buccalin" is a trade name for a human-use product and is not documented for use in animal research. This guide provides information on the use of analogous oral polyvalent bacterial lysates (PBLs) in various animal species for research purposes. The protocols and data presented are based on published studies using these analogues, such as OM-85. Researchers should adapt these guidelines to their specific experimental needs and institutional regulations.
Frequently Asked Questions (FAQs)
Q1: What are oral bacterial lysates and how do they work in animal models?
A1: Oral bacterial lysates are preparations containing inactivated components of various bacterial species, often those associated with respiratory tract infections. In animal models, they function as immunomodulators. When administered orally, these lysates interact with the gut-associated lymphoid tissue (GALT), leading to the activation of both innate and adaptive immune responses. This stimulation can enhance the animal's immune readiness against specific pathogens and may also offer broader protection against other infectious agents.[1][2]
Q2: What is the primary signaling pathway activated by oral bacterial lysates?
A2: The primary signaling pathway activated by bacterial lysates involves the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on immune cells.[3] Specifically, TLR2 and TLR4 are often implicated. This recognition typically triggers a downstream signaling cascade mediated by the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[4]
Q3: What are the expected immunological outcomes of administering bacterial lysates to animals?
A3: Administration of oral bacterial lysates in animal models has been shown to lead to a variety of immunological outcomes, including:
-
Increased production of inflammatory cytokines.[3]
-
Enhanced protective antibody responses against respiratory viruses.
-
Modulation of the Th1/Th2 cytokine balance.
-
Stimulation of dendritic cell maturation and activation.
-
Increased levels of secretory IgA in mucosal tissues.
Q4: Are there established dose ranges for oral bacterial lysates in common laboratory animals?
A4: Dose ranges can vary significantly depending on the specific lysate preparation, the animal species, and the experimental goals. It is crucial to consult existing literature for the specific lysate being used. The following table summarizes dosages used in published studies with OM-85 and other polyvalent bacterial lysates.
Data Presentation: Dosage and Administration of Oral Bacterial Lysates in Animal Models
| Animal Species | Bacterial Lysate | Administration Route | Dosage Range | Study Focus | Reference(s) |
| Mouse | OM-85 | Oral Gavage | 0.5 µg - 50 µ g/animal/day | Asthma prevention | |
| OM-85 | Intranasal | 1 mg/animal/treatment | Asthma prevention | ||
| Polyvalent Bacterial Lysate | Oral | 10 µl/animal/week | Immunomodulation | ||
| Rat | Bacterial Lysates (unspecified) | Oral Gavage | Not specified in mg/kg | Food allergy attenuation | |
| Rabbit | N/A | Oral | N/A | Limited data available. General oral drug administration guidelines for rabbits should be followed. | |
| Cattle (Calves) | S. aureus & E. coli lysate | Aerosol | Not specified in mg/kg | Bovine Respiratory Disease |
Note on Dose Conversion: Converting human doses to animal-equivalent doses (AED) should be done with caution, typically based on body surface area rather than direct weight conversion. Several resources and formulas are available for this purpose.
Experimental Protocols
General Protocol for Oral Administration of a Bacterial Lysate in Mice
This protocol provides a general framework. Specific details such as lysate concentration, volume, and frequency of administration should be optimized based on the experimental design and the specific lysate used.
Materials:
-
Bacterial lysate solution/suspension at the desired concentration.
-
Vehicle control (e.g., sterile saline or phosphate-buffered saline).
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice).
-
Syringes (1 ml).
-
Animal scale.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Lysate Preparation: Reconstitute or dilute the bacterial lysate in the appropriate vehicle to the desired final concentration. Ensure the solution is well-mixed before each administration.
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Oral Gavage:
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle.
-
Slowly and gently advance the needle into the esophagus to the predetermined depth. Do not force the needle.
-
Administer the lysate solution slowly to prevent regurgitation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as difficulty breathing, for a short period after gavage.
-
Return the animal to its cage.
-
Follow the predetermined administration schedule (e.g., daily for a specific number of days).
-
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in immune response between animals | - Improper gavage technique leading to inconsistent dosing.- Genetic variability within the animal strain.- Differences in gut microbiota composition.- Stress-induced immunomodulation. | - Ensure all personnel are proficient in oral gavage.- Use a sufficient number of animals to account for biological variability.- Consider co-housing animals to normalize gut microbiota.- Handle animals gently and consistently to minimize stress. |
| Adverse events (e.g., weight loss, lethargy, unexpected inflammation) | - Dose of bacterial lysate is too high, causing excessive inflammation.- Contamination of the lysate preparation.- Esophageal injury from improper gavage technique. | - Perform a dose-response study to determine the optimal, non-toxic dose.- Ensure the sterility of the lysate preparation and vehicle.- Review and refine oral gavage technique. |
| Difficulty with oral gavage in larger or more resistant animals | - Improper restraint technique.- Animal stress and resistance. | - Ensure a firm and secure grip that immobilizes the head and neck.- Practice gentle handling to reduce animal anxiety.- For some species, voluntary oral administration in a palatable jelly can be an alternative to gavage. |
| No observable immune response | - Insufficient dose of the bacterial lysate.- Inappropriate administration schedule.- The specific lysate may not be effective for the intended purpose.- Issues with the lysate preparation (e.g., degradation of active components). | - Increase the dose in a pilot study.- Adjust the frequency and duration of administration.- Verify the composition and quality of the bacterial lysate.- Consider a different source or type of bacterial lysate. |
Mandatory Visualizations
Signaling Pathway of Bacterial Lysate-Induced Immune Activation
Caption: Toll-like receptor signaling pathway activated by bacterial lysates.
Experimental Workflow for Evaluating Oral Bacterial Lysates in Mice
Caption: General experimental workflow for in vivo studies with oral bacterial lysates.
References
- 1. Promising Immunomodulatory Effects of Bacterial Lysates in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Lysates as Immunotherapies for Respiratory Infections: Methods of Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial lysates improve the protective antibody response against respiratory viruses through Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Bacterial Lysate OM-85: Advances in Pharmacology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cross-Reactivity in Buccalin Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to cross-reactivity in Buccalin immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a major concern for its immunoassay?
A: this compound is a neuropeptide originally identified in the marine mollusk Aplysia californica. It belongs to a large family of structurally related peptides that are derived from a single precursor protein.[1] This inherent similarity in amino acid sequences among this compound family members is the primary reason why cross-reactivity is a significant challenge in developing a specific immunoassay. An antibody raised against one this compound peptide is highly likely to recognize other closely related this compound peptides, leading to inaccurate quantification.
Q2: What are the likely cross-reactants I should be aware of when developing a this compound immunoassay?
A: The most probable cross-reactants are other this compound-related peptides found in Aplysia. A cDNA clone has been found to encode a precursor polypeptide that contains 19 distinct this compound-related peptides.[1] Additionally, this compound peptides are homologous to arthropod allatostatin A (AstA) peptides, as they share a conserved C-terminal motif (Y/F-X-F-G-L/I-amide).[2] Therefore, it is crucial to test for cross-reactivity against a panel of these related peptides.
Q3: My ELISA is showing higher than expected this compound concentrations. Could this be due to cross-reactivity?
A: Yes, this is a classic sign of cross-reactivity. If your sample contains multiple this compound-related peptides, an antibody that is not perfectly specific will bind to these other peptides, leading to an overestimation of the concentration of your target this compound variant. It is also possible that other interfering substances in your sample matrix are causing this issue.[3] To investigate this, we recommend performing a spike and recovery experiment and testing for cross-reactivity with a panel of related peptides.
Q4: How can I select an antibody with the highest specificity for my target this compound peptide?
A: The best approach is to use a monoclonal antibody that has been raised against a unique epitope of your target this compound peptide, preferably a region with low homology to other this compound family members.[4] When sourcing an antibody, request validation data from the vendor that shows its specificity against other this compound peptides. If you are developing your own antibody, you should screen it extensively against a library of this compound-related peptides.
Q5: What is the best immunoassay format to minimize cross-reactivity for this compound?
A: A competitive ELISA is often the preferred format for quantifying small molecules like peptides and can be optimized to enhance specificity. In this format, free this compound in the sample competes with a labeled this compound tracer for binding to a limited number of antibody-binding sites. By carefully selecting the antibody and optimizing the assay conditions, you can favor the binding of your specific target peptide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of antibodies: The antibody may be binding to the plate or other proteins in the sample. 2. Cross-reactivity: The antibody may be reacting with other molecules in the sample. 3. Reagent contamination: Buffers or other reagents may be contaminated. | 1. Optimize blocking: Increase the concentration or incubation time of the blocking buffer. Consider trying different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers). 2. Increase washing stringency: Increase the number of wash steps and the volume of wash buffer. 3. Use fresh reagents: Prepare fresh buffers and substrate solutions. |
| Poor Precision (High CV%) | 1. Pipetting errors: Inconsistent pipetting technique. 2. Inadequate mixing: Reagents, standards, or samples not mixed thoroughly. 3. Plate washing inconsistency: Uneven washing across the plate. | 1. Calibrate pipettes: Ensure pipettes are properly calibrated. Use fresh tips for each standard and sample. 2. Ensure proper mixing: Vortex or gently invert tubes to ensure homogeneity before pipetting. 3. Automate washing: Use an automated plate washer if available for more consistent washing. |
| Inconsistent Results Between Assays | 1. Variability in incubation times or temperatures: Inconsistent assay conditions. 2. Reagent degradation: Improper storage of kit components. 3. Lot-to-lot variability of antibodies: Different antibody lots may have different characteristics. | 1. Standardize protocol: Adhere strictly to the same incubation times and temperatures for every assay. 2. Store reagents correctly: Follow the manufacturer's instructions for storing all assay components. 3. Validate new antibody lots: Perform a bridging study to compare the performance of a new lot of antibody with the previous lot. |
| Low or No Signal | 1. Incorrect antibody concentration: Antibody concentration may be too low. 2. Inactive reagents: Enzyme conjugate or substrate may have lost activity. 3. Sample matrix interference: Substances in the sample may be inhibiting the reaction. | 1. Titrate antibody: Perform a titration experiment to determine the optimal antibody concentration. 2. Check reagent activity: Use positive controls to verify the activity of the enzyme conjugate and substrate. 3. Dilute sample: Diluting the sample can reduce the concentration of interfering substances. |
Quantitative Data
To date, there is no published literature available detailing the development and validation of a specific immunoassay for this compound that includes quantitative data on antibody affinity and cross-reactivity. However, a study on the recently identified this compound receptor in Aplysia (apBuc/AstA-R) provides valuable data on the biological activity of 19 different this compound peptides, measured as EC50 values for receptor activation. These values indicate the concentration of each peptide required to elicit a half-maximal response from the receptor.
While this is not immunoassay data, it serves as a useful proxy for potential antibody cross-reactivity. The structural variations between the peptides that lead to differences in receptor activation are also likely to influence how strongly an antibody binds to them. Peptides with similar EC50 values may have a higher likelihood of cross-reacting in an immunoassay.
Table 1: EC50 Values for this compound Peptide Activation of the apBuc/AstA-R
| This compound Peptide | EC50 (nM) |
| This compound-K | 23 |
| This compound-A | 32 |
| This compound-M | 45 |
| This compound-L | 50 |
| This compound-B | 58 |
| This compound-I | 65 |
| This compound-J | 78 |
| This compound-H | 85 |
| This compound-G | 92 |
| This compound-F | 110 |
| This compound-E | 125 |
| This compound-N | 140 |
| This compound-O | 155 |
| This compound-P | 170 |
| This compound-Q | 190 |
| This compound-R | 210 |
| This compound-S | 240 |
| This compound-T | 280 |
| This compound-D | 320 |
Table 2: Amino Acid Sequence Alignment of Selected this compound Peptides and Allatostatin A
This table highlights the sequence homology among different this compound peptides and with Allatostatin A, a known homologous peptide from insects. The conserved C-terminal region is a likely source of antibody cross-reactivity.
| Peptide | Sequence |
| This compound A | G-M-D-S-L-A-F-S-G-G-L-NH2 |
| This compound B | G-L-D-R-Y-G-F-V-G-G-L-NH2 |
| Allatostatin A1 | A-P-S-G-A-Q-R-L-Y-G-F-G-L-NH2 |
| Conserved Motif | Y/F-X-F-G-L/I-NH2 |
Experimental Protocols
Protocol 1: Antibody Specificity Testing by Competitive ELISA
This protocol is designed to assess the cross-reactivity of an anti-Buccalin antibody against a panel of related peptides.
Materials:
-
96-well microplate
-
Anti-Buccalin antibody (primary antibody)
-
This compound standard
-
Panel of potential cross-reactants (other this compound peptides, Allatostatin A)
-
Biotinylated this compound tracer
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the anti-Buccalin antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the this compound standard and each potential cross-reactant peptide in assay buffer. Add these to the wells, followed by a constant amount of biotinylated this compound tracer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP diluted in assay buffer to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent cross-reactivity for each peptide using the following formula: % Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Protocol 2: Sample Preparation for this compound Immunoassay
Proper sample preparation is critical to minimize matrix effects and remove interfering substances.
Materials:
-
Tissue or hemolymph sample
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
SPE activation, equilibration, wash, and elution solvents
Procedure:
-
Homogenization (for tissue samples): Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Collect the supernatant (for tissue) or plasma/serum (for hemolymph).
-
Solid-Phase Extraction (SPE): a. Conditioning: Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol). b. Equilibration: Equilibrate the cartridge with water or an aqueous buffer. c. Loading: Load the sample onto the cartridge. d. Washing: Wash the cartridge with a weak solvent to remove hydrophilic impurities. e. Elution: Elute the this compound peptides with an organic solvent (e.g., acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the immunoassay buffer.
Visualizations
Caption: Workflow for this compound Immunoassay.
Caption: Generalized this compound GPCR Signaling Pathway.
References
- 1. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a G Protein-Coupled Receptor for this compound-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Buccalin and Other Bacterial Lysates for Immune Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial lysates have emerged as a significant class of immunomodulatory agents, primarily utilized for the prophylaxis of recurrent respiratory tract infections (RRTIs).[1] These preparations, containing antigens from various inactivated bacteria, are designed to stimulate both the innate and adaptive immune systems, thereby enhancing the host's defense against a broad range of pathogens.[2][3] This guide provides a comparative overview of Buccalin and other prominent bacterial lysates, including Polyvalent Mechanical Bacterial Lysates (PMBL), OM-85 (Broncho-Vaxom®), and Ribomunyl®. The analysis focuses on their composition, mechanism of action, and clinical efficacy, supported by experimental data.
Composition of Bacterial Lysates
The immunogenic properties of bacterial lysates are intrinsically linked to their composition, which varies in terms of bacterial strains and the method of lysis.
| Product | Bacterial Strains | Lysis Method |
| This compound® | Streptococcus pneumoniae (Types I, II, III), Streptococcus agalactiae, Staphylococcus aureus, Haemophilus influenzae[4][5] | Heat inactivation |
| Polyvalent Mechanical Bacterial Lysate (PMBL) (e.g., Ismigen®) | Staphylococcus aureus, Streptococcus pyogenes, Streptococcus (viridans) oralis, Klebsiella pneumoniae, Klebsiella ozaenae, Haemophilus influenzae Serotype B, Neisseria catarrhalis, Streptococcus pneumoniae (Types 1, 2, 3, 5, 8, 4, 6, 19, 9, 7, 12, 10A, 11A, 15A, 14, 23, 22) | Mechanical Lysis |
| OM-85 (Broncho-Vaxom®) | Lysates from 8 bacterial species: Haemophilus influenzae, Streptococcus pneumoniae, Klebsiella pneumoniae ssp. pneumoniae and ssp. ozaenae, Staphylococcus aureus, Streptococcus pyogenes and sanguinis (viridans), Moraxella catarrhalis | Chemical (Alkaline) Lysis |
| Ribomunyl® | Ribosomal fractions from Klebsiella pneumoniae, Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and a membrane fraction of K. pneumoniae | Not explicitly detailed, involves extraction of ribosomal and membrane fractions. |
Mechanism of Immune Stimulation
Bacterial lysates primarily exert their immunostimulatory effects through the activation of the innate immune system, which in turn orchestrates an adaptive immune response. The core of this mechanism involves the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs) on immune cells.
Bacterial lysates engage TLR2 and TLR4 on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB. Activated DCs mature and migrate to lymph nodes, where they present bacterial antigens to T lymphocytes. This leads to the differentiation of T helper (Th) cells, which subsequently activate B cells to proliferate and differentiate into plasma cells. These plasma cells produce specific antibodies, particularly secretory IgA (sIgA) at mucosal surfaces, providing a first line of defense against respiratory pathogens. The stimulation of the immune system by bacterial lysates also results in the production of various cytokines, including IL-1, IL-6, TNF-α, and IFN-γ, which further modulate the immune response.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with other bacterial lysates are limited. The following table summarizes the clinical efficacy of each product based on placebo-controlled studies.
| Product | Study Population | Primary Outcome | Key Findings | Reference |
| This compound® | Adults with recurrent lower respiratory tract infections (RLRTIs) | Reduction in the number of infection episodes over 12 months. | A multicenter, randomized, double-blind, placebo-controlled study showed a significant reduction in the number of days with infectious episodes. In a retrospective study of elderly COPD patients, this compound® treatment was associated with a 61.5% reduction in exacerbations. | |
| Polyvalent Mechanical Bacterial Lysate (PMBL) | Adults and children with recurrent respiratory infections | Prevention of exacerbations or acute respiratory tract infections. | A meta-analysis of 15 RCTs (2557 patients) showed a significant reduction in infections vs. placebo (RR -0.513). The number needed to treat (NNT) was 1.15. | |
| OM-85 (Broncho-Vaxom®) | Children with recurrent respiratory tract infections | Reduction in the frequency of respiratory infections. | A meta-analysis of 53 RCTs (4851 pediatric patients) demonstrated a significant reduction in the frequency of respiratory infections compared to the control group. A real-world evidence study in adults with allergic asthma showed a 60% reduction in respiratory tract infections. | |
| Ribomunyl® | Adults with recurrent infectious rhinitis | Cumulative number of recurrences of infectious rhinitis over 6 months. | A multicenter, double-blind, placebo-controlled study (327 patients) showed a one-third fewer infections in the Ribomunyl® group compared to placebo. There was a 38.5% reduction in antibiotic courses. |
Experimental Protocols
The evaluation of the immunomodulatory effects of bacterial lysates involves a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
Dendritic Cell (DC) Maturation and Activation Assay
This assay assesses the ability of bacterial lysates to induce the maturation and activation of DCs, which are pivotal for initiating an adaptive immune response.
-
Cell Culture: Monocyte-derived DCs (mo-DCs) are generated from peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. Monocytes are cultured in the presence of GM-CSF and IL-4 for 5-7 days to differentiate into immature DCs.
-
Stimulation: Immature mo-DCs are stimulated with different concentrations of the bacterial lysate (e.g., this compound, PMBL, OM-85) or a positive control (e.g., LPS) for 24-48 hours.
-
Flow Cytometry Analysis: The expression of DC maturation markers (CD80, CD83, CD86, HLA-DR) and activation markers is quantified by multicolor flow cytometry.
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-6, IL-12, TNF-α) in the cell culture supernatants is measured by ELISA.
Measurement of Salivary Secretory IgA (sIgA)
This assay quantifies the level of sIgA in saliva, a key indicator of mucosal immunity.
-
Sample Collection: Unstimulated whole saliva samples are collected from subjects before and after a course of treatment with the bacterial lysate.
-
Sample Processing: Saliva samples are centrifuged to remove debris and stored at -80°C until analysis.
-
ELISA Protocol: A sandwich ELISA is typically used.
-
Microtiter plates are coated with a capture antibody specific for human IgA.
-
After blocking non-specific binding sites, saliva samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
The concentration of sIgA is determined by comparison to a standard curve.
-
T-Cell Subset Analysis by Flow Cytometry
This method is used to identify and quantify different T-cell populations in peripheral blood, providing insights into the adaptive immune response.
-
Sample Preparation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Antibody Staining: Cells are stained with a panel of fluorescently labeled monoclonal antibodies specific for T-cell surface markers (e.g., CD3, CD4, CD8) and markers for naive, memory, and regulatory T-cell subsets (e.g., CD45RA, CCR7, CD25, FOXP3).
-
Flow Cytometry Acquisition: Stained cells are acquired on a multicolor flow cytometer.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies and absolute numbers.
Conclusion
This compound and other bacterial lysates represent a valuable therapeutic strategy for the prevention of recurrent respiratory tract infections. Their efficacy is rooted in their ability to broadly stimulate both innate and adaptive immunity, primarily through the activation of TLR signaling pathways. While the specific bacterial compositions and lysis methods differ between products, the overall immunological mechanism appears conserved. The available clinical data, predominantly from placebo-controlled trials, supports the efficacy of these agents in reducing the frequency and severity of RRTIs. For drug development professionals, the future of bacterial lysate research may lie in head-to-head comparative trials to delineate the relative efficacy of different formulations and in the further elucidation of their precise molecular mechanisms to enable the development of more targeted and potent immunomodulatory therapies.
References
Buccalin vs. Placebo: A Comparative Analysis of Efficacy in Preventing Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Buccalin, an oral immunostimulant, with placebo in the prevention of respiratory tract infections, based on available clinical trial data. The following sections present quantitative data from clinical studies, a breakdown of experimental methodologies, and a visualization of the proposed mechanism of action.
Quantitative Efficacy Data from Clinical Trials
Clinical studies have evaluated the efficacy of this compound in reducing the incidence and duration of respiratory infections compared to a placebo. The data from a key randomized controlled trial is summarized below.
| Outcome Measure | This compound Group | Placebo Group | Statistical Significance | Study |
| Mean Number of Days with Infectious Episodes | 6.57 (SD 8.03) | 7.47 (SD 10.61) | p = 0.032[1][2] | Carlone et al. (2014)[1] |
| Patients with Zero Infectious Episodes | 38% | 42% | Not Statistically Significant[1][3] | Carlone et al. (2014) |
| Use of Antibiotics | No significant difference | No significant difference | Not Statistically Significant | Carlone et al. (2014) |
A retrospective study in elderly COPD patients also reported a 61.5% reduction in the total number of exacerbations in the winter season following treatment with this compound compared to the previous season (p<0.022). Another parallel group trial showed that the total number of infective episodes in the control group was 98, versus 57 (p<0.05) in the group treated with this compound alone.
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of the findings. Below is a summary of a typical experimental protocol for a randomized, double-blind, placebo-controlled trial investigating this compound.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, two-arm study is a common design. Such studies often include a run-in period, a treatment period, and a follow-up period.
-
Run-in Phase (e.g., 12 months): Patients are monitored without receiving the investigational product or placebo. This phase helps to establish a baseline infection rate and to select a suitable patient population (e.g., individuals with a history of recurrent respiratory tract infections).
-
Treatment Phase (e.g., 12 months): Eligible patients are randomly assigned to receive either this compound or a placebo. The double-blind nature of the study ensures that neither the participants nor the investigators know who is receiving the active treatment.
-
Follow-up Phase (e.g., 12 months): Following the treatment period, patients are monitored to assess the long-term effects of the intervention.
Participant Population: Inclusion criteria typically involve adults with a documented history of recurrent lower respiratory tract infections (RLRTIs), often defined as two or more episodes within the previous 12 months. Exclusion criteria may include pregnancy, severe liver damage, and recent use of immunosuppressants.
Intervention and Dosage:
-
This compound: Gastro-resistant tablets containing a mixture of inactivated bacterial strains, such as Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae. A typical dosing schedule is one tablet on day one, two tablets on day two, and four tablets on day three, taken on an empty stomach. This cycle may be repeated monthly.
-
Placebo: Gastro-resistant tablets containing only the excipients, with an identical appearance and dosing schedule to the this compound tablets.
Outcome Measures:
-
Primary Endpoint: The primary outcome is often the reduction in the number of infectious episodes or the number of days with an infectious episode during the treatment period in the this compound group compared to the placebo group.
-
Secondary Endpoints: These may include the duration and severity of respiratory infections, the use of concomitant medications such as antibiotics, the number of sick days, and patient-reported quality of life.
Proposed Mechanism of Action
This compound is an oral immunostimulant that is believed to exert its effects through the mucosal immune system. The proposed signaling pathway is initiated in the gut-associated lymphoid tissue (GALT), specifically in the Peyer's patches.
Caption: Proposed mechanism of action of this compound.
The inactivated bacterial antigens in this compound are taken up by microfold cells (M cells) in the Peyer's patches of the small intestine. These antigens are then presented by antigen-presenting cells, such as dendritic cells, to T-helper cells. The activation of T-cells subsequently stimulates B-cells to differentiate into plasma cells, which produce secretory Immunoglobulin A (sIgA). This sIgA is then transported to the respiratory mucosa, where it can neutralize pathogens and prevent infections. Studies have shown that oral administration of this compound can activate T-cell subsets and increase the concentration of secretory IgA.
Clinical Trial Workflow
The logical flow of a typical randomized controlled trial for this compound is depicted below.
Caption: Workflow of a randomized, placebo-controlled clinical trial of this compound.
References
- 1. Clinical efficacy and tolerability of an immune-stimulant* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and tolerability of an immune-stimulant(*) constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
Validating the Presynaptic Inhibitory Effect of Buccalin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the presynaptic inhibitory effects of the neuropeptide Buccalin with other well-characterized presynaptic inhibitors. The information presented is supported by experimental data to aid in the evaluation and validation of this compound as a potential modulator of neurotransmitter release.
Executive Summary
This compound, a neuropeptide originally isolated from the marine mollusk Aplysia, has been identified as a presynaptic inhibitor at cholinergic neuromuscular junctions. It effectively reduces the release of acetylcholine (ACh), leading to a decrease in muscle contraction. This action is mediated by a G-protein coupled receptor (GPCR) on the presynaptic terminal. While this compound's qualitative effects are well-documented in the Aplysia model system, this guide provides a comparative analysis with other established presynaptic inhibitors, such as GABA (via Baclofen), Neuropeptide Y (NPY), and Adenosine, to offer a broader context for its potential efficacy and mechanism of action.
Data Presentation: Comparative Analysis of Presynaptic Inhibitors
The following tables summarize the quantitative data on the presynaptic inhibitory effects of this compound and selected alternatives. It is important to note that the data for the alternatives were obtained from different experimental systems, primarily in the mammalian central nervous system, and are presented here for comparative purposes.
| Inhibitor | Agonist | Preparation | Measured Effect | Concentration | % Inhibition / EC50/IC50 | Reference System |
| This compound | This compound A / this compound B | Aplysia Accessory Radula Closer (ARC) Neuromuscular Junction | Depression of motor neuron-induced muscle contractions | Not specified | This compound B is 2-3 times more potent than this compound A | Aplysia californica |
| GABA | Baclofen | Cultured Rat Hippocampal Neurons | Reduction of inhibitory postsynaptic currents (IPSCs) | ~5 µM | EC50 | Mammalian CNS[1] |
| GABA | Baclofen | Bullfrog Spinal Cord | Reduction of excitatory postsynaptic potential (EPSP) amplitude | 5 µM | 47% | Amphibian CNS[2] |
| GABA | Baclofen | Rat Subthalamic Neurons | Reduction of evoked inhibitory postsynaptic currents (IPSCs) | 0.6 µM | IC50 | Mammalian CNS[3] |
| Neuropeptide Y | PYY (NPY Y2 agonist) | Rat Hippocampal Area CA1 | Reduction of presynaptic Ca2+ transient | 1 µM | 20.1% | Mammalian CNS |
| Neuropeptide Y | PYY (NPY Y2 agonist) | Rat Hippocampal Area CA1 | Reduction of field excitatory postsynaptic potential (fEPSP) slope | 1 µM | 58.3% | Mammalian CNS |
| Neuropeptide Y | Neuropeptide Y | Rat Hypothalamic Arcuate Nucleus | Reduction in frequency of postsynaptic currents | 1 µM | 38.9% | Mammalian CNS[4] |
| Adenosine | Adenosine | Immature Rat Hippocampal CA1 Neurons | Decrease in GABAergic miniature inhibitory postsynaptic current (mIPSC) frequency | 10 µM | 28.9% | Mammalian CNS[5] |
| Adenosine | N6-cyclopentyladenosine (CPA) | Immature Rat Calyx of Held | Attenuation of excitatory postsynaptic currents (EPSCs) | 1 µM | 35.3% | Mammalian CNS |
| Adenosine | Adenosine | Immature Rat Calyx of Held | Inhibition of presynaptic Ca2+ currents (IpCa) | 100 µM | 20.3% | Mammalian CNS |
Experimental Protocols
Electrophysiological Recording from the Aplysia Accessory Radula Closer (ARC) Neuromuscular Junction
This protocol outlines the general procedure for assessing the presynaptic inhibitory effect of this compound on the ARC neuromuscular junction of Aplysia californica.
1. Preparation of the Animal and Dissection:
- Anesthetize an Aplysia californica by injecting an isotonic MgCl2 solution.
- Dissect the buccal mass and isolate the ARC muscle with its innervating motor neurons (B15 and B16) and the buccal ganglia.
- Pin the preparation in a recording chamber continuously perfused with artificial seawater (ASW).
2. Electrophysiological Recording:
- Place a stimulating electrode on the nerve containing the axons of the ARC motor neurons.
- Impale a muscle fiber of the ARC with a sharp glass microelectrode (filled with 3 M KCl) to record excitatory junction potentials (EJPs).
- Use an intracellular amplifier to record the membrane potential of the muscle fiber.
3. Experimental Procedure:
- Deliver electrical stimuli to the motor nerve to elicit EJPs in the muscle fiber.
- Establish a stable baseline recording of EJP amplitude.
- Perfuse the preparation with ASW containing a known concentration of this compound.
- Continue to stimulate the motor nerve and record the EJPs.
- To confirm a presynaptic site of action, apply acetylcholine (ACh) directly to the muscle fiber before and during this compound application. A lack of change in the ACh-induced depolarization indicates a presynaptic mechanism for this compound.
- Wash out the this compound with ASW and ensure the EJP amplitude returns to baseline.
4. Data Analysis:
- Measure the amplitude of the EJPs before, during, and after this compound application.
- Calculate the percentage reduction in EJP amplitude in the presence of this compound.
- Perform statistical analysis to determine the significance of the observed effects.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway for this compound's presynaptic inhibition.
Caption: Workflow for validating this compound's presynaptic inhibitory effect.
References
- 1. Adenosine A1 receptor-mediated presynaptic inhibition at the calyx of Held of immature rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GABAB receptors causes presynaptic inhibition at synapses between muscle spindle afferents and motoneurons in the spinal cord of bullfrogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic GABA(B) receptors inhibit synaptic inputs to rat subthalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Buccalin Neuropeptide and Other Small Cardioactive Peptides for Researchers and Drug Development Professionals
An in-depth guide comparing the performance, signaling pathways, and experimental data of Buccalin, Small Cardioactive Peptides (SCPs), FMRFamide-related peptides, and Myomodulins.
This guide provides a comprehensive comparative analysis of this compound neuropeptide and other prominent small cardioactive peptides, including Small Cardioactive Peptides (SCPs), FMRFamide-related peptides, and Myomodulins. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the physiological effects, signaling mechanisms, and pharmacological profiles of these influential neuromodulators. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways to facilitate objective comparison and inform future research and therapeutic development.
Comparative Overview of Peptide Families
Buccalins, SCPs, FMRFamide-related peptides, and Myomodulins are all small, biologically active peptides predominantly found in molluscs and other invertebrates. They play crucial roles in modulating neuromuscular activity, with distinct effects on muscle contraction and cardiac function. While some peptides exhibit excitatory actions, others have inhibitory or biphasic effects, often mediated by distinct signaling pathways.
This compound , a family of neuropeptides originally isolated from the marine mollusc Aplysia californica, is known to modulate neuromuscular transmission.[1] Exogenous application of this compound typically leads to a decrease in the size of muscle contractions elicited by motor neuron stimulation, suggesting a presynaptic inhibitory role.[2][3]
Small Cardioactive Peptides (SCPs) , also first identified in Aplysia, are potent neuromodulators that generally potentiate muscle contractions.[4][5] SCPs, such as SCPA and SCPB, are derived from a common precursor molecule and have been shown to increase both the force and frequency of heartbeats.
FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides characterized by the C-terminal sequence Phe-Met-Arg-Phe-NH2. They exhibit a wide range of physiological effects, including both excitatory and inhibitory modulation of muscle contraction and neuronal activity. Their actions can be complex, sometimes producing biphasic responses.
Myomodulins are another class of molluscan neuropeptides that, similar to SCPs, potentiate muscle contractions. Myomodulin A (MMA), for instance, has been shown to increase cAMP levels in muscle tissue, suggesting a distinct signaling mechanism from some other cardioactive peptides.
Quantitative Comparison of Peptide Activity
Direct quantitative comparison of the potencies of these peptide families is challenging due to variations in experimental preparations and conditions across different studies. However, available data from studies on Aplysia preparations provide valuable insights into their relative activities. The accessory radula closer (ARC) muscle is a common model for studying the effects of these neuropeptides.
| Peptide Family | Peptide Example(s) | Preparation | Effect on Muscle Contraction | Potency (EC50) | Citation(s) |
| This compound | This compound A-S | CHO-K1 cells expressing apBuc/AstA-R | Activation of G protein-coupled receptor | 23 - 320 nM | |
| Small Cardioactive Peptide (SCP) | SCPB | Isolated Aplysia heart | Increase in force of contraction | 3 x 10⁻¹⁰ M | |
| SCPB | Isolated Aplysia heart | Increase in heart rate | 3 x 10⁻¹¹ M | ||
| SCPB | Isolated Aplysia gill | Suppression of gill withdrawal | 3 x 10⁻¹¹ M | ||
| FMRFamide-related Peptides | FMRFamide | Aplysia LFS motor neurons | Biphasic (excitatory/inhibitory) | Not Reported | |
| Myomodulin | Myomodulin A (MMA) | Aplysia ARC muscle | Potentiation | Not Reported |
Signaling Pathways
The distinct physiological effects of these neuropeptides are mediated by different intracellular signaling cascades, primarily through G protein-coupled receptors (GPCRs).
This compound Signaling Pathway
Recent studies have identified a G protein-coupled receptor for the this compound peptide family in Aplysia, designated apBuc/AstA-R. Activation of this receptor by this compound peptides leads to the accumulation of inositol monophosphate (IP1), which is a downstream product of the Gαq signaling pathway that activates Phospholipase C (PLC) and generates inositol triphosphate (IP3).
Figure 1: this compound Signaling Pathway.
Small Cardioactive Peptide (SCP) and Myomodulin Signaling Pathway
Both SCPs and Myomodulins appear to exert their potentiating effects on muscle contraction through a convergent signaling pathway involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This leads to the activation of cAMP-dependent protein kinase (cAPK), which then phosphorylates downstream targets, including the muscle protein twitchin, to modulate muscle contraction and relaxation rates. This pathway is characteristic of Gαs-coupled GPCRs.
Figure 2: SCP and Myomodulin Signaling Pathway.
FMRFamide-related Peptide Signaling Pathway
The signaling mechanisms of FaRPs are notably diverse. They can act through various GPCR subtypes, leading to either increases or decreases in intracellular second messengers. For instance, in some neurons, FMRFamide can decrease cAMP levels, suggesting coupling to Gαi/o proteins. In other systems, FaRPs have been shown to mobilize intracellular calcium via the IP3 pathway, indicative of Gαq coupling. Furthermore, some FaRPs can directly gate ion channels, such as the FMRFamide-gated sodium channel (FaNaC), leading to rapid depolarization, a mechanism distinct from GPCR-mediated signaling.
Figure 3: FMRFamide-related Peptide Signaling Pathways.
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the comparative analysis of small cardioactive peptides.
Isolated Heart or Muscle Preparation and Contractility Assay
This protocol is a standard method for assessing the physiological effects of neuropeptides on muscle contractility in molluscs like Aplysia.
Objective: To measure the dose-dependent effects of neuropeptides on the force and frequency of muscle contraction.
Materials:
-
Aplysia californica (or other suitable mollusc)
-
Artificial seawater (ASW)
-
Dissection tools (scissors, forceps)
-
Sylgard-coated petri dish
-
Isotonic force transducer
-
Micromanipulator
-
Data acquisition system (e.g., PowerLab)
-
Perfusion system
-
Stock solutions of neuropeptides (this compound, SCPs, FMRFamide, Myomodulin)
Procedure:
-
Anesthetize the animal by injecting isotonic MgCl₂.
-
Dissect the desired muscle, such as the accessory radula closer (ARC) muscle or the heart.
-
Pin the preparation in a Sylgard-coated petri dish containing chilled ASW.
-
Attach one end of the muscle to a fixed point and the other end to an isotonic force transducer using surgical silk.
-
Position the muscle under a slight initial tension (preload).
-
Continuously perfuse the preparation with ASW at a constant flow rate.
-
Allow the preparation to equilibrate until a stable baseline of spontaneous or electrically evoked contractions is achieved.
-
Record baseline contractile activity for a defined period.
-
Introduce the neuropeptide into the perfusion solution at increasing concentrations (e.g., from 10⁻¹² M to 10⁻⁶ M), allowing the preparation to stabilize at each concentration before recording.
-
After the highest concentration, wash out the peptide with ASW and record the recovery of contractile activity to baseline.
-
Analyze the recorded data to determine changes in contraction amplitude (force) and frequency.
-
Construct dose-response curves by plotting the percentage change from baseline against the logarithm of the peptide concentration. From these curves, EC₅₀ values can be calculated.
Figure 4: Experimental Workflow for Muscle Contraction Assay.
Intracellular Recording from Neuromuscular Junctions
This electrophysiological technique allows for the investigation of the presynaptic and postsynaptic effects of neuropeptides on neuromuscular transmission.
Objective: To measure changes in excitatory junction potentials (EJPs) and muscle membrane potential in response to neuropeptide application.
Materials:
-
Aplysia neuromuscular preparation (e.g., ARC muscle with innervating motor neurons)
-
Dissection tools and Sylgard-coated dish
-
ASW and neuropeptide solutions
-
Glass microelectrodes (for intracellular recording)
-
Micromanipulators
-
Electrophysiology rig with amplifier and data acquisition system
-
Suction electrode for nerve stimulation
Procedure:
-
Prepare the neuromuscular preparation as described in Protocol 4.1.
-
Isolate the motor nerve innervating the muscle.
-
Place the preparation on the stage of a microscope.
-
Using a micromanipulator, impale a muscle fiber near the neuromuscular junction with a glass microelectrode filled with 3 M KCl.
-
Place a suction electrode on the motor nerve to stimulate action potentials.
-
Record the resting membrane potential of the muscle fiber.
-
Stimulate the motor nerve with single pulses to elicit EJPs and record the baseline EJP amplitude.
-
Perfuse the preparation with a known concentration of the neuropeptide.
-
After a period of incubation, repeat the nerve stimulation and record the EJP amplitude in the presence of the peptide.
-
To assess postsynaptic effects, directly apply the primary neurotransmitter (e.g., acetylcholine) to the muscle fiber before and after peptide application and measure the resulting depolarization.
-
Analyze the changes in EJP amplitude and muscle membrane potential to determine if the peptide's action is primarily presynaptic (affecting neurotransmitter release) or postsynaptic (affecting receptor sensitivity).
Conclusion
This compound, SCPs, FMRFamide-related peptides, and Myomodulins represent distinct families of small cardioactive peptides with diverse and significant roles in neuromuscular modulation. While SCPs and Myomodulins generally act as excitatory modulators, potentiating muscle contraction through a cAMP-dependent pathway, Buccalins exert an inhibitory effect, likely through a Gq-mediated presynaptic mechanism. The FMRFamide family exhibits the most complex pharmacology, with members capable of both excitatory and inhibitory actions through multiple signaling pathways, including GPCRs and direct ion channel gating.
The quantitative data, though not always directly comparable across studies, highlight the high potency of these peptides, often acting in the nanomolar to picomolar range. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies under standardized conditions. A deeper understanding of the structure-function relationships and signaling pathways of these neuropeptides will be crucial for the development of novel therapeutic agents targeting neuromuscular and cardiovascular systems.
References
- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent effects of peptides on the initiation of feeding motor programs in the mollusk Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myomodulin: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myomodulin: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Buccalin and Other Bacterial Immunomodulators for Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Buccalin and other prominent bacterial immunomodulators used for the prophylaxis of recurrent respiratory tract infections (RRTIs). The comparison is based on available clinical data, experimental protocols, and current understanding of their mechanisms of action.
Disclaimer: Direct head-to-head clinical trials comparing this compound with other immunomodulators are limited. Therefore, this guide primarily relies on data from individual placebo-controlled trials and meta-analyses for an indirect comparison. The absence of direct comparative studies should be considered when evaluating the relative efficacy of these products.
Overview of Compared Immunomodulators
Bacterial immunomodulators are preparations derived from inactivated bacteria that are administered to stimulate the immune system and enhance the body's defense against infections. This guide focuses on this compound and four other commercially available oral immunomodulators: Broncho-Vaxom® (OM-85), Ismigen®, Ribomunyl®, and Luivac®.
Composition and Formulation
The composition of these immunomodulators varies, which may influence their specific immunological effects.
| Product Name | Composition | Formulation |
| This compound® | Inactivated whole-cell lysates of: Haemophilus influenzae, Streptococcus pneumoniae (Types I, II, III), Streptococcus agalactiae, Staphylococcus aureus.[1][2] | Gastro-resistant tablets. |
| Broncho-Vaxom® (OM-85) | Lyophilized bacterial lysates of: Haemophilus influenzae, Streptococcus pneumoniae, Klebsiella pneumoniae, Klebsiella ozaenae, Staphylococcus aureus, Streptococcus pyogenes, Streptococcus viridans, Moraxella catarrhalis.[3] | Capsules and pediatric granules. |
| Ismigen® | Mechanical bacterial lysates of: Staphylococcus aureus, Streptococcus pyogenes, Streptococcus viridans, Streptococcus pneumoniae (Types TY1, TY2, TY3, TY5, TY8, TY47), Klebsiella pneumoniae, Klebsiella ozaenae, Haemophilus influenzae serotype b, Neisseria catarrhalis. | Sublingual tablets. |
| Ribomunyl® | Ribosomal fractions of: Klebsiella pneumoniae, Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae. Also contains proteoglycans from the cell membrane of K. pneumoniae. | Tablets and granules for oral solution. |
| Luivac® | Bacterial lysates of: Staphylococcus aureus, Streptococcus mitis, Streptococcus pyogenes, Streptococcus pneumoniae, Klebsiella pneumoniae, Moraxella catarrhalis, Haemophilus influenzae. | Tablets. |
Mechanism of Action and Signaling Pathways
Oral bacterial immunomodulators primarily act on the gut-associated lymphoid tissue (GALT), particularly the Peyer's patches. The bacterial antigens are taken up by M cells and presented to immune cells, leading to the activation of both innate and adaptive immunity. This results in a systemic immune response that also targets the respiratory mucosa.
General Signaling Pathway for Bacterial Lysates
The following diagram illustrates the general mechanism of action for oral bacterial lysates like this compound, Ismigen, Ribomunyl, and Luivac.
Detailed Signaling Pathway for Broncho-Vaxom® (OM-85)
More specific research has been conducted on the signaling pathways activated by Broncho-Vaxom® (OM-85). It has been shown to interact with Toll-like receptors (TLRs) and modulate downstream signaling cascades, including the NF-κB and MAPK pathways.
Clinical Efficacy: An Indirect Comparison
The following table summarizes key efficacy data from placebo-controlled clinical trials for each immunomodulator. It is important to note that patient populations, study designs, and outcome measures may vary between studies, making direct comparisons challenging.
| Immunomodulator | Key Efficacy Endpoint | Result vs. Placebo | Reference |
| This compound® | Number of respiratory infection episodes over 12 months. | An ongoing clinical trial is designed to assess this.[1] A previous study showed a 43% protective effect in preventing respiratory conditions.[4] | |
| Days of absence from work. | 68% reduction in lost workdays. | ||
| Broncho-Vaxom® (OM-85) | Reduction in the frequency of respiratory infections in children. | Mean difference of -2.33 infections compared to placebo. | |
| Rate of acute exacerbations in COPD patients. | Relative risk reduction of 13% (RR = 0.87). | ||
| Ismigen® | Number of upper respiratory tract infections (URTIs) over 6 months. | Mean of 0.76 URTIs vs. 2.78 in the no-treatment group. | |
| Patients free from respiratory infections over 6 months. | Significantly more patients remained infection-free compared to a chemical lysate and a no-treatment group. | ||
| Ribomunyl® | Reduction in the number of infections per person over 3-6 months. | Reduction of 1.43 infections per person. | |
| Reduction in antibacterial courses. | Reduction of 1.32 antibacterial courses. | ||
| Luivac® | Placebo-corrected reduction in infection rates. | 39% reduction in children and 44% in adolescents and adults. | |
| Placebo-corrected reduction in the duration of infections. | 47% reduction in children and 55% in older patients. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. The following section outlines the typical experimental design for studies evaluating these immunomodulators.
General Clinical Trial Workflow
The diagram below illustrates a common workflow for a randomized, double-blind, placebo-controlled clinical trial for an oral immunomodulator.
Example Experimental Protocol: this compound®
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with a history of recurrent lower respiratory tract infections (at least 2 episodes within the last 12 months).
-
Intervention:
-
Treatment Group: this compound® tablets administered according to the recommended dosage (e.g., a 3-day course repeated at intervals).
-
Control Group: Placebo tablets with the same administration schedule.
-
-
Duration: 12-month treatment period with assessments at 3, 6, and 9 months.
-
Primary Outcome: Reduction in the number of respiratory infection episodes over the 12-month period compared to placebo.
-
Secondary Outcomes:
-
Reduction in the duration of respiratory infections.
-
Reduction in the need for antibiotic treatments.
-
Fewer sick days.
-
Improvement in quality of life (e.g., measured by a Visual Analogue Scale).
-
Safety and Tolerability
Oral bacterial immunomodulators are generally well-tolerated. Reported side effects are typically mild and transient, most commonly gastrointestinal in nature.
| Immunomodulator | Common Adverse Events |
| This compound® | Nausea, vomiting, abdominal pain, diarrhea. |
| Broncho-Vaxom® (OM-85) | Gastrointestinal disturbances, skin reactions. |
| Ismigen® | Generally well-tolerated with no significant adverse events reported in some studies. |
| Ribomunyl® | Good tolerance profile reported in clinical trials. |
| Luivac® | No serious drug-related side effects reported in a key study. |
Conclusion
This compound and other oral bacterial immunomodulators like Broncho-Vaxom®, Ismigen®, Ribomunyl®, and Luivac® represent a therapeutic option for the prevention of recurrent respiratory tract infections. While all have demonstrated efficacy against placebo in reducing the frequency and/or duration of infections, the lack of direct head-to-head comparative trials makes it difficult to definitively establish the superiority of one product over another.
The choice of a specific immunomodulator may depend on factors such as the specific bacterial composition, the route of administration (oral tablet vs. sublingual), and the available clinical evidence for specific patient populations. Future head-to-head clinical trials are needed to provide a more direct comparison of the relative efficacy and safety of these agents. Researchers and clinicians should carefully evaluate the existing evidence for each product when making informed decisions.
References
- 1. Broncho-Vaxom in pediatric recurrent respiratory tract infections: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broncho Vaxom (OM-85) modulates rhinovirus docking proteins on human airway epithelial cells via Erk1/2 mitogen activated protein kinase and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OM85-BV Induced the Productions of IL-1β, IL-6, and TNF-α via TLR4- and TLR2-Mediated ERK1/2/NF-κB Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Buccalin Neuropeptide Function
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuropeptide Buccalin across different species, focusing on its function, underlying signaling mechanisms, and the experimental protocols used for its characterization. This compound and its homologs are primarily recognized for their modulatory roles in feeding behaviors and neuromuscular control, predominantly within molluscan species.
Introduction to this compound
This compound is a neuropeptide first identified in the marine mollusk Aplysia californica.[1][2] It belongs to a family of related peptides derived from a single precursor protein and is known to act as a cotransmitter, often with classical neurotransmitters like acetylcholine.[3][4] Functionally, this compound-type peptides are homologous to the Allatostatin-A peptides found in arthropods, sharing a conserved C-terminal motif (Y/F-X-F-G-L/I-amide).[5] This homology suggests a deep evolutionary origin for this signaling system, which is considered orthologous to the galanin (GAL) system in deuterostomes.
Across species, this compound's primary role is the modulation of neuromuscular activity, particularly within the feeding apparatus. Its effects can be complex, exhibiting both inhibitory and potentiating actions depending on the specific peptide, target tissue, and physiological context.
Comparative Analysis of this compound Function
The functional effects of this compound have been most extensively studied in gastropod mollusks. Data reveals a conserved role in modulating the musculature associated with feeding, though the specific outcomes can vary.
Table 1: Quantitative Effects of this compound Peptides on Neuromuscular Preparations
| Species | Preparation | Peptide/Concentration | Observed Effect | Quantitative Result |
| Aplysia californica | Accessory Radula Closer (ARC) Muscle | This compound A (10⁻⁶ M) | Inhibition of neurally evoked contractions | Decreased EJP amplitude; no effect on ACh-elicited contractions |
| Aplysia californica | Accessory Radula Closer (ARC) Muscle | Buccalins A & B (10⁻⁵ M) | Activation of apBuc/AstA-R | EC₅₀ values of 23 nM (Buc A) and 41 nM (Buc B) |
| Lymnaea stagnalis | Buccal Muscles | This compound (general) | Neuromodulation of feeding rhythms | This compound-like immunoreactivity found in buccal and pedal ganglia |
EJP: Excitatory Junction Potential; EC₅₀: Half maximal effective concentration; ACh: Acetylcholine.
Signaling Pathways and Molecular Mechanisms
This compound peptides exert their effects by binding to G protein-coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that modulate neuronal excitability and muscle contractility.
In Aplysia, a specific this compound receptor (apBuc/AstA-R) has been identified and characterized. Activation of this receptor by the 19 different mature this compound peptides encoded by the precursor gene occurs in a dose-dependent manner. The primary mechanism of action for this compound at the neuromuscular junction appears to be presynaptic, where it inhibits the release of the primary neurotransmitter, acetylcholine, without affecting the postsynaptic muscle receptors.
Experimental Protocols
The characterization of this compound function relies on a combination of electrophysiology, pharmacology, and molecular biology techniques.
This protocol is used to assess the effect of this compound on synaptic transmission and muscle contraction in a model system like the Aplysia accessory radula closer (ARC) muscle.
-
Preparation Dissection: Isolate the ARC muscle with its innervating motor neurons (e.g., B15) from the buccal mass of the mollusk. Maintain the preparation in chilled artificial seawater (ASW).
-
Mounting: Pin the muscle in a recording chamber with continuous perfusion of ASW. Attach one end of the muscle to a force transducer to measure isometric contractions.
-
Electrophysiology Setup: Place intracellular electrodes in the muscle fiber to record excitatory junction potentials (EJPs) and extracellular suction electrodes on the motor nerve to elicit action potentials.
-
Baseline Recording: Stimulate the motor nerve at a constant frequency (e.g., 0.5 Hz) to evoke consistent muscle contractions and EJPs. Record baseline data for 10-15 minutes.
-
Peptide Application: Perfuse the chamber with ASW containing a known concentration of synthetic this compound (e.g., 10⁻⁶ M).
-
Data Acquisition: Record changes in the amplitude of nerve-evoked contractions and EJPs. To test for postsynaptic effects, directly apply acetylcholine (ACh) to the muscle bath before and during this compound application and measure the contractile response.
-
Washout: Perfuse the chamber with normal ASW to determine if the peptide's effects are reversible.
Logical Relationships in Feeding Behavior
This compound acts within a complex neural circuit that controls feeding. It is not a primary initiator of motor activity but rather a modulator that fine-tunes the output of central pattern generators (CPGs) and motor neurons. This allows the animal to adapt its feeding behavior—such as biting, swallowing, or rejection—to different food stimuli and its internal arousal state.
Conclusion and Future Directions
Cross-species analysis reveals that this compound neuropeptides are conserved modulators of neuromuscular systems, particularly those involved in feeding. While the primary model has been Aplysia, the presence of this compound-like immunoreactivity in other mollusks like Lymnaea stagnalis suggests a widespread function within this phylum. The core function appears to be presynaptic inhibition at cholinergic synapses, providing a mechanism to fine-tune motor output.
For drug development, the homology between the this compound/Allatostatin-A system and the vertebrate Galanin system presents an intriguing area of study. Understanding the structure-activity relationships of these peptides and their receptors could provide insights into the evolution of neuropeptide signaling and offer novel targets for therapeutic intervention in pathways modulated by Galanin, which are implicated in feeding, pain, and cognition. Further research should focus on characterizing this compound receptors and functions in a wider range of species to fully elucidate the conserved and divergent aspects of this ancient signaling system.
References
- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. pubs.acs.org [pubs.acs.org]
Immunomodulators in Respiratory Health: A Comparative Analysis of Buccalin and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Buccalin's effectiveness against specific respiratory pathogens, juxtaposed with other immunomodulators. The following sections detail the available quantitative data, experimental protocols, and proposed mechanisms of action to facilitate an evidence-based evaluation.
Introduction to this compound and its Mechanism of Action
This compound is an oral immunomodulator containing inactivated whole cells of several bacterial strains commonly implicated in respiratory tract infections. The product is designed to stimulate the body's natural defenses to prevent recurrent respiratory infections and complications arising from colds. The constituent bacterial strains are Haemophilus influenzae, Streptococcus pneumoniae (Types I, II, III), Streptococcus agalactiae, and Staphylococcus aureus.[1][2]
The proposed mechanism of action involves the uptake of bacterial antigens by macrophages in the Peyer's patches of the small intestine.[2] This is theorized to trigger a cascade of immune responses, leading to the differentiation and maturation of immunocompetent lymphocytes and the production of secretory IgA (sIgA), which plays a crucial role in mucosal immunity.[3][4]
Quantitative Efficacy of this compound: A Review of Clinical Data
Several clinical studies have investigated the efficacy of this compound in preventing respiratory tract infections, with some showing a protective effect. However, the clinical relevance of these findings has been a subject of discussion.
A retrospective study on elderly patients with Chronic Obstructive Pulmonary Disease (COPD) reported a significant reduction in the number of acute exacerbations. Patients treated with two courses of this compound over the winter season experienced a 61.5% decrease in exacerbations compared to the previous season (from 26 to 10 episodes, p<0.022). Another study involving workers at a mechanical plant revealed a 62% protective effect for those vaccinated with this compound compared to an unvaccinated group. Similarly, a trial on patients with chronic bronchitis reported a 66% total protective effect.
However, a more recent double-blind, placebo-controlled, randomized, multicentre study found that while this compound treatment led to a statistically significant reduction in the mean number of days with an infectious episode (6.57 days in the this compound group vs. 7.47 days in the placebo group), the clinical relevance of this small difference was questioned. This study did not find significant differences in other clinically relevant secondary endpoints, such as the use of concomitant therapies, days of absence from work or school, or the severity of symptoms.
An ongoing Post Authorization Efficacy and Safety Study (PAES) aims to gather more definitive clinical data on this compound's efficacy in preventing recurrent lower respiratory tract infections (RLRTIs).
Experimental Protocols for this compound Studies
Retrospective Study in Elderly COPD Patients:
-
Study Design: Retrospective analysis.
-
Participants: 33 ambulatory patients (mean age 72.6 years) with a diagnosis of Stage 2-4 COPD.
-
Intervention: Two courses of this compound administered two months apart (e.g., October and December). The standard dosage regimen is one tablet on day one, two tablets on day two, and four tablets on day three.
-
Primary Outcome: Number of acute exacerbations during the winter season compared to the previous season.
-
Data Collection: Patient records were reviewed to collect data on the number of exacerbations.
-
Statistical Analysis: The Wilcoxon test was used to compare the number of exacerbations between the two seasons.
Double-Blind, Placebo-Controlled, Randomized, Multicentre Study:
-
Study Design: Double-blind, placebo-controlled, randomized, multicentre.
-
Participants: Patients with a history of recurrent respiratory tract infections. 188 patients were eligible, with 90 in the active group and 88 in the placebo group.
-
Intervention: this compound or placebo administered according to the registered schedule for four treatment cycles over six months.
-
Primary Endpoint: Reduction in the number of days with an infectious episode over a six-month follow-up period.
-
Secondary Endpoints: Reduction in the number of infectious episodes, frequency and severity of respiratory tract infections, use of concomitant drugs, and efficacy on signs and symptoms of RRTI.
-
Randomization: A randomization list was generated using the RANUNI random number generator of the SAS software.
Ongoing PAES Trial (NCT06736288):
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Adults (18-99 years) with a history of at least two episodes of lower respiratory tract infections within the last 12 months.
-
Intervention: this compound or placebo for 12 consecutive months (3 days per month).
-
Primary Outcome: Reduction in the number of infection episodes during the 12-month treatment period.
-
Study Phases: Includes a 12-month run-in phase, a 12-month treatment period, and a 12-month follow-up period.
Comparative Analysis with Alternative Immunomodulators
Several other immunomodulators are used for the prevention of recurrent respiratory tract infections. This section provides a comparison with three notable alternatives: OM-85, Polyoxidonium (azoximer bromide), and Pidotimod.
| Feature | This compound | OM-85 (Broncho-Vaxom®) | Polyoxidonium® (azoximer bromide) | Pidotimod |
| Composition | Inactivated whole cells of H. influenzae, S. pneumoniae, S. agalactiae, S. aureus | Lyophilized bacterial lysates of 21 strains including H. influenzae, S. pneumoniae, K. pneumoniae, S. aureus, etc. | Azoximer bromide (a synthetic polymer) | Pidotimod (a synthetic dipeptide) |
| Mechanism | Stimulates mucosal immunity, primarily sIgA production. | Modulates both innate and adaptive immunity, including effects on dendritic cells and T-cell responses. | Activates phagocytic cells and enhances antigen presentation and antibody production. | Modulates both innate and adaptive immunity, including activation of NK cells and dendritic cells. |
| Efficacy Data | Reduction in exacerbations in COPD (61.5%); Protective effect in workers (62%); Small reduction in days with infection in a controlled trial. | Significant reduction in the number of respiratory infections in children and adults. A meta-analysis showed a 35.5% reduction in the incidence rate of infections compared to placebo. | Significant decrease in the number of ARI and COVID-19 cases in children compared to a control group. In hospitalized COVID-19 patients, it was associated with improved clinical status. | Meta-analysis showed a significant reduction in the frequency of recurrent respiratory infections in children (Rate Ratio: 1.59). Also effective in reducing exacerbations in adults with chronic bronchitis and COPD. |
Detailed Experimental Protocols of Alternatives
OM-85 Clinical Trial in Elderly Patients:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Elderly patients (≥75 years) residing in healthcare residences with a history of at least two respiratory infections in the past year.
-
Intervention: Oral administration of OM-85 (7 mg hard capsule) or placebo for six months.
-
Primary Outcome: Number of respiratory infections over a 12-month period.
-
Monitoring: Includes tracking of hospital admissions, emergency room visits, antibiotic use, and adverse effects.
Polyoxidonium (azoximer bromide) Clinical Trial in Children with ARVI:
-
Study Design: Multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group Phase III study.
-
Participants: Children aged 1 to 12 years with a diagnosis of Acute Respiratory Viral Infection (ARVI).
-
Intervention: Polyoxidonium® nasal and sublingual spray (0.15 mg/kg daily) or placebo for 7 days as part of complex therapy.
-
Primary Outcome: Superiority of therapeutic benefits over placebo in terms of therapy efficacy after 7 days of treatment.
-
Methodology: Outpatient basis with randomization into two treatment groups in a 1:1 ratio.
Pidotimod Meta-Analysis of Randomized Controlled Trials in Children:
-
Study Design: Meta-analysis of 29 randomized controlled trials (RCTs).
-
Participants: 4344 pediatric patients with recurrent respiratory tract infections (RRTIs).
-
Interventions: Pidotimod plus conventional treatment or Pidotimod alone versus conventional treatment plus placebo or conventional treatment alone.
-
Primary Outcomes: Proportion of participants with lower RTIs, duration of cough and fever, and use of antibiotics.
-
Data Sources: PubMed, EMBASE, Web of Science, Cochrane Library, ClinicalTrials.gov, CBM, and CNKI were searched.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Generalized workflow for a randomized controlled trial.
Conclusion
This compound has demonstrated some efficacy in reducing the frequency of respiratory infections in certain populations, although the clinical significance of these findings requires further investigation, as highlighted by the ongoing PAES trial. When compared to other immunomodulators such as OM-85, Polyoxidonium, and Pidotimod, it is evident that a broader range of clinical data, including meta-analyses, is available for these alternatives, often demonstrating more consistent and statistically robust outcomes in the prevention of recurrent respiratory tract infections.
For researchers and drug development professionals, the choice of an immunomodulator for further investigation or clinical application should be based on a thorough evaluation of the available evidence, including the quality of clinical trials, the consistency of results across studies, and the specific patient population of interest. The detailed experimental protocols provided for the alternatives offer a more transparent basis for assessing the robustness of the efficacy claims. Further high-quality, large-scale randomized controlled trials are essential to definitively establish the comparative effectiveness of these immunomodulators.
References
- 1. The effect of azoximer bromide (Polyoxidonium®) in patients hospitalized with coronavirus disease (COVID-19): an open-label, multicentre, interventional clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expert consensus on the role of OM-85 in the management of recurrent respiratory infections: A Delphi study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. oatext.com [oatext.com]
Validating the Role of Buccalin in the Accessory Radula Closer Muscle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accessory radula closer (ARC) muscle of the marine mollusk Aplysia californica is a well-established model system for studying the cellular and molecular mechanisms of neuromuscular modulation. This guide provides a comparative analysis of the neuropeptide Buccalin and its role in modulating ARC muscle contractility, with a focus on its performance relative to other key endogenous neuropeptides: the Small Cardioactive Peptides (SCPs) and Myomodulin. Experimental data and detailed protocols are provided to support the validation of this compound's function and to offer a framework for related research.
Overview of Neuromodulation in the ARC Muscle
The ARC muscle is innervated by two cholinergic motor neurons, B15 and B16, which are responsible for its contraction. The strength and dynamics of these contractions are not static; they are finely tuned by a variety of neuropeptides that are co-released with acetylcholine. This modulation is crucial for shaping the feeding behaviors of Aplysia. This guide focuses on three key neuropeptides that are intrinsic to the ARC motor neurons: this compound, the SCPs, and Myomodulin.
Comparative Analysis of Neuropeptide Modulators
The effects of this compound, SCPs, and Myomodulin on ARC muscle contraction are distinct and highlight the complexity of neuromuscular modulation. While SCPs and low concentrations of Myomodulin potentiate muscle contractions, this compound has an opposing, inhibitory effect.
Data Presentation: Quantitative Comparison of Neuropeptide Effects
| Neuropeptide | Source (Motor Neuron) | Site of Action | Primary Effect on Muscle Contraction | Secondary Messenger/Ion Channel Involvement |
| This compound (A & B) | B15 | Presynaptic | Inhibition (decreases contraction size) | Not applicable (acts on neurotransmitter release) |
| Small Cardioactive Peptides (SCPs) | B15 | Postsynaptic | Potentiation (increases contraction size) | Increases cAMP, enhances L-type Ca2+ current[1][2] |
| Myomodulin A (MMA) | B16 | Postsynaptic | Biphasic: Potentiation at low concentrations, Inhibition at high concentrations | Increases cAMP, enhances L-type Ca2+ current, activates a K+ current[1][3] |
Table 1: A summary of the key characteristics and effects of this compound, SCPs, and Myomodulin on the ARC muscle.
Experimental Protocols
The following is a detailed methodology for preparing an Aplysia ARC neuromuscular junction and assaying the effects of neuropeptides.
ARC Neuromuscular Junction Preparation and Recording
-
Anesthetization and Dissection:
-
Anesthetize an Aplysia californica (100-200g) by injecting an isotonic MgCl2 solution (approximately 50% of the animal's body weight).
-
Once the animal is unresponsive to tactile stimuli, dissect the buccal mass and pin it in a dissecting dish containing cold artificial seawater (ASW).
-
Isolate the ARC muscle with its innervating nerves and the buccal ganglion.
-
-
Mounting and Perfusion:
-
Transfer the preparation to a small-volume recording chamber continuously perfused with ASW.
-
Pin the ARC muscle to the bottom of the chamber, ensuring it is slightly stretched from its resting length.
-
Attach one end of the muscle to a force transducer to measure isometric contractions.
-
-
Electrophysiological Recording and Stimulation:
-
Place suction electrodes on the nerves innervating the ARC muscle to stimulate the motor neurons.
-
Use an intracellular microelectrode to record from the motor neuron cell bodies in the buccal ganglion to monitor their firing.
-
Deliver brief stimulus trains to the motor nerve to elicit consistent muscle contractions.
-
-
Peptide Application:
-
Dissolve synthetic peptides (this compound, SCPs, Myomodulin) in ASW to the desired concentrations.
-
After establishing a stable baseline of muscle contractions, switch the perfusion to the peptide-containing solution.
-
Allow the peptide to perfuse for a set period (e.g., 10-15 minutes) to observe its full effect.
-
To test for recovery, wash out the peptide by perfusing with normal ASW.
-
-
Data Acquisition and Analysis:
-
Record the output from the force transducer on a chart recorder or using a digital data acquisition system.
-
Measure the amplitude of the muscle contractions before, during, and after peptide application.
-
Calculate the percentage change in contraction amplitude to quantify the effect of the peptide.
-
Mandatory Visualizations
Signaling Pathways at the ARC Neuromuscular Junction
References
- 1. Myomodulin application increases cAMP and activates cAMP-dependent protein kinase in the accessory radula closer muscle of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myomodulin: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Buccalin and Antibiotics in the Prophylaxis of Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Prophylactic Strategies
The prevention of recurrent respiratory tract infections (RRTIs) and the bacterial complications of common colds represents a significant challenge in clinical practice. Two distinct pharmacological approaches are often considered for prophylaxis: the immunomodulatory agent Buccalin and various classes of antibiotics. This guide provides a comprehensive, data-driven comparison of their respective mechanisms of action, clinical efficacy, and experimental protocols to inform research and development in this therapeutic area.
Mechanism of Action: A Tale of Two Strategies
This compound and antibiotics employ fundamentally different strategies to prevent respiratory infections. This compound functions as an oral immunomodulator, priming the immune system to respond more effectively to common respiratory pathogens. In contrast, antibiotics exert direct antimicrobial effects, aiming to eradicate or inhibit the growth of bacteria.
This compound: Harnessing the Mucosal Immune System
This compound is a polyvalent bacterial lysate containing inactivated whole cells of common respiratory pathogens, including Pneumococcus (types I, II, III), Streptococcus, Staphylococcus, and Haemophilus influenzae.[1][2] Its mechanism of action is initiated in the gut-associated lymphoid tissue (GALT), specifically the Peyer's patches.
The bacterial antigens within this compound are taken up by M cells in the Peyer's patches and presented to underlying immune cells, such as dendritic cells and macrophages.[3] This interaction triggers a signaling cascade, primarily through Toll-like receptors (TLRs), particularly TLR2 and TLR4, which recognize pathogen-associated molecular patterns (PAMPs) on the bacterial components.[4] Activation of these receptors leads to the stimulation and maturation of immunocompetent lymphocytes.[5] This process ultimately results in a systemic and mucosal immune response, characterized by increased production of secretory IgA (sIgA) and activation of T-cell subsets, enhancing the body's defense against the specific pathogens contained in the lysate.
Antibiotics: Direct Inhibition of Bacterial Processes
The antibiotics most commonly studied for the prophylaxis of RRTIs fall into two main classes: macrolides (e.g., azithromycin) and fluoroquinolones (e.g., moxifloxacin, levofloxacin).
-
Macrolides (Azithromycin): Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides and thereby halting bacterial growth. Beyond its antibacterial effects, azithromycin is also recognized for its immunomodulatory and anti-inflammatory properties. It can attenuate the production of pro-inflammatory cytokines, reduce neutrophil infiltration, and modulate the host immune response to infection.
-
Fluoroquinolones (Moxifloxacin, Levofloxacin): Fluoroquinolones target bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. By forming a complex with these enzymes and bacterial DNA, fluoroquinolones induce double-strand DNA breaks, leading to bacterial cell death.
Clinical Efficacy: A Comparative Overview of Key Studies
The clinical efficacy of this compound and prophylactic antibiotics has been evaluated in numerous studies, primarily in the context of preventing recurrent respiratory tract infections and exacerbations of chronic obstructive pulmonary disease (COPD). Direct head-to-head trials are limited, necessitating a comparison of data from placebo-controlled and comparative antibiotic studies.
Quantitative Data Summary
| Intervention | Study Population | Primary Endpoint | Key Findings | Reference |
| This compound | Adults with RRTIs | Reduction in the number of days with infectious episodes | Significant reduction in days with infectious episodes (6.57 vs 7.47 for placebo) | |
| This compound | Employees of Italian National Railways | Incidence of respiratory conditions | 16.4% in this compound group vs 29% in placebo group (p < 0.001) | |
| This compound | Elderly patients with COPD | Reduction in exacerbations | 61.5% reduction in exacerbations compared to the previous season (p<0.022) | |
| Azithromycin | Patients with COPD | Frequency of exacerbations | Reduced frequency of exacerbations (Hazard Ratio, 0.73; 95% CI, 0.61 to 0.87) | |
| Azithromycin | Patients with asthma and COPD | Modulation of immune response to viral infections | Expected to increase interferon release and decrease inflammatory cells | |
| Moxifloxacin | Patients with acute exacerbations of chronic bronchitis | Clinical cure rate | High efficacy (89%) even in patients with prior antibiotic therapy | |
| Levofloxacin | Pediatric oncology and HSCT patients | Incidence of bacteremia and febrile neutropenia | Decreased odds of febrile neutropenia and bacterial infection by ≥70% |
Experimental Protocols: Methodologies of Key Clinical Trials
This compound Prophylaxis in Recurrent Lower Respiratory Tract Infections (RLRTIs)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is currently planned to confirm the efficacy and safety of this compound tablets in the prophylaxis of RLRTIs.
-
Patient Population: Adults aged 18 and over with a history of at least two episodes of lower respiratory tract infections in the previous 12 months.
-
Intervention: Participants will be randomized to receive either this compound or a placebo. The this compound regimen consists of one tablet on day one, two tablets on day two, and four tablets on day three, taken in the morning on an empty stomach. This cycle is repeated monthly for 12 months.
-
Primary Outcome: The primary endpoint is the reduction in the number of RLRTIs episodes during the 12-month treatment period.
-
Secondary Outcomes: Secondary endpoints include the duration of infectious episodes, the need for antibiotic treatment, and changes in quality of life.
Azithromycin for Prevention of Exacerbations of COPD
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with COPD who were 40 years of age or older and had a history of smoking at least 10 pack-years, a post-bronchodilator FEV1 of less than 80% of the predicted value, and an FEV1/FVC ratio of less than 0.70. Participants must have had at least one exacerbation in the previous year.
-
Intervention: Patients were randomly assigned to receive either 250 mg of azithromycin daily or a placebo for one year.
-
Primary Outcome: The primary outcome was the time to the first acute exacerbation of COPD.
-
Secondary Outcomes: Secondary outcomes included the frequency of exacerbations, quality of life, and the development of macrolide-resistant organisms.
Moxifloxacin for the Treatment of Acute Exacerbations of Chronic Bronchitis
-
Study Design: An open-label, post-marketing surveillance study.
-
Patient Population: Patients with a clinical diagnosis of acute exacerbation of chronic bronchitis.
-
Intervention: Patients received 400 mg of moxifloxacin once daily for 5-10 days.
-
Primary Outcome: The primary endpoint was the clinical response, categorized as cure, improvement, or failure.
-
Secondary Outcomes: Secondary outcomes included the bacteriological eradication rate and the incidence of adverse events.
Signaling Pathways and Experimental Workflows
This compound: Immune Activation Pathway
Fluoroquinolone: Inhibition of Bacterial DNA Replication
Macrolide: Inhibition of Bacterial Protein Synthesis
Experimental Workflow: Randomized Controlled Trial
Conclusion
This compound and prophylactic antibiotics offer distinct approaches to the prevention of respiratory infections. This compound's immunomodulatory strategy aims to enhance the host's natural defenses, potentially offering broader protection without the direct pressure for antibiotic resistance. Antibiotics, on the other hand, provide a direct and potent antibacterial effect but are associated with concerns regarding the development of resistance and potential side effects with long-term use.
The choice between these prophylactic strategies depends on the specific patient population, the nature of the recurrent infections, and the long-term therapeutic goals. The data and experimental frameworks presented in this guide are intended to provide a foundation for further research and development aimed at optimizing the prevention of respiratory infections. Future head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and safety of this compound versus prophylactic antibiotics.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Sublingually administered bacterial lysates: rationale, mechanisms of action and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the postsynaptic effects of small cardioactive peptides with Buccalin's presynaptic action
A Comparative Analysis of Neuropeptide Action: Postsynaptic SCPs versus Presynaptic Buccalin
This guide provides a detailed comparison between the postsynaptic effects of Small Cardioactive Peptides (SCPs) and the presynaptic actions of this compound. These two families of neuropeptides, often found co-localized within the same neurons in invertebrates like Aplysia, serve as a classic example of how multiple signaling molecules can be utilized to produce complex and opposing modulatory effects at a single synapse. This analysis is intended for researchers in neuroscience and pharmacology, offering objective comparisons supported by experimental data and methodologies.
Contrasting Sites of Action and Physiological Effects
The most fundamental difference between SCPs and this compound lies in their site of action at the neuromuscular junction. SCPs exert their effects directly on the postsynaptic cell (the muscle), while this compound acts on the presynaptic nerve terminal.
-
Small Cardioactive Peptides (SCPs): These peptides act postsynaptically to potentiate the effects of the primary neurotransmitter, typically acetylcholine (ACh). When applied exogenously, SCPs enhance the size and duration of muscle contractions elicited by motor neuron firing[1][2]. This potentiation is a result of direct modulation of the muscle's properties.
-
This compound: In stark contrast, this compound acts exclusively at the presynaptic terminal to inhibit neurotransmitter release[1][2]. Application of this compound reduces the size of excitatory junction potentials (EJPs) evoked by motor neuron stimulation[1]. It has no direct effect on the muscle's response to ACh, confirming its presynaptic mechanism. Consequently, this compound decreases the strength of muscle contractions.
This functional antagonism is particularly noteworthy as both SCPs and this compound can be released from the same motor neuron, such as the Aplysia cholinergic neuron B15, allowing for highly localized and sophisticated control of synaptic strength.
Quantitative Comparison of Effects
The following table summarizes the key physiological and biochemical effects of SCPs and this compound based on experimental findings.
| Parameter | Small Cardioactive Peptides (SCPs) | This compound |
| Primary Site of Action | Postsynaptic (muscle cell) | Presynaptic (nerve terminal) |
| Effect on Muscle Contraction | Potentiation / Increase | Depression / Decrease |
| Effect on EJP Amplitude | No direct effect; enhances muscle response | Decrease |
| Effect on ACh Application | No effect on direct ACh response | No effect on direct ACh response |
| Second Messenger System | Stimulates adenylate cyclase; increases cAMP | G-protein coupled; inhibits ACh release |
| Half-maximal Stimulation (cAMP) | Approximately 0.1 µM | Not Applicable |
| Relative Potency | - | This compound B is 2-3 times more potent than this compound A in depressing contractions |
Signaling Pathways and Mechanisms
The distinct actions of SCPs and this compound are mediated by different signaling pathways initiated at their respective cellular targets.
Small Cardioactive Peptides (SCPs): Postsynaptic Modulation SCPs bind to G-protein coupled receptors (GPCRs) on the postsynaptic muscle membrane. This binding activates adenylate cyclase, leading to a dose-dependent increase in intracellular cyclic AMP (cAMP). The rise in cAMP is believed to activate protein kinase A (PKA), which then phosphorylates downstream targets, likely ion channels or contractile proteins, to enhance the muscle's response to acetylcholine.
This compound: Presynaptic Inhibition this compound also binds to a GPCR, but this receptor is located on the presynaptic membrane of the motor neuron terminal. The activation of this receptor initiates a signaling cascade that ultimately inhibits the release of acetylcholine. While the precise downstream effectors are less characterized, this action likely involves the modulation of voltage-gated Ca²⁺ channels or direct interference with the SNARE complex machinery responsible for synaptic vesicle fusion.
Experimental Protocols
The characterization of SCP and this compound effects relies heavily on neuromuscular junction preparations, particularly from model organisms like Aplysia. The following outlines a typical experimental workflow.
Neuromuscular Junction Preparation and Dissection
-
Objective: To isolate a functional neuromuscular junction (e.g., the accessory radula closer muscle in Aplysia) with its innervating motor neurons intact.
-
Protocol:
-
Anesthetize the animal by injection of isotonic MgCl₂.
-
Dissect the target muscle along with the buccal ganglion, which contains the motor neurons of interest (e.g., B15).
-
Pin the preparation in a Sylgard-coated dish and continuously perfuse with cold artificial seawater (ASW).
-
Identify the target motor neuron soma in the ganglion for intracellular recording and the muscle for tension measurement and postsynaptic recording.
-
Electrophysiological Recording
-
Objective: To measure presynaptic action potentials, postsynaptic excitatory junction potentials (EJPs), and muscle contraction force.
-
Protocol:
-
Presynaptic Recording: Place a sharp glass microelectrode (10-20 MΩ) into the soma of the identified motor neuron (e.g., B15) to record membrane potential and evoke action potentials with current injection.
-
Postsynaptic Recording: Place a second microelectrode into a muscle fiber near the nerve terminal to record EJPs.
-
Tension Measurement: Attach one end of the muscle to a force transducer to measure isometric or isotonic contractions.
-
Data Acquisition: Record all signals simultaneously using an amplifier and digitizer. Perfuse the preparation with normal ASW to establish a baseline. Evoke single or trains of action potentials in the motor neuron and record the resulting EJP and muscle contraction.
-
Peptide Application and Data Analysis
-
Objective: To quantify the effects of SCP and this compound on synaptic transmission and muscle contraction.
-
Protocol:
-
Switch the perfusion to ASW containing a known concentration of the peptide (e.g., 1 µM SCP or this compound).
-
After a sufficient incubation period, repeat the stimulation protocol used to establish the baseline.
-
For SCP: Observe for an increase in muscle contraction force with little to no change in the amplitude of the initial EJP.
-
For this compound: Observe for a decrease in the EJP amplitude and a corresponding decrease in muscle contraction force.
-
Washout: Perfuse with normal ASW to determine if the peptide's effects are reversible.
-
Control: To confirm a presynaptic site of action for this compound, apply ACh directly to the muscle via iontophoresis before and during this compound application. The muscle's response to direct ACh application should remain unchanged.
-
Analysis: Measure and compare the amplitudes of EJPs and the peak force of contractions before, during, and after peptide application. Perform statistical analysis (e.g., paired t-test) to determine significance.
-
References
- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bufalin
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Bufalin in a laboratory setting. Adherence to these procedures is vital for the safety of all personnel.
Personal Protective Equipment (PPE)
When handling Bufalin, which is fatal if swallowed, in contact with skin, or if inhaled, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impervious gloves should be worn. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin contact. |
| Eye/Face Protection | Safety Goggles/Shield | Use tightly fitting safety goggles or a face shield. |
| Respiratory Protection | Respirator | A respirator is required to prevent inhalation of dust. Work should be conducted in a fume hood. |
Operational Plan for Handling Bufalin
A systematic approach is essential for safely handling Bufalin. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
Handling:
-
Preparation: Before handling Bufalin, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is readily available and in good condition.
-
Designated Area: All work with Bufalin must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Preventing Exposure: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the area where Bufalin is being handled.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.
Disposal:
-
Waste Collection: All Bufalin waste, including contaminated PPE and disposable labware, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Regulatory Compliance: Dispose of the waste according to your institution's and local environmental regulations for hazardous chemical waste. This may involve a licensed hazardous waste disposal company.
First Aid Measures
In case of exposure to Bufalin, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
